Sarmentosin
Description
This compound has been reported in Rhodiola sacra, Rhodiola crenulata, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO7/c12-3-6(4-13)1-2-18-11-10(17)9(16)8(15)7(5-14)19-11/h1,7-11,13-17H,2,4-5H2/b6-1+/t7-,8-,9+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAYDNJCBHNWQD-JBWLPIRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CO)C#N)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C(/CO)\C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318121 | |
| Record name | Sarmentosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71933-54-5 | |
| Record name | Sarmentosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71933-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarmentosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Sarmentosin: Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmentosin, a naturally occurring nitrile glycoside, has emerged as a molecule of significant interest in the scientific community. Initially identified in plant species such as Sedum sarmentosum and more recently in blackcurrants (Ribes nigrum), it has demonstrated a range of bioactive properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological activities with available quantitative data, and detailed experimental protocols for its isolation and analysis. Particular focus is given to its role as a monoamine oxidase (MAO) inhibitor and its impact on the mTOR signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in drug development and natural product chemistry.
Chemical Structure and Physicochemical Properties
This compound is a glycoside with the systematic IUPAC name (E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile.[1] Its chemical structure is characterized by a glucose moiety linked to an unsaturated nitrile aglycone.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | (E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | [1] |
| Molecular Formula | C₁₁H₁₇NO₇ | [1] |
| Molecular Weight | 275.257 g/mol | [1] |
| CAS Number | 71933-54-5 | |
| SMILES | C(/C=C(/CO)\C#N)O[C@H]1--INVALID-LINK--CO)O)O">C@@HO | |
| InChI | InChI=1S/C11H17NO7/c12-3-6(4-13)1-2-18-11-10(17)9(16)8(15)7(5-14)19-11/h1,7-11,13-17H,2,4-5H2/b6-1+/t7-,8-,9+,10-,11-/m1/s1 | |
| Calculated XLogP3 | -3.1 | [3] |
| Hydrogen Bond Donor Count | 5 | [3] |
| Hydrogen Bond Acceptor Count | 8 | [3] |
| Rotatable Bond Count | 6 | [3] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its role as a monoamine oxidase inhibitor being the most extensively studied. It is also reported to have antioxidant, anti-inflammatory, and anticancer properties.
Monoamine Oxidase (MAO) Inhibition
Recent studies have identified this compound as a potent inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), with a notable effect on MAO-B.[2] MAO enzymes are crucial in the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters, suggesting its potential in supporting mood and cognitive function.[2]
Table 2: Quantitative Data on MAO Inhibition by this compound
| Parameter | Value | Source |
| IC₅₀ for MAO-A/B Inhibition (in vitro) | 2.67 µM | [4] |
| Platelet MAO-B Inhibition (in vivo, blackcurrant powder) | 89% ± 6% | [4] |
| Platelet MAO-B Inhibition (in vivo, blackcurrant juice) | 91% ± 4% | [4] |
| Human Study Doses (pure this compound) | 42 mg and 84 mg | [4][5] |
Anticancer Activity
This compound has been found to inhibit the mTOR signaling pathway and induce autophagy-dependent apoptosis in human hepatocellular carcinoma (HCC) cells, indicating its potential as a therapeutic agent for liver cancer.[5][6]
Note: Specific IC₅₀ values for the cytotoxic activity of this compound against hepatocellular carcinoma or other cancer cell lines are not yet available in the public domain.
Other Biological Activities
Qualitative reports suggest that this compound possesses antioxidant and anti-inflammatory properties.[2][5] However, quantitative data from specific assays (e.g., DPPH, ABTS for antioxidant activity; COX, LOX, NO inhibition for anti-inflammatory activity) are not currently available in the literature.
Experimental Protocols
This section details the methodologies for the isolation and biological evaluation of this compound.
Isolation of this compound
A patented method describes the extraction and purification of this compound from fresh stringy stonecrops (Sedum sarmentosum). The process involves aqueous extraction, decolorization with activated carbon, adsorption chromatography on a macroporous resin, and subsequent purification by silica gel column chromatography.
Protocol Summary:
-
Fresh plant material is soaked in water.
-
The aqueous extract is squeezed, filtered, and then decolorized with activated carbon.
-
The filtrate is subjected to a macroporous adsorption resin column.
-
Elution is performed with 10-30% ethanol.
-
The eluate is concentrated, dried, and redissolved in methanol.
-
The methanol solution is applied to a silica gel column.
-
Elution with a 1:1 mixture of methanol and ethyl acetate yields purified this compound after concentration and drying.
A recent study successfully isolated this compound from blackcurrant juice concentrate using bioactivity-directed fractionation.
Protocol Summary:
-
Blackcurrant juice concentrate is diluted and pH-adjusted.
-
The solution is subjected to reversed-phase (RP) fractionation.
-
Fractions are screened for MAO-A/B inhibitory activity.
-
The most active fractions are further purified by preparative high-performance liquid chromatography (HPLC).
-
Sub-fractions are again screened for MAO inhibitory activity to identify the pure active compound, this compound.[4]
Determination of MAO-A/B Inhibition (In Vitro)
The S9-LCMS screening assay is utilized to determine the combined MAO-A and MAO-B inhibitory activity of this compound.
Protocol Summary:
-
A crude S9 microsome fraction from porcine liver, containing both MAO-A and MAO-B, is used as the enzyme source.
-
This compound (or fractions) is mixed with the S9 enzyme mix, an assay buffer, and the substrate kynuramine.
-
The mixture is incubated at 37°C for 1 hour.
-
The reaction is stopped by cooling and the addition of NaOH and acetonitrile.
-
The amount of the product formed is quantified by LC-MS to determine the extent of MAO inhibition.[4]
Human Clinical Trial for Platelet MAO-B Inhibition
A randomized, placebo-controlled, crossover study was conducted to assess the in vivo efficacy of this compound in inhibiting platelet MAO-B activity.
Protocol Summary:
-
Healthy adult participants are recruited for the study.
-
Participants complete multiple treatment conditions, including a placebo and beverages containing 42 mg and 84 mg of pure this compound, with a washout period between each condition.[4]
-
Blood samples are collected at baseline and at various time points post-consumption.
-
Platelets are isolated from the blood samples.
-
Platelet MAO-B activity is measured using a commercially available kit (e.g., Amplex Red Monoamine Oxidase Assay Kit).[4]
-
Mood and cognitive function can be assessed using validated questionnaires.[4]
Chemical Synthesis
A specific, detailed protocol for the total chemical synthesis of this compound is not currently available in the peer-reviewed literature. The synthesis of nitrile glycosides, in general, involves complex stereoselective glycosylation and nitrile formation steps.
Signaling Pathways and Experimental Workflows
Inhibition of mTOR Signaling Pathway
This compound has been identified as an inhibitor of the mTOR signaling pathway in hepatocellular carcinoma cells.[5][6] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition can lead to the induction of autophagy and apoptosis in cancer cells.
Caption: this compound's inhibition of the mTORC1 signaling pathway.
Impact on Neurotransmitter Metabolism via MAO Inhibition
By inhibiting MAO-A and MAO-B, this compound can modulate the metabolic pathways of key neurotransmitters derived from tyrosine and tryptophan. This leads to an increase in the levels of dopamine, norepinephrine, and serotonin.
Caption: this compound's effect on neurotransmitter metabolism.
General Workflow for Bioactivity Screening
The discovery of this compound's MAO inhibitory activity followed a logical experimental workflow that can be adapted for screening other natural products for various biological activities.
Caption: General workflow for bioactive compound screening.
Conclusion and Future Directions
This compound is a promising natural product with well-documented MAO inhibitory effects and potential applications in oncology and as an anti-inflammatory and antioxidant agent. The existing data, particularly from in vivo human studies on MAO-B inhibition, provides a strong foundation for its further development as a nutraceutical or therapeutic agent.
Future research should focus on several key areas:
-
Quantitative Bioactivity Studies: There is a pressing need for quantitative data on the antioxidant, anti-inflammatory, and anticancer properties of pure this compound to fully understand its therapeutic potential.
-
Mechanism of Action: Further elucidation of the specific molecular interactions of this compound with its targets, such as the MAO enzymes and components of the mTOR pathway, is warranted.
-
Chemical Synthesis: The development of a scalable and efficient total synthesis route for this compound would be highly beneficial for ensuring a consistent supply for research and potential commercialization, as well as for the synthesis of novel analogs with improved activity.
-
Pharmacokinetics and Safety: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicology of this compound are necessary to establish a complete safety and efficacy profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 71933-54-5 | Benchchem [benchchem.com]
- 3. This compound | C11H17NO7 | CID 5281123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [this compound.com]
- 6. researchgate.net [researchgate.net]
The Discovery of Sarmentosin: A Novel MAO-B Inhibitor from New Zealand Blackcurrants
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Recent scientific investigations have unveiled the presence of sarmentosin, a nitrile glycoside, in New Zealand blackcurrants (Ribes nigrum). This discovery marks a significant advancement in understanding the bioactivity of blackcurrants, traditionally attributed to their high anthocyanin content. Groundbreaking research has identified this compound as the primary inhibitor of monoamine oxidase-B (MAO-B), an enzyme crucial in the catabolism of key neurotransmitters. This whitepaper provides a comprehensive technical overview of the discovery, including the experimental methodologies employed, quantitative data on its inhibitory effects, and the implicated biochemical pathways. The findings present compelling opportunities for the development of novel therapeutics and functional foods targeting neurological and cognitive health.
Introduction
For years, the health benefits of blackcurrants, particularly their impact on cognitive function and mood, were largely ascribed to their rich anthocyanin profile. However, persistent observations of significant monoamine oxidase-B (MAO-B) inhibition, even with varying anthocyanin concentrations, hinted at the existence of other bioactive compounds.[1][2] This led New Zealand scientists at Plant & Food Research and Callaghan Innovation to embark on a detailed investigation, culminating in the identification of this compound as the key MAO-B inhibitor in New Zealand blackcurrants.[3][4]
Monoamine oxidase-B is a critical enzyme in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[5][6] The inhibition of MAO-B can therefore lead to increased availability of these neurotransmitters, which are integral to mood regulation, motivation, and cognitive performance.[5][6] The discovery of a potent, naturally occurring MAO-B inhibitor from a widely consumed fruit presents a paradigm shift in this area of research and opens new avenues for drug discovery and development.
Quantitative Data Summary
The research leading to the identification and validation of this compound's bioactivity has yielded significant quantitative data. The following tables summarize the key findings from in-vitro and in-vivo studies.
Table 1: In-Vitro MAO-B Inhibition by Blackcurrant Formats
| Blackcurrant Format | Mean MAO-B Inhibition (%) | Standard Deviation |
| Blackcurrant Powder | 89% | ± 6% |
| Blackcurrant Juice | 91% | ± 4% |
Data sourced from a comparative study demonstrating that despite a 7-fold difference in anthocyanin levels, the MAO-B inhibition was comparable between the two formats, suggesting a non-anthocyanin bioactive was responsible.[1][2][7]
Table 2: Human Clinical Trial on Purified this compound
| Parameter | Details |
| Study Design | Randomized, placebo-controlled, crossover |
| Participants | 5 healthy male adults (aged 25-36) |
| Interventions | Placebo, 42 mg this compound, 84 mg this compound |
| Key Finding | This compound was confirmed to be a potent inhibitor of MAO-B in human subjects, with MAO-B inhibition observed in every participant who consumed the this compound-containing products.[3][8][9][10] |
| Outcome | The MAO-B inhibition was associated with significantly improved mood and reduced mental fatigue.[5] |
Experimental Protocols
The identification and validation of this compound's bioactivity involved a multi-faceted approach, combining bioactivity-guided fractionation, analytical chemistry, and human clinical trials.
Bioactivity-Guided Fractionation and Isolation
The initial phase focused on isolating the bioactive compounds from blackcurrant juice concentrate.
-
Methodology:
-
Blackcurrant juice concentrate was subjected to reversed-phase (RP) fractionation.
-
Eleven fractions were collected and screened for their ability to inhibit MAO-A and MAO-B activity.
-
Fractions exhibiting high inhibitory activity (specifically RP2 and RP10, with RP2 showing greater bioactivity) were selected for further purification and analysis.[10]
-
Subsequent purification steps led to the isolation of this compound and its hydroxycinnamoyl esters.
-
Structural Elucidation
The chemical structure of the isolated bioactive compounds was determined using advanced analytical techniques.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dried samples were dissolved in D₂O (for this compound) or CD₃OD (for this compound esters) and analyzed using a Bruker AVANCE NEO 500 MHz spectrometer. Quantitative NMR (qNMR) and selective total correlation spectroscopy (TOCSY) were also performed.[10]
-
Liquid Chromatography-Mass Spectrometry (LCMS): LCMS experiments were carried out on a 7500 QqLIT system. Anthocyanin separation was achieved using a Poroshell 120 SB-C18 column.[10]
-
Human Clinical Trial
A robust clinical trial was conducted to confirm the in-vivo efficacy of this compound.
-
Study Design: A randomized, placebo-controlled, double-blind, crossover study was designed to assess the efficacy of freeze-dried whole-fruit blackcurrant powder in inhibiting MAO-B compared to blackcurrant juice in healthy adults.[7][10] A subsequent study evaluated purified this compound.[10]
-
Participants: Healthy adult volunteers were recruited for the studies.[7][10]
-
Intervention: Participants consumed either blackcurrant products (powder or juice) or purified this compound at specified doses (42 mg and 84 mg).[5][10]
-
Data Collection: Blood samples were collected to measure platelet MAO-B inhibition. Subjective mood and mental fatigue were assessed using the Bond-Lader questionnaire.[7]
-
Ethical Approval: The studies were approved by New Zealand's Northern B Health and Disability Ethics Committee and registered with the Australian New Zealand Clinical Trials Registry.[10]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is the inhibition of the MAO-B enzyme. The following diagrams illustrate this pathway and the experimental workflow used in its discovery.
Caption: this compound inhibits the MAO-B enzyme, increasing neurotransmitter availability.
References
- 1. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]
- 2. curranz.co.nz [curranz.co.nz]
- 3. plantandfood.com [plantandfood.com]
- 4. World First Discovery Shows New Molecule In New Zealand Blackcurrants Inhibits An Enzyme That Degrades Dopamine | Scoop News [scoop.co.nz]
- 5. This compound [this compound.com]
- 6. This compound: The Next Big Thing in Supplements? | Callaghan Innovation [callaghaninnovation.govt.nz]
- 7. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. retailpharmacymagazine.com.au [retailpharmacymagazine.com.au]
- 9. New Zealand blackcurrants may improve mood, mental fatigue: study-Xinhua [english.news.cn]
- 10. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of Sarmentosin on MAO-B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent scientific investigations have identified sarmentosin, a naturally occurring nitrile glycoside found in blackcurrants (Ribes nigrum) and Sedum sarmentosum, as a novel and potent inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4] This discovery has opened new avenues for research into the therapeutic potential of this compound, particularly in the context of neurodegenerative diseases such as Parkinson's disease, where MAO-B inhibitors play a crucial role in treatment. This in-depth technical guide synthesizes the current understanding of this compound's mechanism of action on MAO-B, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. The information is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of MAO-B inhibitors and their therapeutic applications.
Core Mechanism of Action: Inhibition of Monoamine Oxidase B
The primary mechanism of action of this compound is the inhibition of the enzyme monoamine oxidase B (MAO-B).[1][5] MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[5] By inhibiting MAO-B, this compound reduces the breakdown of these neurotransmitters in the brain, leading to an increase in their synaptic availability. This modulation of neurotransmitter levels is believed to be the basis for the potential neuroprotective and mood-enhancing effects of this compound.[1][5]
While the direct inhibitory effect is established, the precise molecular interactions, including the type of inhibition (e.g., competitive, non-competitive) and the specific binding site on the MAO-B enzyme, are areas of ongoing investigation. Molecular docking and detailed kinetic studies will be instrumental in fully elucidating these aspects of this compound's mechanism.
Quantitative Data on this compound's MAO-B Inhibition
The inhibitory potency of this compound against MAO-B has been quantified through both in vitro and in vivo studies. The following tables summarize the key findings to date.
Table 1: In Vitro Inhibition of MAO-A/B by this compound
| Compound | Assay Type | IC50 Value (µM) | Source |
| This compound | S9-LCMS Screening Assay | 2.67 | [3] |
Table 2: In Vivo Platelet MAO-B Inhibition in Humans
| Intervention | Dosage | Percent Inhibition (%) | Study Design | Source |
| Blackcurrant Powder | Not specified | 89 ± 6 | Crossover | [2][3] |
| Blackcurrant Juice | Not specified | 91 ± 4 | Crossover | [2][3] |
| Purified this compound | 42 mg | Significant inhibition | Randomized, Placebo-Controlled Crossover | [3][6] |
| Purified this compound | 84 mg | Significant inhibition | Randomized, Placebo-Controlled Crossover | [3][6] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have characterized the interaction between this compound and MAO-B.
In Vitro MAO-B Inhibition Assay (S9-LCMS Screening Assay)
This method was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound.[7]
-
Reaction Mixture Preparation: The assay is conducted in a suitable buffer system.
-
Enzyme and Inhibitor Incubation: A known concentration of MAO-B enzyme (often from a subcellular fraction like S9) is pre-incubated with varying concentrations of this compound.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, kynuramine. Kynuramine is a substrate for both MAO-A and MAO-B.
-
Reaction Termination: The reaction is allowed to proceed for a defined period at a controlled temperature and is then stopped.
-
Product Quantification: The product of the reaction, 4-hydroxy-quinoline (4HQ), is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inhibition Calculation: The percentage of MAO-B inhibition is calculated by comparing the amount of 4HQ produced in the presence of this compound to that of a control sample without the inhibitor.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Human In Vivo Platelet MAO-B Inhibition Study
This protocol was employed to assess the real-world efficacy of this compound in a clinical setting.[3]
-
Study Design: A randomized, placebo-controlled, crossover study design is used to minimize individual variability.
-
Participants: Healthy adult volunteers are recruited for the study.
-
Intervention: Participants receive a single dose of either purified this compound (at varying concentrations, e.g., 42 mg and 84 mg), a blackcurrant product containing this compound, or a placebo.[3][6]
-
Blood Sampling: Blood samples are collected at baseline (before intervention) and at specified time points after consumption.
-
Platelet Isolation: Platelets are isolated from the blood samples through centrifugation.
-
Platelet MAO-B Activity Measurement: The activity of MAO-B in the isolated platelets is measured using a suitable assay, often a fluorometric method.
-
Data Analysis: The percentage of MAO-B inhibition is calculated by comparing the post-intervention enzyme activity to the baseline activity for each participant. Statistical analysis is performed to determine the significance of the inhibition.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows related to the study of this compound's effect on MAO-B.
Caption: Workflow for the identification and validation of this compound as an MAO-B inhibitor.
Caption: Proposed mechanism of action of this compound on the dopaminergic pathway.
Conclusion and Future Directions
This compound has been unequivocally identified as a novel, naturally derived inhibitor of MAO-B, with its efficacy demonstrated in both preclinical and clinical settings. The current body of evidence provides a strong foundation for its further investigation as a potential therapeutic agent. Future research should prioritize detailed kinetic studies to characterize the nature of its inhibition and molecular modeling to identify its specific binding interactions with the MAO-B enzyme. Such studies will be critical for the rational design of second-generation inhibitors and for fully understanding the therapeutic potential of this promising natural compound.
References
- 1. plantandfood.com [plantandfood.com]
- 2. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]
- 3. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [this compound.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling Novel Natural Sources of Sarmentosin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of natural sources of the bioactive nitrile glycoside sarmentosin, extending beyond the well-documented blackcurrant (Ribes nigrum). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly its recently discovered role as a potent monoamine oxidase (MAO) inhibitor. The guide details alternative plant sources, quantitative data, experimental protocols for extraction and analysis, and the biosynthetic pathway of this promising compound.
Introduction to this compound and its Therapeutic Potential
This compound is a naturally occurring γ-hydroxynitrile glucoside that has recently garnered significant attention for its pharmacological activities. Notably, research has identified this compound as a key bioactive responsible for the mood-enhancing effects of blackcurrants, acting as an inhibitor of both MAO-A and MAO-B enzymes. This dual inhibition suggests a broad therapeutic potential for neurological and mood disorders. Given the growing interest in natural compounds for drug discovery, identifying and characterizing alternative, and potentially richer, sources of this compound is of paramount importance.
Natural Sources of this compound Beyond Blackcurrants
While blackcurrants are a known source, several other plant genera have been identified as containing this compound. This guide focuses on the most promising and scientifically validated alternative sources.
Sedum Species (Stonecrops)
The Crassulaceae family, particularly the genus Sedum, has been identified as a significant source of this compound. Sedum sarmentosum Bunge, a traditional medicinal plant, has been shown to contain quantifiable amounts of this compound.
Rhodiola Species (Roseroot)
Several species within the Rhodiola genus, also belonging to the Crassulaceae family, have been reported to contain this compound. These include:
-
Rhodiola crenulata
-
Rhodiola sacra[1]
-
Rhodiola rosea
-
Rhodiola sachalinensis
These plants have a long history of use in traditional medicine as adaptogens.
Other Ribes Species
Besides blackcurrants (Ribes nigrum), other species in the Ribes genus are known to contain this compound:
-
Ribes fasciculatum var. chinense
-
Ribes uva-crispa (Gooseberry)
The presence of this compound in gooseberries suggests that this compound may be more widely distributed within the Ribes genus than previously thought.
Quantitative Analysis of this compound in Various Sources
The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the available quantitative data for this compound in the identified natural sources.
| Plant Source | Plant Part | This compound Content | Analytical Method | Reference |
| Sedum sarmentosum | Aerial parts | 6.53 ± 0.17 mg/g (in optimized water extract) | HPLC-PDA | [2] |
| Rhodiola crenulata | Not specified | Presence confirmed, quantification not reported | - | [1] |
| Rhodiola sacra | Not specified | Presence confirmed, quantification not reported | - | [1] |
| Rhodiola rosea | Not specified | Presence confirmed, quantification not reported | - | |
| Rhodiola sachalinensis | Not specified | Presence confirmed, quantification not reported | - | |
| Ribes uva-crispa | Not specified | Presence confirmed, quantification not reported | - | [3] |
| Ribes fasciculatum var. chinense | Not specified | Presence confirmed, quantification not reported | - | [3] |
Note: Quantitative data for Rhodiola species and Ribes uva-crispa are not yet available in the peer-reviewed literature. Further research is required to determine the this compound content in these promising sources.
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of this compound, primarily based on validated methods for Sedum sarmentosum. These protocols can be adapted for the analysis of other plant materials.
Extraction of this compound from Sedum sarmentosum
This protocol is optimized for the extraction of this compound from the aerial parts of Sedum sarmentosum.
Materials:
-
Dried and powdered aerial parts of Sedum sarmentosum
-
Deionized water
-
Heating mantle or water bath
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Mix the powdered plant material with deionized water at a ratio of 1:10 (w/v).
-
Heat the mixture at 90°C for 8 hours with continuous stirring.
-
Cool the mixture to room temperature and filter through filter paper to remove solid plant material.
-
The aqueous extract can be directly used for analysis or concentrated using a rotary evaporator for further purification.
Quantification of this compound by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
Instrumentation:
-
HPLC system equipped with a photodiode array detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might start with 5% A, increasing to 30% A over 20 minutes, then to 95% A for 5 minutes, followed by a re-equilibration phase. The specific gradient should be optimized for the instrument and column used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.
Sample Preparation:
-
Filter the aqueous plant extract through a 0.45 µm syringe filter before injection.
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the plant extracts by comparing their peak areas to the calibration curve.
Biosynthesis of this compound
This compound belongs to the class of γ-hydroxynitrile glucosides. Its biosynthesis is closely related to that of cyanogenic glucosides and is believed to originate from the amino acid L-isoleucine. The proposed pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases (CYP79 and CYP71 families) and a UDP-glucosyltransferase (UGT).
References
The Enigmatic Path to Sarmentosin: A Technical Guide to its Biosynthesis in Ribes nigrum
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of the biosynthesis of sarmentosin, a nitrile glycoside recently identified in Ribes nigrum (blackcurrant) with significant potential as a monoamine oxidase (MAO) inhibitor.[1][2][3][4] While the definitive biosynthetic pathway of this compound in R. nigrum remains to be fully elucidated, this document synthesizes the available evidence to propose a hypothetical pathway, grounded in the well-established biosynthesis of cyanogenic glycosides.[5][6][7] Furthermore, we provide a comprehensive overview of the quantitative data, experimental protocols, and logical frameworks essential for advancing research in this promising area.
Proposed Biosynthesis Pathway of this compound
This compound is structurally a nitrile glycoside.[2][4] The biosynthesis of cyanogenic glycosides, a class of nitrogen-containing secondary metabolites, has been extensively studied in various plant species.[5][6][7] These pathways generally commence with an amino acid precursor. Given the chemical structure of this compound, we postulate a similar biosynthetic route originating from an amino acid.
The proposed pathway involves a series of enzymatic conversions:
-
Amino Acid Precursor: The biosynthesis is hypothesized to start from a proteinogenic or non-proteinogenic amino acid.
-
N-hydroxylation: The amino group of the precursor amino acid is N-hydroxylated by a cytochrome P450 monooxygenase (CYP).
-
Decarboxylation and Dehydration: The resulting N-hydroxyamino acid is then converted to an aldoxime, a reaction also likely catalyzed by a CYP enzyme.
-
Nitrile Formation: The aldoxime is subsequently converted to a nitrile, a key step in the formation of the cyanogenic core. This conversion is typically catalyzed by another CYP enzyme.
-
Hydroxylation: The nitrile undergoes hydroxylation to form an α-hydroxynitrile (cyanohydrin).
-
Glycosylation: Finally, a UDP-glucosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to the α-hydroxynitrile, yielding the stable nitrile glycoside, this compound.
This proposed pathway is a logical inference based on established knowledge of cyanogenic glycoside biosynthesis.[5][6][7] Further research, including isotopic labeling studies and characterization of the involved enzymes in Ribes nigrum, is imperative to validate and refine this model.
References
- 1. This compound [this compound.com]
- 2. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantandfood.com [plantandfood.com]
- 4. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Sarmentosin's Role in Neurotransmitter Regulation: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of sarmentosin, a naturally occurring nitrile glycoside, and its significant role in the regulation of neurotransmitter systems. Recent scientific investigations have identified this compound as a potent inhibitor of Monoamine Oxidase-B (MAO-B), an enzyme critical in the degradation of key monoamine neurotransmitters. This guide synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from recent clinical and in-vitro studies, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows. The findings presented herein underscore the potential of this compound as a novel therapeutic agent for neurological and mood disorders.
Introduction
This compound is a bioactive compound first identified in plants of the Crassulaceae and Rhodiola species, and more recently discovered in high concentrations in specific cultivars of New Zealand blackcurrants (Ribes nigrum), particularly the 'Neuroberry' variety.[1][2][3] Its emergence as a molecule of interest in neuroscience stems from its newly discovered capacity to inhibit Monoamine Oxidase (MAO) enzymes.[1][2] MAO enzymes are central to the metabolic breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2][4] By modulating the activity of these enzymes, this compound can influence the levels of these crucial neurochemicals in the brain, suggesting significant potential for therapeutic applications in mood and cognitive health.[5][6][7] This guide will explore the core scientific principles of this compound's action on neurotransmitter regulation.
Core Mechanism of Action: MAO-B Inhibition
The primary mechanism through which this compound regulates neurotransmitters is the inhibition of Monoamine Oxidase-B (MAO-B).[4][5] MAO-B is an enzyme predominantly located in the outer mitochondrial membrane of cells, including neurons and astrocytes in the brain. Its primary function is the oxidative deamination of biogenic amines. Specifically, MAO-B is a key enzyme in the degradation pathway of dopamine.[5][6]
By inhibiting MAO-B, this compound effectively reduces the rate at which dopamine is broken down.[5] This leads to a sustained elevation of dopamine concentrations in the synaptic cleft and extracellular space, enhancing dopaminergic neurotransmission. This action is believed to be the foundation of the observed positive effects on mood, mental alertness, and cognitive performance.[1][5] In-vitro studies have also identified this compound and its hydroxycinnamoyl esters as inhibitors of both MAO-A and MAO-B.[2][8][9]
Signaling Pathway for this compound Action
The following diagram illustrates the signaling pathway through which this compound exerts its effects on dopamine levels.
Quantitative Data Summary
Recent human clinical trials have provided quantitative data on the efficacy of this compound from blackcurrant sources in inhibiting MAO-B and its effects on mood.
Table 1: In-Vivo MAO-B Inhibition in Human Platelets
| Intervention | Form | MAO-B Inhibition (%) (Mean ± SD) | Study Population | Reference |
| Blackcurrant | Powder | 89% ± 6 | 13 Healthy Adults | [8][9] |
| Blackcurrant | Juice | 91% ± 4 | 13 Healthy Adults | [8][9] |
Note: Inhibition was measured in platelets, which are a common peripheral model for brain MAO-B activity.
Table 2: Dosage and Effects from Human Clinical Trials
| This compound Dose | Intervention Type | Key Findings | Reference |
| 42 mg | Purified this compound Drink | Confirmed as responsible for MAO inhibiting properties of Neuroberry blackcurrants. | [1] |
| 84 mg | Purified this compound Drink | Associated with significantly improved mood and reduced mental fatigue ratings. | [1] |
| Not Specified | Blackcurrant Powder/Juice | MAO-B inhibition was positively correlated with subjective alertness and reduced mental fatigue. | [8][9] |
Experimental Protocols
The identification and validation of this compound's bioactivity have been supported by rigorous experimental methodologies, both in-vitro and in-vivo.
In-Vitro MAO-A/B Inhibition Assay
This protocol is a generalized representation based on bioactivity-directed fractionation studies.
-
Source Material: Blackcurrant juice concentrate is subjected to reverse-phase fractionation to isolate compounds.
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.
-
Assay Principle: A chemiluminescent assay is employed. The assay measures the hydrogen peroxide produced during the oxidative deamination of a substrate (e.g., p-tyramine) by the MAO enzyme.
-
Procedure: a. Isolated fractions (containing this compound) are incubated with the MAO-A or MAO-B enzyme. b. A luminogenic substrate is added. In the presence of H₂O₂, horseradish peroxidase catalyzes the conversion of the substrate into a luminescent signal. c. The luminescence is measured using a plate reader.
-
Data Analysis: The degree of MAO inhibition is determined by comparing the luminescent signal in the presence of the test compound to a control. IC₅₀ values are calculated to determine the concentration of the inhibitor required to reduce enzyme activity by 50%.
In-Vivo Quantification of Platelet MAO-B Activity (Human Clinical Trial)
This protocol outlines the methodology used in human crossover studies.[8]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is employed. Each participant acts as their own control.
-
Participants: Healthy adult volunteers are recruited. A washout period of at least 48 hours separates trial conditions.[8]
-
Intervention: Participants consume a single dose of the test product (e.g., blackcurrant powder, juice, or purified this compound) or a matched placebo.
-
Blood Sampling: Venous blood samples are collected at baseline (pre-intervention) and at multiple time points post-intervention (e.g., 60, 120, 240 minutes).
-
Platelet Isolation: Platelet-rich plasma is prepared from the blood samples by centrifugation.
-
MAO-B Activity Measurement: Platelet MAO-B activity is assessed using a radiometric or fluorometric assay, often with ¹⁴C-phenylethylamine or a similar substrate. The rate of conversion of the substrate to its metabolite is measured to determine enzyme activity.
-
Data Analysis: Changes in MAO-B activity from baseline are calculated for each treatment condition and compared using appropriate statistical methods.
Measurement of Plasma Neurotransmitters
This protocol describes the quantification of neurotransmitters and their metabolites in plasma.[8]
-
Sample Collection: Plasma is isolated from blood samples collected during the clinical trial.
-
Analytical Method: Liquid Chromatography-Mass Spectrometry (LCMS) is the primary technique used for its high sensitivity and specificity.[8]
-
Procedure (Two-Method Approach):
-
Method A (Derivatization): For many neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and their metabolites, a derivatization step is used. This involves chemically modifying the analytes (e.g., converting them to acetate esters) to improve their chromatographic separation and ionization efficiency for MS detection. Stable isotope-labeled internal standards are used for accurate quantification.[8]
-
Method B (Direct Measurement): For analytes that derivatize poorly (e.g., kynurenic acid, quinolinic acid), direct injection into the LCMS system is performed without derivatization.[8]
-
-
Quantification: The concentration of each analyte is determined by comparing its signal to that of the corresponding internal standard.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for a clinical study investigating this compound.
Logical Framework and Therapeutic Potential
The discovery of this compound's activity presents a clear, logical progression from consumption to physiological effect. This framework highlights its potential in both the functional food and pharmaceutical sectors. Synthetic MAO-B inhibitors are used in clinical practice but are often associated with adverse side effects.[5][10] this compound, as a naturally derived compound, may offer a safer alternative for supporting mood and neurological health.[8]
Logical Relationship Diagram
Conclusion and Future Directions
This compound represents a significant breakthrough in the field of natural bioactive compounds. Its well-defined mechanism of action as a potent MAO-B inhibitor provides a strong scientific basis for its observed effects on mood and cognition.[5][8] The translation of in-vitro findings to human clinical trials demonstrates its bioavailability and efficacy.[5][6]
For drug development professionals, this compound offers a novel molecular target for conditions linked to dopaminergic dysfunction, including neurodegenerative diseases like Parkinson's and age-related cognitive decline.[1][11] For researchers and scientists in the functional food and nutraceutical industries, the ability to extract and standardize this compound opens avenues for creating evidence-based products that support brain health.[4][5]
Future research should focus on dose-response studies to establish optimal efficacious amounts, long-term safety assessments, and investigations into its effects on other neurotransmitter systems and potential synergistic actions with other compounds.[3] The continued exploration of this compound is a promising frontier in the quest for effective, naturally derived solutions for enhancing neurological well-being.
References
- 1. This compound [this compound.com]
- 2. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]
- 3. A̅repa drills down cognitive benefits of novel molecule found in NZ blackcurrants [nutraingredients.com]
- 4. This compound: The Next Big Thing in Supplements? | Callaghan Innovation [callaghaninnovation.govt.nz]
- 5. plantandfood.com [plantandfood.com]
- 6. World First Discovery Shows New Molecule In New Zealand Blackcurrants Inhibits An Enzyme That Degrades Dopamine | Scoop News [scoop.co.nz]
- 7. Ārepa to develop new blackcurrant-based prototype for cognitive and mood support [nutraingredients.com]
- 8. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. retailpharmacymagazine.com.au [retailpharmacymagazine.com.au]
- 11. WO2023163606A1 - Bioactives and their uses - Google Patents [patents.google.com]
Sarmentosin and its Impact on Dopamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmentosin, a nitrile glycoside naturally occurring in blackcurrants (Ribes nigrum), has emerged as a molecule of significant interest within the neuropharmacological landscape.[1][2] Recent scientific investigations have elucidated its role as a potent inhibitor of monoamine oxidase (MAO), particularly MAO-B, an enzyme pivotal in the degradation of dopamine. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on dopamine metabolism, consolidating key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the underlying biochemical pathways and experimental designs. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed technical resource to facilitate further exploration of this compound's therapeutic potential.
Introduction
Dopamine is a critical neurotransmitter that governs a multitude of physiological functions, including motor control, motivation, reward, and cognitive function.[3] The dysregulation of dopaminergic systems is a hallmark of several neurological and psychiatric disorders, such as Parkinson's disease and depression. A key enzyme responsible for the catabolism of dopamine in the brain is monoamine oxidase-B (MAO-B).[4] Inhibition of MAO-B represents a clinically validated therapeutic strategy to elevate and prolong the action of dopamine in the synaptic cleft.
This compound has been identified as a novel, naturally occurring MAO-B inhibitor.[4][5] Found in blackcurrants, this bioactive compound has been shown to effectively inhibit MAO-B activity both in vitro and in vivo, leading to modulation of dopamine metabolism.[2][3] This guide synthesizes the existing research to provide an in-depth analysis of this compound's mechanism of action and its implications for dopamine-related neurochemistry.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on MAO activity and its pharmacokinetic profile.
Table 1: In Vitro Monoamine Oxidase Inhibition by this compound
| Parameter | Value | Source |
| MAO-A/B IC50 | 2.67 µM | Lomiwes et al., 2024[3] |
Table 2: In Vivo Platelet MAO-B Inhibition in Humans Following Consumption of Blackcurrant Products
| Intervention | Platelet MAO-B Inhibition (%) | Source |
| Blackcurrant Powder | 89 ± 6 | Lomiwes et al., 2024[2][3] |
| Blackcurrant Juice | 91 ± 4 | Lomiwes et al., 2024[2][3] |
Table 3: Pharmacokinetics of this compound in Human Plasma Following a Single Dose of Blackcurrant Products
| Parameter | Blackcurrant Juice | Blackcurrant Powder | Source |
| Cmax (nM) | 603 ± 62 | 575 ± 134 | Lomiwes et al., 2024[3] |
| Tmax (min) | 120 | 120 | Lomiwes et al., 2024[3] |
Table 4: Human Studies on Purified this compound
| Dose of Pure this compound | Outcome | Source |
| 42 mg and 84 mg | Confirmed to be responsible for the MAO inhibiting properties of blackcurrant. | Ārepa, Plant and Food Research[1] |
| Dose-dependent effect | Observed in the duration of temporal platelet MAO-B inhibition. | Lomiwes et al., 2024[3] |
Signaling Pathways and Logical Relationships
The primary mechanism by which this compound influences dopamine metabolism is through the inhibition of MAO-B. The following diagram illustrates this key signaling pathway.
Caption: this compound's inhibition of MAO-B reduces dopamine degradation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, primarily based on the work of Lomiwes et al. (2024).
In Vitro Monoamine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MAO-A and MAO-B activity.
Methodology:
-
Enzyme Source: A crude S9 microsome fraction enzyme mix containing both MAO-A and MAO-B from porcine liver was utilized.
-
Assay Principle: The bioactivity of this compound in inhibiting MAO activity was determined using a liquid chromatography-mass spectrometry (LCMS) based method.
-
Procedure:
-
Bioactivity-directed reversed-phase (RP) fractionation of blackcurrant juice concentrate was performed to isolate compounds that inhibited MAO-A/B activity.
-
The fraction containing this compound (RP2) was identified as having the highest bioactivity.
-
The IC50 of purified this compound was determined using an S9-LCMS screening assay.
-
Control inhibitors, clorgyline HCl (for MAO-A) and deprenyl HCl (for MAO-B), were tested to validate the assay's sensitivity.
-
Caption: Workflow for the in vitro determination of this compound's MAO inhibitory activity.
Human In Vivo Study: Platelet MAO-B Inhibition
Objective: To investigate the efficacy of freeze-dried whole-fruit blackcurrant powder and blackcurrant juice in inhibiting platelet MAO-B activity in healthy adults and to confirm the role of purified this compound.
Study Design:
-
Initial Study: A randomized, double-blind, crossover study.
-
Follow-up Study: A randomized, placebo-controlled crossover study with purified this compound.
Participants: Healthy male adults aged between 25 and 36 years.
Interventions:
-
Initial Study: Single dose of either freeze-dried blackcurrant powder or blackcurrant juice.
-
Follow-up Study: Placebo, 42 mg of this compound, and 84 mg of this compound, with each trial day separated by at least 48 hours.
Methodology:
-
Blood Sampling: Venous blood samples were collected at baseline and at various time points post-intervention.
-
Platelet Isolation: Platelet-rich plasma was prepared from the blood samples.
-
MAO-B Activity Measurement: Platelet MAO-B activity was measured.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound and its metabolites were quantified using LCMS to determine Cmax and Tmax.
-
Biomarker Analysis: Plasma catecholamines and prolactin were measured as indirect markers of central dopamine modulation.
-
Subjective Assessments: Mood and mental fatigue were assessed using the Bond-Lader questionnaire.
Caption: Workflow of the human in vivo study on this compound.
Discussion and Future Directions
The current body of evidence strongly supports the role of this compound as a potent inhibitor of MAO-B. The in vivo studies in humans demonstrate that consumption of this compound, either from blackcurrant products or in its purified form, leads to a significant reduction in platelet MAO-B activity.[2][3] This peripheral inhibition is correlated with changes in plasma catecholamines and subjective reports of improved mood and reduced mental fatigue, suggesting a potential for central nervous system effects.[3] The observed reduction in plasma prolactin provides indirect evidence for increased dopamine release in the brain.[3]
However, the research into this compound's effects on dopamine metabolism is still in its early stages. The current literature is predominantly focused on its MAO-inhibitory action. To build a more comprehensive understanding, future research should explore other potential mechanisms, including:
-
Dopamine Synthesis: Investigating the effect of this compound on the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.
-
Dopamine Transport: Assessing whether this compound interacts with the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.
-
Dopamine Receptors: Examining any direct or indirect effects of this compound on the various dopamine receptor subtypes.
Furthermore, while the current human studies are promising, they have been conducted in healthy adults. Future clinical trials should investigate the therapeutic potential of this compound in populations with dopamine-related disorders, such as Parkinson's disease or depression. Dose-response studies are also warranted to establish the optimal therapeutic dosage.[6]
Conclusion
This compound is a novel and naturally occurring MAO-B inhibitor with demonstrated efficacy in both in vitro and human in vivo settings. Its ability to potently inhibit MAO-B presents a promising avenue for the development of new therapeutic agents for a range of neurological and psychiatric conditions characterized by dopaminergic dysfunction. This technical guide has provided a consolidated overview of the current state of research, offering a foundation for scientists and drug development professionals to advance the study and potential application of this intriguing molecule. The detailed experimental protocols and visualized pathways aim to facilitate the design of future studies that will further unravel the full spectrum of this compound's effects on dopamine metabolism.
References
- 1. This compound [this compound.com]
- 2. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantandfood.com [plantandfood.com]
- 5. World First Discovery Shows New Molecule In New Zealand Blackcurrants Inhibits An Enzyme That Degrades Dopamine | Scoop News [scoop.co.nz]
- 6. plantandfood.com [plantandfood.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Early Studies on Sarmentosin for Cognitive Enhancement
This technical guide provides a comprehensive overview of the foundational research on this compound, a novel bioactive compound, and its potential for cognitive enhancement. The document focuses on the core scientific data, experimental methodologies, and established mechanisms of action as detailed in early studies.
Introduction
This compound is a nitrile glycoside recently identified as a potent natural inhibitor of monoamine oxidase-B (MAO-B).[1][2] Found in New Zealand blackcurrants (Ribes nigrum), this molecule has garnered significant attention for its potential neuroprotective and cognitive-enhancing properties.[1][3] MAO-B is a key enzyme responsible for the degradation of crucial neurotransmitters, including dopamine, which plays a significant role in mood, motivation, and cognitive functions.[1][3] By inhibiting MAO-B, this compound may help maintain higher levels of these neurotransmitters in the brain, thereby offering a potential therapeutic avenue for age-related cognitive decline and neurodegenerative diseases.[1][3] This guide synthesizes the findings from the initial human clinical and in vitro studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the early clinical and in vitro studies on this compound.
Table 1: In Vivo Platelet MAO-B Inhibition in Humans
| Intervention | Mean MAO-B Inhibition (%) | Standard Deviation/Error | Key Findings |
| Blackcurrant Juice | 91% | ± 4% | Comparable inhibition to powder format.[4] |
| Blackcurrant Powder | 89% | ± 6% | Demonstrates stability and bioavailability of this compound in a freeze-dried format.[4] |
| 42 mg Purified this compound | Significant Inhibition | (p < 0.001) | Both doses effectively inhibited MAO-B activity compared to placebo.[5] |
| 84 mg Purified this compound | Significant Inhibition | (p < 0.001) | No significant difference in MAO-B inhibition was observed between the 42 mg and 84 mg doses.[5] |
Table 2: Subjective Cognitive and Mood Assessments (Bond-Lader Questionnaire)
| Intervention | Outcome | Significance |
| Blackcurrant Juice & Powder | Positively correlated with MAO-B inhibition | - |
| Increased subjective alertness | - | |
| Reduced mental fatigue | - |
Note: Specific quantitative scores from the Bond-Lader questionnaire are not detailed in the initial publications but are positively correlated with MAO-B inhibition.[4]
Experimental Protocols
Human Clinical Trial: Oral this compound Administration
-
Study Design: A randomized, placebo-controlled, double-blind, crossover study was conducted.[3][6]
-
Participants: Healthy adults were recruited for the study. For the purified this compound trial, five healthy participants were involved.[1][2]
-
Interventions: Participants received either a placebo or purified this compound at doses of 42 mg and 84 mg.[3][6]
-
Procedure:
-
A baseline venous blood sample was collected.
-
Participants consumed the assigned intervention (placebo, 42 mg, or 84 mg this compound).
-
Further venous blood samples were collected at specified intervals post-ingestion to measure platelet MAO-B activity.[7]
-
Subjective mood and cognitive function were assessed using the Bond-Lader questionnaire.[4]
-
-
Ethical Approval: The study was approved by New Zealand's Northern B Health and Disability Ethics Committee (2023 EXP 19223).[3]
In Vitro MAO-B Inhibition Assay
-
Objective: To determine the MAO-B inhibitory activity of this compound.
-
Methodology: A crude S9 microsome fraction enzyme mix from porcine liver, containing both MAO-A and MAO-B, was used.[3]
-
Procedure:
-
Blackcurrant fractions or purified this compound were mixed with the S9 enzyme mix and an assay buffer.
-
Kynuramine, a substrate for MAO enzymes, was added to the mixture.
-
The reaction was incubated at 37°C for one hour.
-
The reaction was stopped by cooling on ice and adding sodium hydroxide.
-
The resulting products were analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the inhibition of MAO activity.[3]
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound's cognitive effects identified in early studies is the inhibition of the MAO-B enzyme.
MAO-B Inhibition Pathway
Monoamine oxidase-B is an enzyme that catalyzes the oxidative deamination of monoamines, including dopamine. By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to its increased availability in the synaptic cleft. This enhanced dopaminergic activity is associated with improvements in mood, motivation, and cognitive functions such as attention and executive function.
This compound inhibits the MAO-B enzyme, increasing dopamine availability.
Other Potential Pathways
While MAO-B inhibition is the most well-documented mechanism, some literature suggests that this compound may also have anti-inflammatory and antioxidant properties.[1] Additionally, this compound has been found to inhibit the mTOR signaling pathway in the context of cancer research, but its relevance to cognitive enhancement has not yet been established.[1] Further research is needed to explore these potential secondary mechanisms.
Experimental Workflow
The logical flow of the early research on this compound is depicted below, from the initial observation of MAO-B inhibition by blackcurrant extracts to the identification and clinical testing of the purified compound.
Workflow of this compound research from discovery to initial human studies.
Conclusion and Future Directions
The early studies on this compound provide compelling evidence for its role as a potent and bioavailable MAO-B inhibitor. The initial human clinical trial demonstrates a significant physiological effect at tolerable doses. These findings lay a strong foundation for further investigation into this compound as a viable candidate for cognitive enhancement and the potential management of neurodegenerative conditions.
Future research should focus on:
-
Dose-Response Studies: To determine the optimal therapeutic dose for cognitive enhancement.
-
Long-Term Efficacy and Safety: To evaluate the effects of chronic this compound administration.
-
Preclinical Animal Models: To elucidate the broader neuropharmacological profile of this compound and its effects on cognitive deficits in models of aging and neurodegeneration.
-
Exploration of Secondary Mechanisms: To investigate the potential contributions of anti-inflammatory, antioxidant, and other signaling pathways to its overall effects.
-
Comprehensive Cognitive Testing: To move beyond subjective questionnaires to more objective and detailed neuropsychological assessments.
References
- 1. This compound [this compound.com]
- 2. plantandfood.com [plantandfood.com]
- 3. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. References — this compound [this compound.com]
- 5. researchgate.net [researchgate.net]
- 6. A̅repa drills down cognitive benefits of novel molecule found in NZ blackcurrants [nutraingredients.com]
- 7. anzctr.org.au [anzctr.org.au]
Sarmentosin: A Novel MAO-B Inhibitor with Therapeutic Potential in Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. A key pathological feature in several of these conditions is the dysregulation of neurotransmitter systems and increased oxidative stress. Sarmentosin, a nitrile glycoside recently identified in New Zealand blackcurrants (Ribes nigrum), has emerged as a promising natural compound with the potential to address these deficits. Its primary mechanism of action is the inhibition of monoamine oxidase-B (MAO-B), an enzyme central to the degradation of dopamine and a contributor to oxidative stress in the brain. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic potential for neurodegenerative diseases. It consolidates quantitative data, details experimental protocols, and visualizes key signaling pathways to support further investigation and drug development efforts. While direct preclinical evidence for this compound in specific neurodegenerative disease models is still emerging, studies on blackcurrant extracts containing this compound and the well-established role of MAO-B inhibitors in neurology provide a strong rationale for its continued investigation.
Introduction to this compound
This compound is a naturally occurring nitrile glycoside that has been identified as a potent and reversible inhibitor of monoamine oxidase-B (MAO-B)[1][2][3]. This discovery has positioned this compound as a molecule of interest for neurological conditions where MAO-B activity is implicated, including neurodegenerative diseases and mood disorders[1][2]. Beyond its primary action as an MAO-B inhibitor, this compound is also reported to possess antioxidant and anti-inflammatory properties, which are highly relevant to the multifactorial nature of neurodegeneration[1].
Core Mechanism of Action: MAO-B Inhibition
Monoamine oxidase-B is a mitochondrial outer membrane enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters, most notably dopamine[2][4][5]. In neurodegenerative diseases such as Parkinson's, the loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in motor deficits. By inhibiting MAO-B, this compound can increase the synaptic availability of dopamine, thereby helping to alleviate these symptoms[2][5]. Furthermore, the catalytic activity of MAO-B produces hydrogen peroxide, a reactive oxygen species that contributes to oxidative stress and neuronal damage[2][4]. Thus, the inhibition of MAO-B by this compound offers a dual benefit of neurotransmitter preservation and reduction of oxidative stress.
Signaling Pathway: Dopamine Metabolism and MAO-B Inhibition
The following diagram illustrates the central role of MAO-B in dopamine degradation and the impact of this compound's inhibitory action.
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies related to this compound and blackcurrant extract.
| Compound | Assay | Target | IC50 | Reference |
| This compound | S9-LCMS | MAO-A/B | 2.67 µM | J Agric Food Chem. 2024, 72, 30, 16777–16789 |
| Table 1: In Vitro MAO Inhibition by this compound |
| Intervention | Dose | Model | Key Findings | Reference |
| This compound | 42 mg and 84 mg | Human clinical trial | Significant inhibition of platelet MAO-B activity. | J Agric Food Chem. 2024, 72, 30, 16777–16789 |
| Blackcurrant Extract | Dietary supplementation | APP/PS1 Mouse Model of Alzheimer's Disease | - Decreased ratio of insoluble Aβ42/40.- Alleviation of spatial working memory deficit. | J Nutr Biochem. 2013, 24(1), 305-13 |
| Blackcurrant Extract | Dietary supplementation | Senescence-Accelerated Mouse Prone 8 (SAMP8) | - Improved long-term recognition memory.- Normalization of anxiety levels. | J Food Biochem. 2022, 46(10), e14295 |
| Table 2: In Vivo and Clinical Studies with this compound and Blackcurrant Extract |
| Intervention | Model | Parameter | Result | Reference |
| Blackcurrant Extract | APP/PS1 Mouse Model | Insoluble Aβ42/40 Ratio | Significantly decreased | J Nutr Biochem. 2013, 24(1), 305-13 |
| Blackcurrant Extract | SH-SY5Y cells overexpressing APP751 | Menadione-induced ROS production | Significantly decreased in a dose-dependent manner | J Nutr Biochem. 2013, 24(1), 305-13 |
| Table 3: Quantitative Effects of Blackcurrant Extract on Alzheimer's Disease Pathophysiology |
Potential in Specific Neurodegenerative Diseases
Alzheimer's Disease
While direct studies on this compound in Alzheimer's models are pending, research on blackcurrant extracts provides compelling indirect evidence. In the APP/PS1 mouse model, dietary supplementation with blackcurrant extract led to a significant decrease in the ratio of insoluble amyloid-beta 42 to 40 (Aβ42/40) and alleviated spatial working memory deficits[6]. In vitro studies using SH-SY5Y neuroblastoma cells overexpressing amyloid precursor protein (APP) showed that blackcurrant extract significantly reduced reactive oxygen species (ROS) production[6]. The known role of MAO-B inhibitors in modulating APP processing and reducing Aβ levels further supports the therapeutic potential of this compound in Alzheimer's disease[6].
Parkinson's Disease
The primary rationale for this compound's potential in Parkinson's disease lies in its ability to inhibit MAO-B, a well-established therapeutic target for this condition[2][5][7]. By preventing the breakdown of dopamine in the brain, this compound could help to manage the motor symptoms of Parkinson's disease. Additionally, by reducing MAO-B-induced oxidative stress, this compound may offer a neuroprotective effect, potentially slowing disease progression[2].
Huntington's Disease and ALS
The potential role of this compound in Huntington's disease and ALS is more speculative at this stage. However, oxidative stress and neuroinflammation are recognized as contributing factors in the pathology of both diseases. Therefore, the antioxidant and anti-inflammatory properties attributed to this compound suggest a plausible, though yet unproven, therapeutic avenue[1].
Other Potential Mechanisms of Action
Antioxidant Effects and Nrf2 Pathway
Natural compounds, particularly polyphenols and glycosides, are known to exert antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[8][9]. Nrf2 is a master regulator of the cellular antioxidant response. While direct evidence for this compound's action on the Nrf2 pathway is not yet available, it represents a highly probable mechanism for its observed antioxidant properties.
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of neurodegenerative diseases[10][11][12][13][14]. The reported anti-inflammatory properties of this compound suggest it may be able to modulate microglial activation and the subsequent release of pro-inflammatory cytokines, although the specific signaling pathways involved have yet to be elucidated[1].
mTOR Signaling
This compound has been shown to inhibit the mTOR signaling pathway in the context of cancer research[1]. The mTOR pathway is a central regulator of cell growth, proliferation, and autophagy and is also implicated in aging and neurodegeneration[15][16][17][18][19][20][21]. Dysregulation of mTOR signaling can impair autophagy, the process by which cells clear aggregated proteins, a hallmark of many neurodegenerative diseases. This compound's ability to modulate this pathway warrants further investigation in a neurodegenerative context.
Experimental Protocols
In Vitro MAO-A/B Inhibition Assay (S9-LCMS Method)
This protocol is adapted from the methodology described in J Agric Food Chem. 2024, 72, 30, 16777–16789.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A and MAO-B.
Materials:
-
Human liver S9 fraction
-
This compound
-
MAO-A substrate (e.g., kynuramine)
-
MAO-B substrate (e.g., benzylamine)
-
MAO-A specific inhibitor (e.g., clorgyline)
-
MAO-B specific inhibitor (e.g., deprenyl)
-
Phosphate buffer
-
LC-MS system
Procedure:
-
Prepare a reaction mixture containing the human liver S9 fraction in phosphate buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
For control experiments, use known specific inhibitors for MAO-A and MAO-B.
-
Initiate the enzymatic reaction by adding the respective substrates for MAO-A and MAO-B.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction at a defined time point.
-
Analyze the formation of the respective metabolites by LC-MS.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Neuroprotection Study in APP/PS1 Mouse Model
This protocol is a generalized representation based on studies of blackcurrant extract in Alzheimer's disease models[3][5][6][22][23][24][25][26][27].
Objective: To evaluate the effect of an intervention (e.g., this compound or blackcurrant extract) on cognitive function and amyloid pathology in a transgenic mouse model of Alzheimer's disease.
Experimental Workflow:
Procedure:
-
Animal Model: Use APP/PS1 transgenic mice, which develop age-dependent amyloid plaque pathology and cognitive deficits.
-
Intervention: Administer the test compound (e.g., this compound-enriched diet) or a control diet to the mice for a specified duration (e.g., several months).
-
Behavioral Assessment: Conduct behavioral tests, such as the Morris water maze, to evaluate spatial learning and memory.
-
Tissue Collection: At the end of the study period, euthanize the animals and collect brain tissue.
-
Biochemical Analysis: Homogenize brain tissue to quantify levels of soluble and insoluble Aβ40 and Aβ42 using ELISA. Analyze APP processing fragments by Western blotting.
-
Histological Analysis: Section and stain brain tissue to visualize and quantify amyloid plaques (e.g., using Congo red or thioflavin S) and assess neuroinflammation (e.g., staining for microglia and astrocytes).
-
Data Analysis: Statistically compare the outcomes between the treatment and control groups.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for neurodegenerative diseases. Its well-defined mechanism as a MAO-B inhibitor, coupled with its antioxidant and anti-inflammatory properties, addresses multiple pathological facets of these complex disorders. While current direct evidence is strongest for its role in mood and cognition, the promising results from studies on blackcurrant extracts in Alzheimer's disease models provide a strong impetus for further research.
Future investigations should prioritize:
-
Preclinical studies of pure this compound in animal models of Alzheimer's, Parkinson's, Huntington's, and ALS to establish direct efficacy.
-
Elucidation of the specific signaling pathways underlying this compound's antioxidant and anti-inflammatory effects in neuronal and glial cells.
-
Investigation of this compound's effect on protein aggregation (amyloid-beta, tau, alpha-synuclein) in relevant in vitro and in vivo models.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for central nervous system targets.
The continued exploration of this compound holds significant promise for the development of novel, naturally-derived therapies for the millions of individuals affected by neurodegenerative diseases.
References
- 1. This compound [this compound.com]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]
- 5. APP mouse models for Alzheimer's disease preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthocyanin-enriched bilberry and blackcurrant extracts modulate amyloid precursor protein processing and alleviate behavioral abnormalities in the APP/PS1 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 9. Frontiers | Natural antioxidants that act against Alzheimer’s disease through modulation of the NRF2 pathway: a focus on their molecular mechanisms of action [frontiersin.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. mdpi.com [mdpi.com]
- 12. trans-Cinnamaldehyde Inhibits Microglial Activation and Improves Neuronal Survival against Neuroinflammation in BV2 Microglial Cells with Lipopolysaccharide Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The semantics of microglia activation: neuroinflammation, homeostasis, and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mTOR signaling in neural stem cells: from basic biology to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Memantine Differentially Regulates Tau Phosphorylation Induced by Chronic Restraint Stress of Varying Duration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Roles of mTOR Signaling in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Mechanistic target of rapamycin signaling in human nervous system development and disease [frontiersin.org]
- 21. Mechanistic insights into the role of mTOR signaling in neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 7.3 Quantifying the Effects of Neurotropin – Selected Topics in Health and Disease (Vol. 3) [ecampusontario.pressbooks.pub]
- 23. researchgate.net [researchgate.net]
- 24. embopress.org [embopress.org]
- 25. Reduction of Abeta amyloid pathology in APPPS1 transgenic mice in the absence of gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A third-generation mouse model of Alzheimer's disease shows early and increased cored plaque pathology composed of wild-type human amyloid β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dynamic Changes in the Levels of Amyloid-β42 Species in the Brain and Periphery of APP/PS1 Mice and Their Significance for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Extraction and Analysis of Sarmentosin from Blackcurrant Pomace
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmentosin, a nitrile glycoside found in blackcurrants (Ribes nigrum), has garnered significant scientific interest for its potential therapeutic applications.[1] Notably, research has identified this compound as a potent inhibitor of monoamine oxidase-B (MAO-B), an enzyme implicated in the degradation of neurotransmitters like dopamine.[1][2][3] This inhibitory action suggests its potential in supporting mood, cognitive function, and neuroprotection.[1][2] Furthermore, studies have indicated that this compound may inhibit the mTOR signaling pathway, suggesting a role in cancer research.[1] Blackcurrant pomace, a by-product of juice production, represents a promising and sustainable source of this valuable bioactive compound.[4]
This document provides a detailed protocol for the extraction, purification, and quantification of this compound from blackcurrant pomace. It also includes protocols for evaluating its biological activity through a MAO-B inhibition assay and analysis of the mTOR signaling pathway.
Data Presentation
Table 1: Optimized Extraction and Quantification Parameters for this compound
| Parameter | Value/Method | Reference |
| Extraction Solvent | Water | [5] |
| Extraction Temperature | 90°C | [5] |
| Extraction Time | 8 hours | [5] |
| Optimal this compound Yield | 6.53 ± 0.17 mg/g (from Sedum sarmentosum) | [5] |
| Quantification Method | High-Performance Liquid Chromatography (HPLC) | [2] |
| HPLC Column | Poroshell 120 SB-C18 (2.7 μm, 2.1 mm × 150 mm) | [2] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: 2:98 v/v Water:Acetonitrile with 0.1% Formic Acid | [2] |
| Detection Wavelength | 210-212 nm | [2] |
| Limit of Detection (LOD) | 0.27 μg/mL | [6] |
| Limit of Quantification (LOQ) | 0.81 μg/mL | [6] |
Experimental Protocols
Protocol for Extraction and Purification of this compound from Blackcurrant Pomace
This protocol is a proposed methodology based on established techniques for extracting polar glycosides from plant materials and this compound from other sources.[7] Optimization may be required for specific batches of blackcurrant pomace.
1.1. Materials and Equipment
-
Dried and powdered blackcurrant pomace
-
Deionized water
-
Ethanol (95%)
-
Acetone
-
Polyamide resin
-
Alumina (neutral)
-
Glass column for chromatography
-
Rotary evaporator
-
Freeze dryer
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
1.2. Extraction Procedure
-
Maceration: Weigh 100 g of dried, powdered blackcurrant pomace and transfer to a 2 L beaker. Add 1 L of deionized water.
-
Heating and Stirring: Heat the mixture to 90°C with continuous stirring for 8 hours.[5]
-
Filtration: Allow the mixture to cool to room temperature and then filter through a Büchner funnel to separate the extract from the solid pomace residue.
-
Concentration: Concentrate the aqueous extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the volume is reduced to approximately 200 mL.
1.3. Purification Procedure
-
Polyamide Column Chromatography:
-
Prepare a polyamide column (e.g., 5 cm diameter, 50 cm length).
-
Load the concentrated extract onto the column.
-
Wash the column with 2 bed volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the this compound-containing fraction with 50% aqueous ethanol. The elution can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC) or HPLC.
-
-
Alumina Column Chromatography:
-
Pool the this compound-rich fractions from the polyamide column and concentrate using a rotary evaporator.
-
Prepare a neutral alumina column.
-
Load the concentrated fraction onto the alumina column.
-
Elute with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and analyze for the presence of this compound.
-
-
Crystallization:
-
Combine the purest this compound fractions and concentrate to a small volume.
-
Allow the solution to stand at 4°C to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
-
Drying: Dry the purified this compound crystals under vacuum or by freeze-drying.
Protocol for Quantification of this compound by HPLC
2.1. Materials and Equipment
-
HPLC system with UV detector
-
Poroshell 120 SB-C18 column (2.7 μm, 2.1 mm × 150 mm) or equivalent
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (HPLC grade)
-
Syringe filters (0.22 μm)
2.2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: 2:98 (v/v) water:acetonitrile with 0.1% formic acid
-
Gradient: 0-2.5 min, 0% B; 2.5-15 min, linear gradient to 60% B; 15-16 min, linear gradient to 100% B; 16-19 min, hold at 100% B; 19-20 min, return to 0% B.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 μL
2.3. Procedure
-
Standard Preparation: Prepare a stock solution of this compound standard in water. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
-
Sample Preparation: Accurately weigh a known amount of the extracted sample and dissolve it in a known volume of water. Filter the sample through a 0.22 μm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Protocol for In Vitro MAO-B Inhibition Assay
This protocol is based on commercially available fluorometric or colorimetric MAO-B inhibitor screening kits.
3.1. Materials and Equipment
-
MAO-B Inhibitor Screening Kit (e.g., from Cell Biolabs, Inc. or Creative Biolabs)[8][9]
-
Purified this compound extract
-
MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Detection reagent (e.g., H₂O₂ probe)
-
96-well microplate
-
Microplate reader (fluorometric or colorimetric)
3.2. Procedure
-
Follow the manufacturer's instructions provided with the MAO-B inhibitor screening kit.
-
Prepare a series of dilutions of the purified this compound extract to determine the IC₅₀ value.
-
In a 96-well plate, add the MAO-B enzyme, the this compound dilutions (or positive/negative controls), and the MAO-B substrate.
-
Incubate the plate according to the kit's protocol to allow the enzymatic reaction to proceed.
-
Add the detection reagent, which reacts with H₂O₂, a byproduct of the MAO-B reaction, to produce a fluorescent or colored product.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of MAO-B inhibition for each this compound concentration and determine the IC₅₀ value.
Protocol for Western Blot Analysis of mTOR Signaling Pathway
4.1. Materials and Equipment
-
Cell culture reagents
-
Purified this compound extract
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
4.2. Procedure
-
Cell Treatment: Culture a suitable cell line (e.g., HEK293T, HeLa) and treat with various concentrations of purified this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total mTOR and its downstream targets (e.g., S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the effect of this compound on mTOR pathway activation.
Visualizations
Caption: Workflow for the extraction and purification of this compound from blackcurrant pomace.
Caption: this compound inhibits the MAO-B-mediated degradation of dopamine.
Caption: Proposed inhibitory effect of this compound on the mTOR signaling pathway.
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102329345A - Method for extracting and purifying this compound in Sedum sarmentosum Bunge - Google Patents [patents.google.com]
- 8. Monoamine Oxidase Assays [cellbiolabs.com]
- 9. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
Application Note: Structural Elucidation of Sarmentosin using ¹H-NMR Spectroscopy
Introduction
Sarmentosin is a naturally occurring nitrile glycoside found in various plant species, including those of the Sedum genus and notably in blackcurrants (Ribes nigrum).[1][2] It has garnered significant interest from researchers and drug development professionals due to its bioactive properties, particularly as a potent inhibitor of monoamine oxidase (MAO), suggesting potential applications in mental health and neuroprotection.[2][3] The unambiguous structural confirmation of this compound is a prerequisite for its development as a therapeutic agent or a standardized component in functional foods. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of natural products like this compound.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within the molecule, allowing for a comprehensive structural assignment.
Principle of Structural Elucidation by ¹H-NMR
The structural elucidation of this compound by ¹H-NMR relies on the analysis of several key parameters obtained from the spectrum:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum (measured in parts per million, ppm) is dictated by the electronic environment of the proton. Protons attached to or near electronegative atoms (like oxygen) or unsaturated systems (like C=C bonds) are deshielded and resonate at a higher chemical shift (further downfield). This allows for the differentiation of protons in the glucose moiety from those in the aglycone portion of this compound.
-
Signal Integration: The area under each signal is directly proportional to the number of protons it represents. This information is crucial for determining the relative number of protons in different parts of the molecule.
-
Spin-Spin Coupling (J-coupling): The interaction between non-equivalent protons on adjacent carbons causes signals to split into multiplets (e.g., doublets, triplets). The magnitude of the splitting, known as the coupling constant (J, measured in Hertz), provides valuable information about the dihedral angle between the coupled protons, which is essential for determining the stereochemistry and conformation, particularly within the pyranose ring of the glucose unit.
-
Multiplicity: The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, following the n+1 rule in simple cases.
By integrating these pieces of information, a complete proton framework of the molecule can be assembled, leading to the confirmation of the this compound structure.
¹H-NMR Data for this compound
The following table summarizes the ¹H-NMR spectral data for this compound, recorded on a 400 MHz spectrometer using Methanol-d₄ (CD₃OD) as the solvent. The proton numbering corresponds to the chemical structure provided below.
Table 1: ¹H-NMR (400 MHz, CD₃OD) Data for this compound
| Proton Number | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-1' | 6.64 | t | 7.4 |
| H₂-2' | 4.38 | d | 7.4 |
| H₂-3' | 4.25 | s | - |
| H-1" | 4.41 | d | 7.8 |
| H-2" | 3.23 | dd | 7.8, 9.0 |
| H-3" | 3.38 | t | 9.0 |
| H-4" | 3.30 | t | 9.0 |
| H-5" | 3.34 | m | - |
| H-6"a | 3.87 | dd | 2.2, 12.0 |
| H-6"b | 3.68 | dd | 5.6, 12.0 |
Data sourced from Fernandes et al., J. Agric. Food Chem. 2021, 69, 29, 8081–8089.
Experimental Protocols
This section provides a detailed protocol for the acquisition of a ¹H-NMR spectrum for the structural elucidation of this compound.
1. Sample Preparation
-
Objective: To prepare a solution of isolated this compound suitable for high-resolution NMR analysis.
-
Materials:
-
Isolated and purified this compound (approx. 1-5 mg)
-
Deuterated methanol (CD₃OD, 99.8% D) or Deuterated water (D₂O, 99.8% D)
-
5 mm NMR tube
-
Pipettes
-
Vortex mixer
-
-
Protocol:
-
Weigh approximately 1-5 mg of dried, purified this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of CD₃OD (or D₂O) to the vial.[5]
-
Gently vortex the sample until the this compound is completely dissolved.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Objective: To acquire a high-quality 1D ¹H-NMR spectrum.
-
Instrumentation:
-
Protocol:
-
Insert the NMR tube into the spectrometer's autosampler or manual sample changer.
-
Lock the spectrometer onto the deuterium signal of the solvent (CD₃OD or D₂O).
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Set up the acquisition parameters for a standard 1D proton experiment (e.g., Bruker pulse program 'zg30'):
-
Spectral Width (SW): ~12-16 ppm
-
Transmitter Frequency Offset (O1p): Centered in the spectral region of interest (~5-6 ppm).
-
Number of Scans (NS): 16 to 64 (depending on sample concentration).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-3 seconds.
-
Pulse Angle: 30 degrees (p1 at ~30° flip angle).
-
-
Acquire the Free Induction Decay (FID) data.
-
(Optional) For further structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed using standard instrument protocols.
-
3. Data Processing and Analysis
-
Objective: To convert the raw FID data into an interpretable spectrum for analysis.
-
Software: MestReNova, TopSpin, or similar NMR processing software.
-
Protocol:
-
Apply a Fourier Transform (FT) to the FID.
-
Perform phase correction (zero- and first-order) to ensure all peaks are in positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (CD₃OD at δ ~3.31 ppm).
-
Integrate all signals to determine the relative proton counts.
-
Pick peaks and identify their multiplicity (s, d, t, m, etc.) and measure the coupling constants (J) in Hz.
-
Assign the signals to the corresponding protons in the this compound structure based on chemical shifts, multiplicities, coupling constants, and comparison with literature data.
-
Visualizations
The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for this compound structural elucidation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 71933-54-5 | Benchchem [benchchem.com]
- 3. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C11H17NO7 | CID 5281123 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro MAO-B Inhibition Assay Using Sarmentosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, including dopamine.[1] Its role in neurological processes has made it a significant target for the development of therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] Sarmentosin, a nitrile glycoside recently identified in blackcurrants (Ribes nigrum), has emerged as a novel and naturally occurring inhibitor of MAO-B.[2][3][4] In vitro and subsequent in vivo studies have confirmed this compound's potent inhibitory activity against MAO-B, suggesting its potential for applications in mood and cognitive function support.[3][4]
These application notes provide a detailed protocol for conducting an in vitro fluorometric assay to determine the inhibitory activity of this compound on MAO-B. The protocol is designed for a 96-well plate format, suitable for high-throughput screening and dose-response analysis.
Principle of the Assay
The MAO-B inhibition assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate, such as tyramine or benzylamine.[5][6] In the presence of a suitable probe and a developer enzyme (like horseradish peroxidase), H₂O₂ reacts to produce a fluorescent product. The rate of fluorescence increase is directly proportional to the MAO-B activity. When an inhibitor like this compound is present, the rate of the reaction decreases, allowing for the quantification of its inhibitory potency.
Data Presentation
The inhibitory effect of this compound and control compounds on MAO-B activity is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The data can be summarized in a table for clear comparison.
| Compound | Target | IC50 Value (µM) | Reference |
| This compound | MAO-B | Value to be determined experimentally | - |
| Selegiline (Positive Control) | MAO-B | ~0.01 µM (example) | [5] |
| Clorgyline (Negative Control for MAO-B specificity) | MAO-A | ~0.005 µM (example) | [7] |
Note: The provided IC50 values for control compounds are examples and may vary depending on experimental conditions. Researchers should determine these values under their specific assay conditions. A recent study has reported the in vitro MAO-A/B inhibitory bioactivity of this compound.[8]
Experimental Protocols
This protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits.[5][6]
Materials and Reagents
-
Recombinant human MAO-B enzyme
-
MAO-B Substrate (e.g., Tyramine, Benzylamine)
-
Fluorescent Probe (e.g., GenieRed Probe, OxiRed Probe)[5]
-
Developer Enzyme (e.g., Horseradish Peroxidase)
-
MAO-B Assay Buffer
-
This compound (test compound)
-
Selegiline (positive control inhibitor)
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = ~535/587 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
ddH₂O (double-distilled water)
-
DMSO (for dissolving compounds)
Reagent Preparation
-
MAO-B Assay Buffer: Prepare according to the manufacturer's instructions or use a standard buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
MAO-B Enzyme: Reconstitute the lyophilized enzyme in MAO-B Assay Buffer to the recommended stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
MAO-B Substrate: Reconstitute the substrate in ddH₂O to create a stock solution. Store at -20°C.
-
Fluorescent Probe: The probe is often supplied in DMSO. Warm to room temperature before use.
-
Developer Enzyme: Reconstitute the developer in MAO-B Assay Buffer. Store at -20°C.
-
This compound and Control Compounds: Prepare stock solutions of this compound and Selegiline in DMSO. Create a dilution series of each compound in MAO-B Assay Buffer to achieve the final desired concentrations in the assay. The final DMSO concentration in the well should not exceed 1-2% to avoid affecting enzyme activity.
Assay Procedure
-
Compound Plating:
-
Add 10 µL of each concentration of the diluted this compound and Selegiline to the respective wells of the 96-well plate.
-
For the "Enzyme Control" (100% activity) wells, add 10 µL of MAO-B Assay Buffer containing the same percentage of DMSO as the compound wells.
-
For the "Blank" (no enzyme) wells, add 10 µL of MAO-B Assay Buffer.
-
-
Enzyme Addition:
-
Prepare a working solution of MAO-B enzyme in MAO-B Assay Buffer.
-
Add 40 µL of the MAO-B enzyme working solution to all wells except the "Blank" wells.
-
Add 40 µL of MAO-B Assay Buffer to the "Blank" wells.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a "Reaction Mix" containing the MAO-B Substrate, Fluorescent Probe, and Developer Enzyme in MAO-B Assay Buffer. The exact proportions should follow the kit manufacturer's recommendations.
-
Add 50 µL of the Reaction Mix to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode, taking readings every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis
-
Calculate the rate of reaction: For each well, determine the slope of the linear portion of the fluorescence versus time plot. This represents the reaction rate (V).
-
Calculate the percentage of inhibition:
-
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_enzyme_control - V_blank)] * 100
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
Visualizations
Signaling Pathway of MAO-B and its Inhibition
Caption: MAO-B metabolizes dopamine to DOPAC, producing H₂O₂. This compound inhibits this process.
Experimental Workflow for In Vitro MAO-B Inhibition Assay
Caption: Workflow for the fluorometric in vitro MAO-B inhibition assay.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. dovepress.com [dovepress.com]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 8. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Designing a Placebo-Controlled Clinical Trial for Sarmentosin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for designing and implementing a placebo-controlled Phase II clinical trial to evaluate the efficacy and safety of Sarmentosin for improving cognitive function and mood. This compound, a natural nitrile glycoside found in blackcurrants (Ribes nigrum), has been identified as a potent inhibitor of monoamine oxidase-B (MAO-B).[1][2][3] By inhibiting MAO-B, this compound is hypothesized to increase the bioavailability of key neurotransmitters like dopamine, suggesting potential therapeutic benefits for conditions associated with dopaminergic dysfunction, including age-related cognitive decline and mood disorders.[1] These application notes and protocols outline the necessary preclinical validation and a detailed methodology for a robust clinical investigation, adhering to regulatory standards.
Introduction to this compound
This compound is a novel bioactive compound that has garnered significant interest for its potential neurological benefits.[2] Preclinical and preliminary human studies have demonstrated its ability to inhibit MAO-B, an enzyme responsible for the degradation of crucial neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][3] This inhibition of MAO-B by this compound is believed to be the primary mechanism through which it may exert positive effects on mood and cognitive performance.[1][3][4] A study in humans showed that consumption of blackcurrant products containing this compound led to significant MAO-B inhibition.[3] Furthermore, initial clinical research has correlated this compound consumption with improved mood and reduced mental fatigue.[1][4] These findings provide a strong rationale for conducting a well-designed, placebo-controlled clinical trial to rigorously evaluate the therapeutic potential of this compound.
Proposed Mechanism of Action
The primary proposed mechanism of action for this compound is the inhibition of the MAO-B enzyme. This leads to an increase in the synaptic concentration of dopamine, a neurotransmitter crucial for mood regulation, motivation, and cognitive processes.
Preclinical Validation Protocols
Prior to human clinical trials, a series of preclinical studies are essential to establish the safety and biological activity of this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the potential toxicity of this compound on cultured human cells.
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) will be cultured in appropriate media and conditions.
-
Treatment: Cells will be treated with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24 and 48 hours. A vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) will be included.
-
Viability Assessment: Cell viability will be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance will be measured at 570 nm.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC50 (concentration at which 50% of cells are non-viable) will be determined.
In Vivo Neuroprotection Model in Rodents
Objective: To assess the neuroprotective effects of this compound in an animal model of neurodegeneration.
Methodology:
-
Animal Model: A rodent model of neurodegeneration, such as the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease, will be used.
-
Treatment: Animals will be pre-treated with this compound (e.g., 10, 20, 50 mg/kg, orally) or a vehicle control for 14 days prior to the induction of the neurotoxic lesion.
-
Neurotoxin Induction: 6-OHDA will be stereotactically injected into the substantia nigra of the rodent brain.
-
Behavioral Assessment: Motor function will be assessed using tests such as the rotarod test and cylinder test at baseline and at multiple time points post-lesion.
-
Histological Analysis: At the end of the study, brain tissue will be collected and analyzed for the extent of neuronal damage and dopamine levels.
Placebo-Controlled Clinical Trial Protocol
Study Design
A randomized, double-blind, placebo-controlled, parallel-group, Phase II study to evaluate the efficacy and safety of this compound in subjects with age-related cognitive decline.
Study Population
A total of 200 male and female subjects, aged 50-75 years, with self-reported memory complaints and a score within a specified range on the Montreal Cognitive Assessment (MoCA) will be enrolled.[5]
Table 1: Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| Age 50-75 years | Diagnosis of dementia or any other major neurological disorder |
| Self-reported memory complaints | Current use of any psychoactive medications |
| MoCA score between 18 and 26 | History of major psychiatric illness |
| Fluent in the language of the cognitive tests | Uncontrolled medical conditions |
| Willing and able to provide informed consent | Known allergy to blackcurrants or any study medication components |
Investigational Product and Placebo
-
Investigational Product: this compound capsules (e.g., 50 mg).
-
Placebo: Matched placebo capsules containing microcrystalline cellulose.
Study Endpoints
Table 2: Primary and Secondary Endpoints
| Endpoint Type | Endpoint | Assessment Tool |
| Primary | Change from baseline in cognitive function at Week 12 | Montreal Cognitive Assessment (MoCA) |
| Secondary | Change from baseline in executive function | Trail Making Test (TMT) Parts A and B |
| Change from baseline in memory | Rey Auditory Verbal Learning Test (RAVLT) | |
| Change from baseline in mood | Beck Depression Inventory-II (BDI-II) | |
| Change from baseline in MAO-B activity | Platelet MAO-B enzyme activity assay | |
| Safety and tolerability | Adverse event monitoring, vital signs, clinical laboratory tests |
Statistical Analysis
The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in MoCA score at Week 12, with treatment group as the main effect and baseline MoCA score as a covariate. Secondary endpoints will be analyzed using similar models. The safety analysis will include summaries of adverse events, vital signs, and laboratory data by treatment group. An interim analysis for futility may be conducted by an independent Data and Safety Monitoring Board (DSMB) after 50% of subjects have completed the Week 12 visit.
Data Presentation and Management
All quantitative data will be summarized using descriptive statistics (mean, standard deviation, median, range) for continuous variables and frequency counts and percentages for categorical variables. Data will be collected on electronic Case Report Forms (eCRFs) and managed in a validated clinical data management system.
Table 3: Schedule of Assessments
| Assessment | Screening | Baseline (Week 0) | Week 4 | Week 8 | Week 12 (End of Treatment) |
| Informed Consent | X | ||||
| Demographics & Medical History | X | ||||
| MoCA | X | X | X | ||
| TMT | X | X | |||
| RAVLT | X | X | |||
| BDI-II | X | X | |||
| Platelet MAO-B Activity | X | X | |||
| Vital Signs | X | X | X | X | X |
| Adverse Event Monitoring | X | X | X | X | |
| Dispense Study Drug | X | X | X | ||
| Concomitant Medications | X | X | X | X | X |
Logical Relationship of Preclinical to Clinical Development
The preclinical studies are designed to provide the foundational safety and efficacy data required to justify moving into human clinical trials. The in vitro cytotoxicity data establishes a preliminary safety profile, while the in vivo neuroprotection model provides evidence of the potential therapeutic effect.
References
- 1. This compound [this compound.com]
- 2. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]
- 3. plantandfood.com [plantandfood.com]
- 4. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mocacognition.com [mocacognition.com]
Application Notes: Unveiling the Anti-Cancer Potential of Sarmentosin in Hepatocellular Carcinoma
References
- 1. This compound Induces Autophagy-dependent Apoptosis via Activation of Nrf2 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Neuroprotective Properties of Sarmentosin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmentosin, a nitrile glycoside naturally occurring in blackcurrants (Ribes nigrum), has emerged as a promising candidate for neuroprotective therapies.[1][2] Its primary mechanism of action involves the inhibition of monoamine oxidase-B (MAO-B), an enzyme responsible for the degradation of key neurotransmitters such as dopamine.[1][2] By inhibiting MAO-B, this compound can increase dopamine levels, which is particularly relevant for neurodegenerative conditions like Parkinson's disease. Furthermore, this compound is suggested to possess antioxidant and anti-inflammatory properties, which are crucial in combating the multifactorial nature of neurodegenerative diseases and acute neurological injuries like stroke.[3]
These application notes provide detailed protocols for investigating the neuroprotective effects of this compound in established animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. The protocols are designed to offer a robust framework for preclinical evaluation of this compound's therapeutic potential.
Quantitative Data Summary
While specific preclinical data on this compound in animal models of neurodegeneration is not yet available, the following table summarizes key data from human and in vitro studies, which can inform the design of animal experiments.
| Parameter | Value | Species/System | Reference |
| MAO-B Inhibition (Juice) | 91% ± 4% | Human Platelets | [1][2] |
| MAO-B Inhibition (Powder) | 89% ± 6% | Human Platelets | [1][2] |
| Human Dose (Clinical Trial) | 42 mg and 84 mg | Human | [1] |
| Time to Max Plasma Conc. (Tmax) | 120 min | Human | [1] |
| Peak Plasma Concentration (Cmax) | ~600 nM | Human | [1] |
Dosage Extrapolation for Animal Models:
Based on the human clinical trial doses of 42 mg and 84 mg for an average 70 kg person, a Human Equivalent Dose (HED) can be calculated and converted to appropriate dosages for mice and rats.
-
Human Dose: 0.6 mg/kg (for 42 mg) and 1.2 mg/kg (for 84 mg)
-
Mouse Dose (multiply human dose by 12.3): Approximately 7.4 mg/kg and 14.8 mg/kg
-
Rat Dose (multiply human dose by 6.2): Approximately 3.7 mg/kg and 7.4 mg/kg
A dose-response study is recommended, starting with doses around these calculated values. Administration can be performed via oral gavage (p.o.) or intraperitoneal injection (i.p.), depending on the desired bioavailability and experimental design.
Experimental Protocols
Parkinson's Disease Model: MPTP-Induced Neurodegeneration in Mice
This protocol outlines the use of the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model to assess the neuroprotective effects of this compound against dopaminergic neuron loss.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
This compound (to be sourced or extracted)
-
Saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Equipment for behavioral testing (Rotarod, open field)
-
Histology and immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
-
HPLC system for neurochemical analysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Grouping: Divide mice into the following groups (n=10-12 per group):
-
Vehicle + Saline
-
Vehicle + MPTP
-
This compound (low dose) + MPTP
-
This compound (high dose) + MPTP
-
-
This compound Administration: Administer this compound (e.g., 7.4 mg/kg and 14.8 mg/kg, p.o. or i.p.) or vehicle daily for 14 days.
-
MPTP Induction: On day 8, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. The control group receives saline injections.
-
Behavioral Testing:
-
Rotarod Test: Assess motor coordination and balance on days 1, 7, and 14 post-MPTP injection. Record the latency to fall.
-
Open Field Test: Evaluate locomotor activity and exploratory behavior for 10 minutes on day 14 post-MPTP.
-
-
Euthanasia and Tissue Collection: On day 15, euthanize the mice and collect brain tissue.
-
Histological Analysis:
-
Perfuse a subset of brains with 4% paraformaldehyde.
-
Section the substantia nigra and striatum.
-
Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify dopaminergic neuron survival.
-
-
Neurochemical Analysis:
-
Dissect the striatum from the remaining brains.
-
Measure dopamine and its metabolites (DOPAC, HVA) using HPLC.
-
Alzheimer's Disease Model: Amyloid-β Induced Cognitive Deficits in Mice
This protocol uses intracerebroventricular (ICV) injection of amyloid-β (Aβ) peptides to model Alzheimer's-like cognitive impairment and evaluate the protective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Amyloid-β (1-42) peptide (Anaspec)
-
This compound
-
Sterile saline
-
Stereotaxic apparatus
-
Morris Water Maze equipment
-
Reagents for histology (e.g., Thioflavin S, anti-Aβ antibody)
Procedure:
-
Animal Acclimation and Grouping: Similar to the Parkinson's model.
-
This compound Administration: Administer this compound or vehicle daily for 21 days.
-
Aβ Injection: On day 15, perform stereotaxic ICV injection of aggregated Aβ (1-42) (e.g., 3 µL of 1 mg/mL solution) into both lateral ventricles. The control group receives saline injections.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase (Days 18-21): Train mice to find a hidden platform in a circular pool of water. Record escape latency and path length.
-
Probe Trial (Day 22): Remove the platform and record the time spent in the target quadrant.
-
-
Euthanasia and Tissue Collection: On day 22, euthanize the mice and collect brain tissue.
-
Histological Analysis:
-
Perfuse brains and prepare sections of the hippocampus and cortex.
-
Stain with Thioflavin S or perform immunohistochemistry with an anti-Aβ antibody to visualize and quantify amyloid plaques.
-
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the transient MCAO model in rats to assess this compound's ability to reduce infarct volume and improve functional outcomes after a stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Anesthesia
-
Nylon monofilament for MCAO
-
Equipment for behavioral testing (Cylinder test, neurological deficit scoring)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
Animal Acclimation and Grouping: Similar to previous models.
-
This compound Administration: Administer this compound (e.g., 3.7 mg/kg and 7.4 mg/kg, p.o. or i.p.) or vehicle 1 hour before MCAO.
-
MCAO Surgery:
-
Induce transient focal cerebral ischemia by occluding the middle cerebral artery with a nylon filament for 90 minutes.
-
After 90 minutes, withdraw the filament to allow reperfusion.
-
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson score).
-
Behavioral Testing (Cylinder Test): At 24 and 48 hours post-MCAO, assess forelimb asymmetry by placing the rat in a transparent cylinder and counting the number of wall touches with each forepaw.
-
Euthanasia and Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the rats and section the brains.
-
TTC Staining: Stain brain slices with 2% TTC to visualize the infarct area (pale) versus viable tissue (red). Calculate the infarct volume as a percentage of the total brain volume.
Visualizations
Caption: Workflow for Parkinson's Disease Model.
Caption: Workflow for Alzheimer's Disease Model.
Caption: Workflow for Ischemic Stroke Model.
References
- 1. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidants | Special Issue : Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection [mdpi.com]
Formulating Sarmentosin for Oral Administration in Preclinical and Clinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmentosin, a novel nitrile glycoside identified in blackcurrants (Ribes nigrum), has garnered significant interest for its potential therapeutic applications, primarily as a monoamine oxidase-B (MAO-B) inhibitor and a modulator of the mTOR signaling pathway.[1] These mechanisms suggest its potential in neuroprotection, mood enhancement, and cancer therapy. As research into this compound progresses, establishing robust and reproducible methods for its oral administration in preclinical and clinical studies is paramount. This document provides detailed application notes and protocols for the formulation of this compound for oral delivery, addressing its physicochemical properties, potential formulation strategies, and relevant experimental workflows.
Physicochemical Properties of this compound
Understanding the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of rational formulation development. While experimental data for purified this compound is limited, available information and predictions are summarized below.
| Property | Value/Prediction | Source | Implication for Oral Formulation |
| Molecular Formula | C₁₁H₁₇NO₇ | PubChem | - |
| Molecular Weight | 275.25 g/mol | PubChem | Low molecular weight may favor passive diffusion. |
| Predicted Water Solubility | 40.2 g/L | ALOGPS | High predicted water solubility suggests that simple aqueous solutions may be feasible for preclinical studies at lower doses. |
| Predicted logP | -1.7 to -2.8 | ALOGPS, ChemAxon | The negative logP value indicates high hydrophilicity, which may limit passive diffusion across the lipid-rich intestinal membrane, potentially affecting bioavailability. |
| Chemical Class | Nitrile Glycoside | N/A | The glycosidic linkage may be susceptible to hydrolysis under acidic conditions in the stomach. The stability of the nitrile group across the GI pH range should also be considered. |
| Stability | Stable during freeze-drying | [1] | Freeze-drying is a suitable method for preparing solid formulations of this compound. |
Pharmacokinetic Profile of this compound (from Human Studies)
Human studies using blackcurrant juice and powder have demonstrated the oral bioavailability of this compound.[1][2] The key pharmacokinetic parameters are summarized below. It is important to note that these values are from studies with complex natural product matrices, and the pharmacokinetics of purified this compound may differ.
| Parameter | Blackcurrant Juice (BCJ) | Blackcurrant Powder (BCP) | Source |
| Dose of this compound | Not explicitly stated, but 2-fold higher than BCP | Not explicitly stated | [2] |
| Cmax (Peak Plasma Concentration) | 603 ± 62 nM | 575 ± 134 nM | [2] |
| Tmax (Time to Peak Plasma Concentration) | 120 min | 120 min | [2] |
| Platelet MAO-B Inhibition | 91% ± 4% | 89% ± 6% | [1] |
Note: A preclinical study using an ethanol extract of Piper sarmentosum fruit reported zero oral bioavailability for a compound referred to as "sarmentosine" in rats.[3] This highlights the critical role of the formulation and the source of the compound in achieving oral absorption.
Signaling Pathways of this compound
Monoamine Oxidase-B (MAO-B) Inhibition
This compound is a known inhibitor of MAO-B, an enzyme that degrades neurotransmitters like dopamine. By inhibiting MAO-B, this compound can increase dopamine levels in the brain, which is associated with improved mood and cognitive function.
References
- 1. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of Sarmentosin in Functional Food Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmentosin, a nitrile glycoside, is an emerging bioactive compound with significant potential in the functional food and beverage industry. Initially identified in plants such as Sedum sarmentosum, it has more recently been isolated from New Zealand blackcurrants (Ribes nigrum), where it is linked to mood and cognitive benefits.[1][2] This document provides detailed application notes and protocols based on current research, focusing on this compound's role in mood enhancement through monoamine oxidase B (MAO-B) inhibition and its potential anticancer properties via modulation of cellular signaling pathways.
Mechanism of Action: Mood and Cognitive Function
This compound's primary mechanism for enhancing mood and cognitive function is through the inhibition of monoamine oxidase B (MAO-B).[3][4] MAO-B is an enzyme that degrades neurotransmitters such as dopamine, which is crucial for mood, motivation, and mental performance.[3][4] By inhibiting MAO-B, this compound helps maintain higher levels of these neurotransmitters in the brain.[1][5]
Signaling Pathway: MAO-B Inhibition
The pathway is straightforward: this compound acts as a natural MAO-B inhibitor, leading to increased availability of dopamine and other monoamines in the synaptic cleft, which is associated with improved mood and reduced mental fatigue.[3][6]
Caption: this compound inhibits MAO-B, increasing dopamine and improving mood.
Quantitative Data
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Source Material | Value | Reference |
| MAO-A/B IC50 | Blackcurrant | 2.67 μM | [5] |
| Platelet MAO-B Inhibition | Blackcurrant Juice | 91% ± 4 | [5][7] |
| Platelet MAO-B Inhibition | Blackcurrant Powder | 89% ± 6 | [5][7][8] |
| Cell Viability IC50 (HepG2 cells, 48h) | Not Specified | 20.38 µM | [6] |
Table 2: Human Clinical Trial Dosages of this compound
| Dosage | Study Population | Outcome | Reference |
| 42 mg | 5 healthy male adults (25-36 years) | Inhibition of platelet MAO-B activity | [5] |
| 84 mg | 5 healthy male adults (25-36 years) | Inhibition of platelet MAO-B activity | [5] |
| 22 mg | Not specified | Effective dose for MAO inhibition | [2] |
| 2.5 mg - 100 mg | Planned future study | To determine optimal dosage | [2] |
Experimental Protocols
Protocol 1: In Vivo Assessment of MAO-B Inhibition in Human Platelets
This protocol is based on a randomized, placebo-controlled, crossover study design.[5]
1. Participant Recruitment:
-
Recruit healthy adults (e.g., 5 males, aged 25-36).[5]
-
Screen for exclusion criteria: hypersensitivity to blackcurrants, smokers/vapers, long-term illness, and use of medication for mental health or mood disorders.[2]
2. Study Design:
-
Employ a randomized, placebo-controlled, crossover design with at least a 48-hour washout period between interventions.[5]
-
Interventions: Placebo, 42 mg this compound, and 84 mg this compound, each reconstituted in 250 mL of water.[4][5]
3. Intervention and Sampling:
-
Participants fast for 10 hours overnight before each trial day.[4]
-
A baseline venous blood sample (~9 mL) is collected upon arrival.[4]
-
Participants consume the assigned intervention beverage.
-
Collect subsequent venous blood samples at 2 and 4 hours post-intervention.[4]
4. Measurement of Platelet MAO-B Activity:
-
Isolate platelets from blood samples.
-
Use a spectrophotofluorimetric method.[9]
-
Incubate platelet sonicates with the MAO-B substrate kynuramine at 37°C.[9]
-
Stop the reaction with cold 1 M NaOH.[9]
-
Measure the fluorescence of the product, 4-hydroxyquinoline (4-HOQ), using a spectrophotofluorimeter (excitation λ = 310 nm, emission λ = 380 nm).[9]
-
Express MAO-B activity as nmol 4-OHQ/mg protein/h.[9]
5. Mood Assessment:
-
Administer the Bond-Lader Visual Analogue Scales (VAS) at baseline and specified time points post-intervention.[5][10]
-
The Bond-Lader VAS consists of 16 dimensions of mood, rated on a 100 mm line.[10]
Experimental Workflow: Human Clinical Trial
Caption: Workflow for a human clinical trial of this compound.
Anticancer Potential: Hepatocellular Carcinoma
This compound has demonstrated potential as an anticancer agent, specifically in hepatocellular carcinoma (HCC). It induces autophagy-dependent apoptosis through the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][6]
Signaling Pathway: Nrf2/mTOR in HCC
This compound activates Nrf2, which is a key regulator of cellular defense against oxidative stress.[6] Simultaneously, it inhibits the mTOR pathway, a central regulator of cell growth and proliferation that is often overactive in cancers.[1][6] This dual action leads to the induction of autophagy and subsequent caspase-dependent apoptosis in HCC cells.[6]
Caption: this compound's anticancer mechanism in HCC cells.
Protocol 2: In Vitro Assessment of Anticancer Effects in HepG2 Cells
This protocol is based on studies investigating this compound's effects on hepatocellular carcinoma cells.[6]
1. Cell Culture:
-
Culture human HCC HepG2 cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
2. This compound Treatment:
-
Seed HepG2 cells in plates or flasks.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for specified time periods (e.g., 24, 48 hours).
3. Cell Viability and Proliferation Assays:
-
MTT Assay: To determine cell viability and calculate the IC50 value. After treatment, incubate cells with MTT solution, then solubilize the formazan crystals and measure absorbance.[6]
-
Colony Formation Assay: To assess long-term proliferative capacity. Seed a low density of cells, treat with this compound, and allow colonies to form over a period of days. Stain colonies with crystal violet and count.[6]
4. Analysis of Apoptosis:
-
Flow Cytometry: Use Annexin V-FITC/Propidium Iodide (PI) staining to quantify the percentage of apoptotic cells.
-
Western Blotting: Analyze the expression of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, -8, -9).[6]
5. Analysis of Signaling Pathways:
-
Western Blotting:
-
To assess mTOR pathway inhibition, probe for phosphorylated mTOR (p-mTOR) and total mTOR.[6]
-
To evaluate Nrf2 activation, measure the nuclear translocation of Nrf2 by analyzing its levels in nuclear and cytoplasmic fractions.[6]
-
To confirm autophagy induction, detect the conversion of LC3-I to LC3-II and the expression of Atg7.[11]
-
-
Real-Time PCR: Quantify the mRNA expression of Nrf2 target genes.[6]
6. Autophagy Confirmation:
-
Transmission Electron Microscopy (TEM): Visualize the formation of autophagosomes in this compound-treated cells.[6]
-
Autophagy Inhibitors: Treat cells with autophagy inhibitors (e.g., 3-methyladenine, chloroquine) in combination with this compound to confirm that the observed apoptosis is autophagy-dependent.[6]
Other Potential Applications
Beyond mood enhancement and anticancer effects, preliminary research suggests other potential applications for this compound in functional foods:
-
Antioxidant Activity: this compound exhibits antioxidant properties, which are important for protecting cells from oxidative stress.[1]
-
Anti-inflammatory Effects: It may possess anti-inflammatory properties, potentially aiding in the management of chronic inflammatory conditions.[1]
-
Antimicrobial Properties: this compound has shown effectiveness against various bacterial strains, indicating its potential as a natural antimicrobial agent.[1]
-
Cardioprotection: A recent study suggests this compound can alleviate doxorubicin-induced cardiotoxicity by mitigating ferroptosis via the p62-Keap1-Nrf2 pathway.[12]
Further research is required to fully elucidate the mechanisms and efficacy of this compound in these areas.
Conclusion
This compound is a promising bioactive compound with well-documented effects on MAO-B inhibition, leading to potential benefits for mood and cognitive function. Its anticancer properties, particularly in hepatocellular carcinoma, through the modulation of the Nrf2 and mTOR pathways, open up further avenues for its application in functional foods and nutraceuticals. The provided protocols offer a framework for researchers to investigate and validate the health benefits of this compound. As research continues, the full potential of this natural molecule will be further understood, likely expanding its applications in the health and wellness sector.
References
- 1. Targeting the mTOR Pathway in Hepatocellular Carcinoma: The Therapeutic Potential of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [this compound.com]
- 3. Platelet MAO concentration and molecular activity: I. New methods using an MAO B-specific monoclonal antibody in a radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anzctr.org.au [anzctr.org.au]
- 5. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Autophagy-dependent Apoptosis via Activation of Nrf2 in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]
- 9. mdpi.com [mdpi.com]
- 10. A Randomised Placebo-Controlled Trial to Differentiate the Acute Cognitive and Mood Effects of Chlorogenic Acid from Decaffeinated Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound alleviates doxorubicin-induced cardiotoxicity and ferroptosis via the p62-Keap1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Sarmentosin as a research tool in neuropharmacology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sarmentosin, a naturally occurring nitrile glycoside found in blackcurrants (Ribes nigrum), has emerged as a promising research tool in the field of neuropharmacology.[1][2] Recent studies have identified its primary mechanism of action as the inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform.[1][2][3] MAO enzymes play a critical role in the metabolism of key neurotransmitters, including dopamine, serotonin, and norepinephrine.[1][4] By inhibiting MAO-B, this compound effectively increases the synaptic availability of these neurotransmitters, suggesting its potential for investigating mood, cognitive function, and neurodegenerative diseases.[1][2][3]
These application notes provide an overview of this compound's neuropharmacological properties and detailed protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action: MAO-B Inhibition
This compound acts as a potent inhibitor of MAO-B, an enzyme responsible for the degradation of monoamine neurotransmitters.[1][2][3] This inhibition leads to an increase in the levels of dopamine, serotonin, and norepinephrine in the brain.[1] This mechanism is central to its observed effects on mood and cognitive performance.[1][2] In vitro studies have confirmed that this compound and its hydroxycinnamoyl esters are novel inhibitors of both MAO-A and MAO-B.[4][5] Furthermore, in vivo human studies have demonstrated significant inhibition of platelet MAO-B activity following the consumption of this compound.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from recent research on this compound.
| In Vivo Human Study: this compound Administration | Dosage | Effect | Reference |
| Purified this compound Drink | 42 mg | Measurable MAO Inhibition | [1] |
| Purified this compound Drink | 84 mg | Measurable MAO Inhibition | [1] |
| In Vivo Human Study: Blackcurrant Formulations | MAO-B Inhibition (%) | Reference |
| Blackcurrant Powder | 89 ± 6 | [2][4][5] |
| Blackcurrant Juice | 91 ± 4 | [2][4][5] |
| Pharmacokinetic Profile | Observation | Reference |
| Onset of MAO Inhibition | Within 10 minutes of consumption | [1] |
| Duration of MAO Inhibition | Lasted for 8 hours | [1] |
Experimental Protocols
In Vitro MAO-A/B Inhibition Assay
This protocol outlines a method to assess the MAO-A and MAO-B inhibitory potential of this compound in vitro.
Materials:
-
Purified this compound
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Deprenyl (selegiline, selective MAO-B inhibitor, positive control)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
4-Hydroxyquinoline (standard for quantification)
-
Spectrofluorometer or HPLC with fluorescence detection
Procedure:
-
Prepare Reagents: Dissolve purified this compound and control inhibitors in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine IC50 values.
-
Enzyme Reaction: In a 96-well plate, combine the phosphate buffer, MAO-A or MAO-B enzyme, and varying concentrations of this compound or control inhibitors.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add kynuramine to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong base (e.g., NaOH).
-
Detection: Measure the formation of the fluorescent product, 4-hydroxyquinoline, using a spectrofluorometer (Excitation: ~310 nm, Emission: ~380 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and the control inhibitors. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
In Vivo Human Study for Platelet MAO-B Activity and Mood Assessment
This protocol is based on a randomized, placebo-controlled crossover design to evaluate the effects of this compound on platelet MAO-B activity and mood in healthy adults.[4][6]
Study Design:
-
Participants: Healthy adult volunteers.
-
Interventions:
-
Placebo
-
42 mg of this compound in a suitable vehicle
-
84 mg of this compound in a suitable vehicle
-
-
Design: Double-blind, randomized, crossover design with a washout period of at least 48 hours between each intervention.[4][6]
Procedure:
-
Baseline Measures:
-
Collect a baseline blood sample for platelet MAO-B activity measurement.
-
Administer a baseline mood questionnaire (e.g., Bond-Lader Visual Analogue Scales).[4]
-
-
Intervention Administration: Participants consume the assigned intervention.
-
Post-Intervention Measures:
-
Collect blood samples at multiple time points post-intervention (e.g., 1, 2, 4, 6, and 8 hours) to measure platelet MAO-B activity.
-
Administer mood questionnaires at the same time points.
-
-
Platelet MAO-B Activity Measurement:
-
Isolate platelets from the collected blood samples.
-
Determine the protein concentration of the platelet samples.
-
Measure MAO-B activity using a suitable assay (e.g., a radiometric or fluorometric assay).
-
-
Mood Assessment:
-
Score the Bond-Lader Visual Analogue Scales for factors such as alertness, calmness, and contentment.
-
-
Data Analysis:
-
Analyze the change in platelet MAO-B activity from baseline for each intervention group.
-
Correlate the changes in MAO-B activity with the changes in mood scores.
-
Use appropriate statistical tests to determine the significance of the findings.
-
Potential Applications in Neuropharmacological Research
This compound's specific mechanism of action makes it a valuable tool for a variety of research applications:
-
Investigating the Role of MAO-B in Neurological Disorders: this compound can be used as a selective inhibitor to probe the involvement of MAO-B in the pathophysiology of diseases like Parkinson's and Alzheimer's disease.
-
Screening for Novel Antidepressant and Anxiolytic Compounds: Due to its effects on monoamine neurotransmitters, this compound can serve as a reference compound in the development of new treatments for mood disorders.[1]
-
Exploring Cognitive Enhancement Mechanisms: The observed improvements in alertness and reduction in mental fatigue with this compound provide a basis for studying the neurochemical underpinnings of cognitive function.[1][7]
-
Neuroprotective Studies: this compound's ability to modulate MAO activity suggests its potential as a neuroprotective agent, a hypothesis that can be tested in various cellular and animal models of neurodegeneration.[1]
Conclusion
This compound represents a novel and valuable tool for neuropharmacology research. Its well-defined mechanism of action as a MAO-B inhibitor, coupled with its natural origin, makes it an attractive compound for investigating a range of neurological processes and disorders. The protocols provided in these application notes offer a starting point for researchers to explore the potential of this compound in their own studies. As research in this area continues, this compound is poised to contribute significantly to our understanding of brain function and the development of new therapeutic strategies.
References
- 1. This compound [this compound.com]
- 2. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]
- 3. plantandfood.com [plantandfood.com]
- 4. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kiwi blackcurrant discovery shows promise for mood enhancement | RNZ [rnz.co.nz]
Troubleshooting & Optimization
Challenges in Sarmentosin extraction due to high polarity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the extraction of sarmentosin, a highly polar bioactive compound.
Troubleshooting Guide
Researchers may encounter several issues during the extraction and purification of this compound due to its high polarity. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Inappropriate Solvent Polarity: The extraction solvent is not polar enough to efficiently solvate and extract this compound. | Use highly polar solvents such as water, or aqueous mixtures of ethanol or acetone. A study on Sedum sarmentosum found that water extraction at 90°C for 8 hours yielded the highest this compound content (6.53 ± 0.17 mg/g).[1] |
| Insufficient Extraction Time or Temperature: The conditions are not optimal to allow for the diffusion of this compound from the plant matrix. | Increase the extraction time and/or temperature. For instance, percolation with 20% ethanol at 50°C for 30 minutes is one cited method.[2] Optimal conditions for water extraction of this compound from Sedum sarmentosum were found to be 8 hours at 90°C.[1][3] | |
| Inefficient Cell Lysis: The plant material is not ground finely enough, preventing the solvent from penetrating the cells effectively. | Grind the plant material to a coarse powder and pass it through a sieve (e.g., 20-40 mesh) before extraction.[2] | |
| This compound Degradation: The compound may be unstable under certain pH or temperature conditions. | The impact of pH on this compound stability during extraction is not well-documented in the provided results. However, for polar compounds, pH can influence extraction efficiency.[4][5] It is advisable to conduct small-scale experiments at different pH values to determine the optimal condition for this compound stability and yield. | |
| Poor Purity of Final Product | Co-extraction of Other Polar Compounds: Highly polar impurities, such as sugars and other glycosides, are extracted along with this compound. | Employ multi-step purification protocols. After initial extraction, use techniques like polyamide or macroporous resin column chromatography to separate this compound from highly polar impurities.[2][6][7] |
| Ineffective Chromatographic Separation: The chosen stationary and mobile phases are not providing adequate resolution. | For column chromatography, consider using a polyamide column followed by an alumina column for impurity removal.[2][7] For more challenging separations, advanced techniques like Counter-Current Chromatography (CCC) are effective for polar compounds.[8][9][10][11] | |
| Difficulty in Detecting this compound | Poor UV Absorbance: this compound has poor ultraviolet absorption, making it difficult to detect using standard UV detectors in HPLC.[12] | Utilize a more sensitive detection method such as a Diode Array Detector (DAD) or Mass Spectrometry (MS) for accurate quantification. A validated HPLC-PDA method has been developed for the quantification of this compound.[1][3] |
| Irreproducible Results | Variability in Plant Material: The concentration of this compound can vary depending on the source, age, and growing conditions of the plant material. | Standardize the plant material as much as possible. If feasible, use material from the same source and harvest time for a series of experiments. |
| Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition can lead to different yields. | Strictly control all extraction parameters. Use calibrated equipment and ensure consistent execution of the protocol. | |
| Solid Phase Extraction (SPE) Issues: Inconsistent performance of SPE cartridges can lead to variability. | Ensure proper conditioning and equilibration of the SPE cartridge. Do not let the sorbent dry out before sample loading. Use a consistent and slow flow rate during sample application.[13][14][15][16][17] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: Due to its high polarity, this compound is best extracted with polar solvents. Aqueous solutions of ethanol and acetone have been effectively used.[2][6] One study found that pure water was the optimal solvent for extracting this compound from Sedum sarmentosum, with the highest yield achieved at 90°C for 8 hours.[1][3] The choice of solvent may also depend on the subsequent purification steps.
Q2: How can I remove highly polar impurities like sugars during this compound purification?
A2: Several chromatographic techniques can be employed. Polyamide column chromatography is frequently cited for purifying this compound, as it can effectively separate it from sugars and other polar impurities.[2][7] Macroporous resin columns are also used for this purpose.[6] For very complex mixtures, Counter-Current Chromatography (CCC) is a powerful technique for separating polar compounds without a solid support matrix, which can prevent irreversible adsorption.[8][9][10][11]
Q3: My this compound recovery is low after Solid Phase Extraction (SPE). What could be the problem?
A3: Low recovery in SPE of polar compounds can be due to several factors:
-
Sorbent-Analyte Mismatch: The sorbent may not be appropriate for retaining a highly polar compound like this compound. A reversed-phase (e.g., C18) sorbent might not retain this compound effectively unless the mobile phase is highly aqueous.
-
Improper Conditioning/Equilibration: Failure to properly wet and prepare the sorbent can lead to poor retention.
-
Sample Loading Conditions: If the sample is loaded in a solvent that is too strong (too organic for reversed-phase), the analyte may pass through without being retained.
-
Wash Step Too Strong: The wash solvent may be eluting the this compound along with the impurities.
-
Elution Solvent Too Weak: The elution solvent may not be strong enough to desorb the this compound from the sorbent.[13][14][15][16][17]
Q4: Is this compound stable during extraction?
A4: While specific stability data under various extraction conditions is limited in the provided search results, it is known that natural glycosides can be susceptible to degradation under harsh pH or high-temperature conditions. It is recommended to perform stability studies as part of your method development, testing the recovery of this compound after exposure to different conditions.
Q5: What is the mechanism of action for this compound's bioactivity?
A5: this compound is a known inhibitor of monoamine oxidase B (MAO-B).[12][18][19][20][21][22] MAO-B is an enzyme responsible for the breakdown of neurotransmitters such as dopamine. By inhibiting MAO-B, this compound can increase the levels of these neurotransmitters in the brain, which is associated with improved mood and cognitive function.[18][20][21]
Experimental Protocols
Protocol 1: Extraction of this compound from Sedum sarmentosum
This protocol is based on a patented method for extracting and purifying this compound.[2][7]
-
Preparation of Plant Material: Grind dried Sedum sarmentosum into a coarse powder and pass it through a 40-mesh sieve.
-
Extraction:
-
Place 5 kg of the powdered herb into a percolation column.
-
Add 5 L of 20% aqueous ethanol and soak for 30 minutes at 50°C.
-
Begin percolation, continuously adding 20% ethanol to the top of the column, maintaining a flow rate of 10 mL/min.
-
Collect 30 L of the percolate.
-
-
Concentration and Clarification:
-
Concentrate the percolate under reduced pressure to remove the ethanol.
-
Add water to the concentrate to a final volume of 3 L.
-
Add a clarifying agent and let it stand before centrifugation.
-
-
Purification:
-
Load the supernatant onto a polyamide column.
-
Wash the column with 10% acetone to remove impurities.
-
Elute the this compound-containing fraction with 50% acetone.
-
Pass the collected fraction through an alumina column to remove further impurities.
-
-
Crystallization: Concentrate the purified fraction under reduced pressure and crystallize from an ether-alcohol mixed solvent to obtain pure this compound.
Quantitative Data: this compound Yield from Sedum sarmentosum
A study on the optimization of this compound extraction from Sedum sarmentosum provided the following quantitative data:
| Extraction Solvent | Temperature (°C) | Time (hours) | This compound Yield (mg/g) |
| Water | 90 | 8 | 6.53 ± 0.17 |
| 30% Ethanol | 90 | 8 | 6.27 ± 0.21 |
| 50% Ethanol | 90 | 8 | 6.68 ± 0.18 |
Data from a study on optimizing extraction conditions for this compound from S. sarmentosum.[1][3]
Visualizations
This compound Extraction and Purification Workflow
References
- 1. Food Science and Preservation [ekosfop.or.kr]
- 2. Method for extracting and purifying this compound in Sedum sarmentosum Bunge - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102659860A - Method for extracting and purifying this compound from sedum sarmentosum bunge - Google Patents [patents.google.com]
- 7. CN102329345A - Method for extracting and purifying this compound in Sedum sarmentosum Bunge - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds [mdpi.com]
- 10. Separation of Natural Products by Countercurrent Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. news-medical.net [news-medical.net]
- 12. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
- 14. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 15. silicycle.com [silicycle.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. hawach.com [hawach.com]
- 18. This compound [this compound.com]
- 19. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. plantandfood.com [plantandfood.com]
- 21. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]
- 22. pubs.acs.org [pubs.acs.org]
Overcoming low UV absorption of Sarmentosin in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarmentosin, focusing on overcoming its low UV absorption in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to detect using a standard HPLC-UV method?
A1: this compound is a nitrile glycoside that lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light. Its maximum UV absorbance (λmax) is in the low wavelength region, around 210-212 nm. Detection at such low wavelengths can be problematic due to interference from solvents and other matrix components, leading to low sensitivity and baseline instability.
Q2: What are the primary strategies to overcome the low UV absorption of this compound?
A2: There are three main strategies to enhance the detection of this compound in HPLC:
-
Use of Alternative Detectors: Employing detectors that do not rely on UV absorption, such as Mass Spectrometry (MS), Charged Aerosol Detectors (CAD), or Evaporative Light Scattering Detectors (ELSD), can provide high sensitivity.
-
Chemical Derivatization: Introducing a UV-active or fluorescent tag to the this compound molecule, either before (pre-column) or after (post-column) the HPLC separation, can significantly improve its detectability.
-
Method Optimization for Low Wavelength UV Detection: Careful selection of high-purity solvents and additives, along with a stable HPLC system, can improve detection at low UV wavelengths, although this approach may still have sensitivity limitations.
Q3: Which alternative detector is most suitable for this compound analysis?
A3: Mass Spectrometry (MS) is a highly suitable detector for this compound analysis, particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS). This technique offers excellent sensitivity and selectivity, allowing for accurate quantification even at low concentrations. Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are also good universal detectors for non-volatile compounds like this compound and can be used when MS is not available.
Q4: What should I consider when developing a derivatization method for this compound?
A4: When developing a derivatization method, consider the following:
-
Reaction Specificity: The derivatizing agent should react specifically with a functional group on the this compound molecule (e.g., hydroxyl groups).
-
Reaction Conditions: Optimize reaction time, temperature, and pH to ensure complete and reproducible derivatization.
-
Reagent Removal: Excess derivatizing reagent should be easily removable to avoid interference in the chromatogram.
-
Derivative Stability: The resulting derivative should be stable under the chromatographic conditions.
-
Pre-column vs. Post-column: Pre-column derivatization is more common but may require more complex sample preparation. Post-column derivatization is automated but requires specialized hardware.
Troubleshooting Guides
HPLC-UV Analysis at Low Wavelengths (210-220 nm)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Baseline Noise | 1. Low-quality solvents or additives with high UV cutoff. 2. Contaminated mobile phase reservoirs. 3. Air bubbles in the detector flow cell. 4. Lamp deterioration. | 1. Use HPLC or LC-MS grade solvents and high-purity additives. 2. Clean reservoirs thoroughly before use. 3. Degas the mobile phase thoroughly and purge the system. 4. Replace the detector lamp if its energy is low. |
| Drifting Baseline | 1. Inadequate column equilibration. 2. Mobile phase composition changing over time (e.g., evaporation of volatile components). 3. Temperature fluctuations in the column or detector. | 1. Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes). 2. Prepare fresh mobile phase daily and keep reservoirs capped. 3. Use a column oven and ensure a stable laboratory temperature. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase (silanol activity). 3. Mismatch between sample solvent and mobile phase. | 1. Reduce the injection volume or sample concentration. 2. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. 3. Dissolve the sample in the initial mobile phase whenever possible. |
| Low Sensitivity/No Peak Detected | 1. Concentration of this compound is below the limit of detection (LOD). 2. Incorrect wavelength setting. 3. Degradation of this compound. | 1. Concentrate the sample or consider an alternative, more sensitive detection method (MS, CAD, derivatization). 2. Ensure the detector is set to the λmax of this compound (~210-212 nm). 3. Check sample stability and storage conditions. |
General HPLC Troubleshooting for this compound Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variable Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in flow rate. 3. Column degradation. | 1. Prepare mobile phase accurately and consistently. Use a mobile phase composition that is robust to small variations. 2. Check the pump for leaks and ensure it is properly primed. 3. Use a guard column and replace the analytical column if performance deteriorates. |
| Ghost Peaks | 1. Contaminants in the injection solvent or mobile phase. 2. Carryover from previous injections. 3. Late eluting compounds from a previous run. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Optimize the needle wash procedure of the autosampler. 3. Ensure the gradient program is long enough to elute all components. |
Experimental Protocols
UHPLC-MS/MS Method for this compound Quantification
This method is highly sensitive and specific for the quantification of this compound.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Poroshell 120 SB-C18, 2.7 µm, 2.1 mm × 150 mm.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2.5 min: 100% A
-
2.5-15 min: Linear gradient to 40% B
-
15-16 min: Linear gradient to 100% B
-
16-19 min: Hold at 100% B
-
19.1-22 min: Return to 100% A and equilibrate
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 50 °C
-
Injection Volume: 5 µL
-
MS Detection: ESI in negative mode. Monitor the appropriate MRM (Multiple Reaction Monitoring) transitions for this compound.
HPLC-UV Method for Nitrile Glycosides (Adapted for this compound)
This method can be adapted for the analysis of this compound when an MS detector is not available. Sensitivity will be lower than the UHPLC-MS/MS method.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 mm × 250 mm.
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH 3.8) (e.g., 20:80 v/v).[1] The exact ratio may need optimization for this compound.
-
Flow Rate: 0.7 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 20 µL
Pre-column Derivatization with Benzoyl Chloride for Enhanced UV Detection
This is a general procedure for derivatizing hydroxyl groups in glycosides to improve UV detection.
-
Reagents:
-
This compound standard or sample
-
Benzoyl chloride solution (2% in acetonitrile)
-
Sodium carbonate solution (100 mM)
-
Internal standard (optional)
-
-
Procedure:
-
To 20 µL of the sample/standard, add 10 µL of 100 mM sodium carbonate to create basic conditions.
-
Add 10 µL of 2% benzoyl chloride in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for a specified time (optimization required, e.g., 10-30 minutes).
-
Add an internal standard if used.
-
Quench the reaction by adding a small amount of an acidic solution (e.g., formic acid) to neutralize the mixture.
-
Dilute the mixture with the initial mobile phase and inject it into the HPLC-UV system.
-
-
HPLC Conditions: A standard reversed-phase C18 column can be used. The mobile phase and gradient will need to be optimized to separate the benzoylated this compound derivative. Detection can be performed at a wavelength where the benzoyl group has strong absorbance (e.g., ~230 nm).
Quantitative Data Summary
The following table summarizes typical performance data for different analytical methods for this compound and similar compounds. Please note that these values can vary depending on the specific instrument and experimental conditions.
| Parameter | HPLC-UV (adapted method) | UHPLC-MS/MS |
| Limit of Detection (LOD) | ~0.003 mg/mL (for a similar nitrile glycoside)[1] | Expected to be in the low ng/mL range |
| Limit of Quantification (LOQ) | ~0.01 mg/mL (for a similar nitrile glycoside) | Expected to be in the low to mid ng/mL range |
| Linearity (R²) | >0.99 | >0.99 |
| Detector Selectivity | Low | High |
| Suitability for Complex Matrices | Moderate | High |
Visualizations
Monoamine Oxidase (MAO) Inhibition by this compound
Caption: this compound inhibits MAO, increasing neurotransmitter availability.
mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the mTORC1 pathway, affecting cell growth.
References
Technical Support Center: Optimizing LC-MS for Sarmentosin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters to avoid signal suppression of Sarmentosin.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS and why is it a concern for this compound analysis?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] The matrix comprises all components in the sample other than the analyte of interest, such as salts, lipids, proteins, and other endogenous compounds.[1] This phenomenon can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility of results.[1]
Q2: What are the common causes of this compound signal suppression?
A2: Signal suppression of this compound can be caused by various factors, including:
-
Co-eluting Matrix Components: Endogenous substances from complex biological matrices (e.g., plasma, urine, tissue extracts) can interfere with the ionization of this compound in the MS source.[1]
-
High Analyte Concentration: Although less common, very high concentrations of this compound or other sample components can lead to saturation effects in the ESI source.
-
Mobile Phase Additives: Non-volatile buffers or high concentrations of certain additives can cause ion suppression.[3]
-
Exogenous Contaminants: Contaminants introduced during sample preparation, such as plasticizers from labware, can also interfere with ionization.[3]
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to assess signal suppression is the post-column infusion experiment. A solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal for this compound at the retention time of matrix components indicates signal suppression. Another approach is to compare the signal intensity of this compound in a pure solvent versus the signal in a sample matrix; a lower signal in the matrix suggests suppression.[5]
Q4: What are the general strategies to mitigate this compound signal suppression?
A4: Several strategies can be employed to reduce or eliminate signal suppression:
-
Effective Sample Preparation: To remove interfering matrix components.[1]
-
Chromatographic Optimization: To separate this compound from interfering compounds.[1][6]
-
Optimization of MS Source Parameters: To enhance the specific ionization of this compound.[7][8]
-
Use of Internal Standards: To compensate for signal variability.[1]
-
Sample Dilution: A straightforward method to reduce the concentration of interfering species.[4][9]
Troubleshooting Guides
This section provides a structured approach to troubleshooting this compound signal suppression.
Guide 1: Poor Sensitivity or No Signal for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant Matrix Effects | 1. Perform a post-column infusion experiment to identify regions of ion suppression. 2. Implement a more rigorous sample preparation method (e.g., SPE, LLE). 3. Dilute the sample to reduce the concentration of matrix components. | Identification of co-eluting interferences. Removal of suppression-causing compounds. Improved signal-to-noise for the this compound peak. |
| Suboptimal MS Source Conditions | 1. Optimize key ESI parameters: capillary voltage, nebulizer gas pressure, and desolvation gas temperature and flow.[7] 2. Check for appropriate ionization mode (positive or negative). This compound has been successfully analyzed in negative ion mode. | Enhanced ionization efficiency and signal intensity for this compound. |
| Inappropriate LC Conditions | 1. Adjust the mobile phase gradient to better separate this compound from the void volume and other early-eluting interferences. 2. Evaluate different stationary phases (e.g., C18, PFP) for alternative selectivity. | Improved chromatographic resolution and reduced co-elution with interfering compounds. |
Guide 2: Inconsistent or Irreproducible this compound Peak Areas
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Matrix Effects Between Samples | 1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound if available. 2. If a SIL-IS is not available, use a structural analog as an internal standard. 3. Prepare calibration standards in a matrix that matches the study samples (matrix-matched calibration).[1] | The internal standard will experience similar suppression as this compound, allowing for accurate correction of the signal. Calibration curves will more accurately reflect the analytical behavior in the actual samples. |
| Sample Preparation Inconsistency | 1. Automate the sample preparation workflow if possible. 2. Ensure thorough mixing and consistent timing for all extraction and evaporation steps. | Reduced variability in extraction recovery and matrix effects, leading to more precise results. |
| LC System Carryover | 1. Implement a robust needle and column wash protocol between injections. 2. Inject a blank solvent after a high-concentration sample to check for carryover. | Elimination of residual this compound from previous injections, ensuring the accuracy of subsequent measurements. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Plasma
This protocol is designed to minimize matrix effects by removing proteins and phospholipids.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Phospholipid Removal (using a phospholipid removal plate):
-
Transfer the supernatant from the protein precipitation step to the wells of a phospholipid removal plate.
-
Apply a vacuum or positive pressure to pass the sample through the sorbent.
-
Collect the filtrate for analysis.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected filtrate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Optimized LC-MS Parameters for this compound
These parameters are a starting point and may require further optimization based on the specific instrument and sample matrix.
| Parameter | Recommended Setting | Rationale |
| LC Column | Poroshell 120 SB-C18 (2.1 x 150 mm, 2.7 µm) or similar C18 column | Provides good retention and peak shape for this compound. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes better peak shape and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A typical gradient to elute this compound and separate it from matrix components. Adjust as needed for optimal separation. |
| Flow Rate | 0.3 mL/min | A standard flow rate for 2.1 mm ID columns. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | Keep injection volume small to minimize the introduction of matrix components. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | This compound has been shown to ionize well in negative mode. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimize for maximum this compound signal. |
| Nebulizer Gas | 30 - 50 psi | Adjust for stable spray. |
| Drying Gas Flow | 8 - 12 L/min | Optimize for efficient desolvation. |
| Drying Gas Temp. | 300 - 350°C | Adjust to ensure complete desolvation without thermal degradation. |
| MS/MS Transition | Determine experimentally by infusing a this compound standard | Use multiple reaction monitoring (MRM) for high selectivity and sensitivity. |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromacademy.com [chromacademy.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Sarmentosin extracts for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Sarmentosin extracts for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a nitrile glycoside found in plants such as Piper sarmentosum and blackcurrants (Ribes nigrum)[1]. It is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory effects[2]. Maintaining the chemical integrity of this compound in extracts is crucial for ensuring the accuracy of research results and the efficacy of any potential therapeutic applications. Degradation can lead to a loss of bioactivity and the formation of unknown impurities.
Q2: What are the main factors that affect the stability of this compound extracts?
A2: The stability of this compound extracts is primarily influenced by environmental factors including:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation[3][4].
-
Light: Exposure to light, particularly UV light, can induce photochemical reactions that degrade this compound[4].
-
pH: The acidity or alkalinity of the storage solution can catalyze the hydrolysis of the glycosidic bond in this compound[5].
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule[4].
-
Moisture: For solid or lyophilized extracts, moisture absorption can increase the rate of degradation[4].
Q3: What is the expected shelf-life of a this compound extract?
A3: The shelf-life of a this compound extract can vary significantly depending on the storage conditions and the purity of the extract. For an ethanolic extract of Piper sarmentosum fruit, which contains this compound, the predicted shelf-life (t90, the time at which 90% of the initial concentration remains) is approximately 16 months when stored at room temperature[3]. However, this is an estimate for a complex extract, and stability studies for your specific extract are recommended.
Q4: How can I monitor the stability of my this compound extract over time?
A4: Stability monitoring can be performed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the amount of this compound in an extract and detecting the appearance of degradation products. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying degradation products and UV-Visible Spectroscopy to observe changes in the extract's spectral profile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency/Activity in Bioassays | Degradation of this compound due to improper storage conditions. | 1. Review your storage conditions. Ensure the extract is stored at a low temperature (refrigerated or frozen), protected from light, and in an airtight container. 2. Perform a forced degradation study to understand the stability limits of your extract. 3. Consider using stabilization techniques such as adding antioxidants or encapsulation. |
| Change in Color or Appearance of the Extract | Oxidation or other chemical reactions. This can be catalyzed by exposure to light, air, or incompatible storage materials. | 1. Store extracts in amber-colored vials to protect from light. 2. Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxygen exposure. 3. Ensure storage containers are made of inert materials (e.g., glass) to prevent leaching or reactions. |
| Precipitation or Cloudiness in Liquid Extracts | Changes in temperature or solvent composition leading to decreased solubility. Aggregation of degraded products. | 1. Store at a consistent, appropriate temperature. Avoid repeated freeze-thaw cycles. 2. If the extract is to be used in an aqueous buffer, check the pH and ionic strength for compatibility. 3. Filter the extract through a suitable syringe filter before use in assays. |
| Inconsistent Results Between Aliquots | Non-homogeneity of the extract, or degradation occurring after aliquoting. | 1. Ensure the stock extract is thoroughly mixed before aliquoting. 2. Store aliquots in appropriate-sized vials to minimize headspace. 3. Use freshly thawed aliquots for each experiment and avoid reusing leftover portions that have been at room temperature for extended periods. |
Data on Stability of Piper sarmentosum Ethanolic Extract
The following table summarizes the shelf-life (t90) of Sarmentosine in an ethanolic extract of Piper sarmentosum fruit under different storage conditions. This data can serve as a general guideline, but it is important to conduct stability studies on your specific this compound extract.
| Storage Condition | Shelf-life (t90) in Months |
| 25°C | 16.15 |
| 30°C / 60% Relative Humidity | 11.80 |
| 40°C / 75% Relative Humidity | 6.44 |
| 60°C / 85% Relative Humidity | 2.17 |
| (Data adapted from a study on ethanolic extracts of Piper sarmentosum fruit)[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of your this compound extract and to develop stability-indicating analytical methods.
Objective: To intentionally degrade the this compound extract under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound extract
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber or a light source with controlled UV and visible light output
-
pH meter
-
HPLC or LC-MS system
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of the extract in 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the extract in 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the extract in a solution of 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Place the solid or lyophilized extract in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Analyze samples at different time points.
-
-
Photodegradation:
-
Expose the extract (in a photostable, transparent container) to light in a photostability chamber.
-
Include a dark control sample wrapped in aluminum foil.
-
Analyze both samples at various time points.
-
Data Analysis:
-
Quantify the remaining this compound at each time point.
-
Observe the formation of new peaks in the chromatogram, which represent degradation products.
-
Aim for 5-20% degradation of the active ingredient for meaningful results[6][7].
Protocol 2: Stabilization with Antioxidants
Objective: To enhance the stability of the this compound extract by adding an antioxidant to prevent oxidative degradation.
Materials:
-
This compound extract
-
Antioxidant (e.g., Ascorbic acid, Butylated hydroxytoluene (BHT), or a natural antioxidant extract like rosemary extract)[8][9]
-
Appropriate solvent for the extract and antioxidant
-
Storage vials
Procedure:
-
Prepare a stock solution of the chosen antioxidant in a suitable solvent.
-
Add the antioxidant stock solution to the this compound extract to achieve a final desired concentration (e.g., 0.01 - 0.1% w/v). The optimal concentration should be determined experimentally.
-
Prepare a control sample of the extract without the antioxidant.
-
Aliquot both the stabilized and control samples into airtight, light-protected vials.
-
Store the vials under the desired long-term storage conditions and also under accelerated stability conditions (e.g., 40°C).
-
Analyze the samples at regular intervals using a stability-indicating HPLC method to compare the degradation rate of this compound in the presence and absence of the antioxidant.
Protocol 3: Stabilization by Encapsulation (Freeze-Drying)
Objective: To protect the this compound extract from environmental factors by encapsulating it within a protective matrix using freeze-drying.
Materials:
-
This compound extract
-
Wall material (e.g., Maltodextrin, Gum Arabic, or a combination)[10]
-
Homogenizer or high-speed stirrer
-
Freeze-dryer
-
Distilled water
Procedure:
-
Preparation of the Emulsion/Solution:
-
Prepare a solution of the wall material(s) in distilled water (e.g., 10-30% w/v).
-
Disperse the this compound extract into the wall material solution.
-
Homogenize the mixture to ensure uniform distribution of the extract.
-
-
Freezing:
-
Primary Drying (Sublimation):
-
Place the frozen samples in the freeze-dryer.
-
Apply a high vacuum and a controlled low temperature to allow the ice to sublimate directly into vapor.
-
-
Secondary Drying (Desorption):
-
Gradually increase the temperature to remove any remaining bound water molecules.
-
-
Collection and Storage:
-
Collect the resulting dry, porous powder.
-
Store the encapsulated powder in airtight, light-protected containers with a desiccant.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a stability study of this compound extracts.
Caption: Troubleshooting logic for this compound extract instability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [this compound.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Overcoming Obstacles: Tackling Challenges in Plant Extract Storage [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Antioxidant Synergy in a Polyherbal Combination by Experimental Design [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Preservation Puzzle: Mastering the Storage of Plant Extracts [greenskybio.com]
- 9. mdpi.com [mdpi.com]
- 10. munroscientific.co.uk [munroscientific.co.uk]
- 11. Sarmentosine | C18H21NO3 | CID 10935441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the yield of Sarmentosin from Sedum sarmentosum
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the extraction, purification, and yield enhancement of Sarmentosin from Sedum sarmentosum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a nitrile glycoside found in plants such as Sedum sarmentosum and has also been identified in blackcurrants (Ribes nigrum)[1][2]. It is recognized as a key bioactive compound with several pharmacological effects, including anti-inflammatory, antioxidant, and hepatoprotective properties[2][3][4]. Recent studies have also highlighted its role as an inhibitor of monoamine oxidase (MAO), suggesting potential applications in neuroprotection and mental health conditions like depression and anxiety[2].
Q2: What are the typical reported yields of this compound from Sedum sarmentosum?
The yield of this compound can vary significantly based on the extraction method, solvent choice, and purification strategy. Recent studies have focused on optimizing these parameters to maximize recovery. For instance, a validated analysis method determined that water extraction at 90°C for 8 hours is an optimal condition, yielding a this compound content of 6.53 ± 0.17 mg/g from the dried plant material[5][6][7]. Other methods report yields in terms of mass recovered from a starting amount of plant material.
Table 1: Reported this compound Yields from Sedum sarmentosum Using Various Methods
| Starting Material | Extraction Method | Yield | Purity | Source |
|---|---|---|---|---|
| 10 kg fresh S. sarmentosum | Water soak, macroporous resin, silica gel chromatography | 5.32 g | 93.2% | [8] |
| 1 kg dried S. sarmentosum | Supercritical extraction, macroporous resin, prep-HPLC | 0.84 g | >98% | [9] |
| Dried S. sarmentosum | Water extraction (90°C, 8h) | 6.53 ± 0.17 mg/g | Not specified | [5][6][7] |
| Dried S. sarmentosum | 50% ethanol extraction (90°C, 8h) | 6.68 ± 0.18 mg/g | Not specified |[6] |
Q3: How can the extraction and purification of this compound be optimized?
Optimizing the extraction and purification process is critical for maximizing yield and purity. The choice of solvent, temperature, and chromatographic techniques plays a major role.
Extraction:
-
Solvent Choice: Water, ethanol, and acetone-water mixtures have been effectively used[6][10]. While 50% ethanol showed a slightly higher yield (6.68 mg/g) compared to water (6.53 mg/g), the difference was not statistically significant, making water a more economical and safer choice[6].
-
Temperature and Duration: An optimal condition for water-based extraction was identified as 90°C for 8 hours[5][6].
-
Advanced Methods: Supercritical fluid extraction has been employed to first degrease the plant material, which can improve the efficiency of subsequent solvent extraction steps[9].
Purification: A multi-step purification process is typically required to achieve high purity (>98%).
-
Initial Cleanup: Crude extracts are often clarified using agents like ZTC-Ⅱ or CTS traditional Chinese medicine clarifying agents, followed by centrifugation[10].
-
Column Chromatography: A sequence of column chromatography steps is common.
-
Macroporous Resin/Polyamide Column: This is often the first step to capture this compound from the clarified extract and remove more polar impurities[8][9][10]. Elution is typically performed with a gradient of ethanol or acetone[9][10].
-
Alumina/Silica Gel Column: Further purification can be achieved using alumina or silica gel columns to separate compounds with different polarities[8][10][11].
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity (>98%), reverse-phase (C18) prep-HPLC is the final step[9].
-
Below is a generalized experimental protocol based on optimized methods.
Experimental Protocol: Optimized Extraction and Purification of this compound
Objective: To extract and purify this compound from dried Sedum sarmentosum powder.
Materials:
-
Dried, powdered Sedum sarmentosum (40-mesh sieve)
-
Solvents: Deionized water, ethanol (reagent grade), acetone (reagent grade), methanol (HPLC grade)
-
Columns: Polyamide column, Alumina column, Preparative C18 HPLC column
-
Equipment: Reflux extraction apparatus, rotary evaporator, centrifuge, HPLC system
Methodology:
Part 1: Extraction
-
Weigh 1 kg of dried, powdered S. sarmentosum.
-
Place the powder in a suitable extraction vessel and add 15 liters of deionized water.
-
Heat the mixture to 90°C and maintain under reflux for 8 hours with continuous stirring[5][6].
-
After extraction, allow the mixture to cool and then filter to separate the extract from the plant debris.
-
Concentrate the aqueous extract under reduced pressure using a rotary evaporator until the volume is reduced to approximately 1 liter.
Part 2: Purification
-
Clarification & Polyamide Chromatography:
-
To the concentrated extract, add a clarifying agent (e.g., 15-20 ml ZTC-Ⅱ) and stir[10]. Let it stand, then centrifuge to obtain a clear filtrate.
-
Equilibrate a polyamide column with deionized water.
-
Load the filtrate onto the column.
-
Wash the column with 2 bed volumes (BV) of 10% acetone to elute impurities[10].
-
Elute the this compound fraction with 50% acetone at a flow rate of 4 BV/h[10]. Collect the eluate.
-
-
Alumina Column Chromatography:
-
Concentrate the this compound fraction from the previous step to remove acetone.
-
Load the concentrated fraction onto an alumina column.
-
Collect the column liquid, which contains the purified this compound, as this step primarily removes remaining impurities[10].
-
-
Final Concentration & Crystallization:
-
Concentrate the eluate from the alumina column under reduced pressure to obtain a thick syrup.
-
Allow the syrup to stand at a cool temperature to induce crystallization, yielding the this compound product. For higher purity, proceed to Prep-HPLC.
-
Part 3: High-Purity Purification (Optional)
-
Dissolve the crystallized this compound in the mobile phase (e.g., 35-40% methanol in water)[9].
-
Filter the solution through a 0.22 µm membrane.
-
Inject the solution into a preparative HPLC system equipped with a C18 column.
-
Collect the fractions corresponding to the this compound peak (detection at 260 nm)[9].
-
Combine the pure fractions, concentrate under reduced pressure, and lyophilize to obtain this compound with >98% purity.
dot graph "Experimental_Workflow_for_Sarmentosin_Extraction" { layout=dot; rankdir="TB"; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Dried Sedum sarmentosum Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Optimal Extraction\n(e.g., Water, 90°C, 8h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration & Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; CrudeExtract [label="Crude Aqueous Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification1 [label="Step 1: Polyamide or\nMacroporous Resin Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification2 [label="Step 2: Alumina or\nSilica Gel Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification3 [label="Step 3 (Optional):\nPreparative HPLC (C18)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Low/Medium Purity this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HighPurityProduct [label="High Purity this compound (>98%)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Extraction; Extraction -> Filtration; Filtration -> CrudeExtract; CrudeExtract -> Purification1; Purification1 -> Purification2 [label="Eluted Fraction"]; Purification2 -> FinalProduct [label="Concentration &\nCrystallization"]; Purification2 -> Purification3 [label="For higher purity"]; Purification3 -> HighPurityProduct [label="Lyophilization"]; } dot Caption: Workflow for this compound extraction and purification.
Q4: What is the biosynthetic pathway of this compound?
The complete, specific biosynthetic pathway of this compound in Sedum sarmentosum has not been fully elucidated in the available literature. However, this compound is classified as a gamma hydroxy nitrile glycoside[12]. Nitrile glycosides in plants are generally derived from amino acids. The amino acid undergoes a series of modifications, including N-hydroxylation, oxidation, and dehydration to form an aldoxime, which is then converted to a nitrile. This aglycone is subsequently glycosylated by a UDP-glycosyltransferase (UGT) to form the final nitrile glycoside.
dot graph "Nitrile_Glycoside_Biosynthesis" { layout=dot; rankdir="TB"; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes AminoAcid [label="Amino Acid Precursor"]; P450_1 [label="Cytochrome P450s\n(N-hydroxylation)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldoxime [label="Aldoxime Intermediate"]; P450_2 [label="Cytochrome P450s\n(Dehydration)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrile [label="Nitrile Aglycone"]; UGT [label="UDP-Glycosyltransferase\n(UGT)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Nitrile Glycoside)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; UDP_Sugar [label="UDP-Sugar", shape=box, style=dashed];
// Edges AminoAcid -> P450_1; P450_1 -> Aldoxime; Aldoxime -> P450_2; P450_2 -> Nitrile; Nitrile -> UGT; UDP_Sugar -> UGT [style=dashed]; UGT -> this compound; } dot Caption: Generalized biosynthetic origin of nitrile glycosides.
Q5: How can cultivation conditions be altered to increase this compound yield?
While direct studies on optimizing cultivation for this compound concentration are limited, enhancing the overall biomass of Sedum sarmentosum is a primary strategy for increasing total yield per harvest.
-
Hydroponic Cultivation: Compared to traditional soil cultivation, hydroponics has been shown to significantly increase the growth and biomass of S. sarmentosum. In one study, hydroponically grown plants had greater fresh weight, dry weight, and number of shoots[13]. This method allows for precise control of nutrients, potentially leading to higher productivity[13].
-
In Vitro Culture: For controlled, year-round production, in vitro callus and suspension cultures are a viable option. Research has shown that leaf segments of S. sarmentosum can be successfully cultured on Murashige and Skoog (MS) medium[5]. Callus induction was effective on MS medium supplemented with 3.0 mg/L 2,4-D and 1.0 mg/L BA, while shoot regeneration was best on medium with 0.2 mg/L NAA and 3.0 mg/L BA[5]. Scaling up these cultures in bioreactors could provide a consistent source of biomass for this compound extraction.
Table 2: Effect of Cultivation Method on Sedum sarmentosum Biomass[13]
| Parameter | Soil Cultivation | Hydroponic Cultivation | Percentage Increase |
|---|---|---|---|
| Fresh Weight ( g/plant ) | Lower | Significantly Higher | Not specified |
| Dry Weight ( g/plant ) | Lower | Significantly Higher | Not specified |
| Number of Shoots | Lower | Significantly Higher | Not specified |
| Mineral Content (K, Na, Zn) | Lower | > 2 times higher | > 100% |
Q6: Can elicitors be used to stimulate this compound production?
Elicitation is a common strategy to enhance the production of secondary metabolites in plant cell cultures. Elicitors are compounds that trigger defense responses in plants, often leading to an upregulation of biosynthetic pathways. While no studies have specifically reported the use of elicitors for this compound production in S. sarmentosum, it represents a promising area for research.
Commonly used elicitors in other plant systems include:
-
Methyl Jasmonate (MeJA) and Salicylic Acid (SA): These are plant hormones that are key signaling molecules in defense pathways[14].
-
Yeast Extract and Chitosan: These are biotic elicitors derived from fungi that mimic pathogen attacks, stimulating secondary metabolite production[14][15].
An experimental approach would involve establishing an S. sarmentosum cell suspension culture and treating it with varying concentrations of these elicitors at different growth phases to identify optimal conditions for boosting this compound synthesis.
Troubleshooting Guides
Guide 1: Issue - Low or No Detectable this compound in Extract
This is a common issue that can stem from problems with the plant material, extraction process, or analytical method. Use the following guide to diagnose the potential cause.
// Nodes Start [label="Start: Low this compound Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is the plant material correct?\n(Verified Sedum sarmentosum)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A1_No [label="Incorrect Plant Species.\nAction: Obtain authenticated\nS. sarmentosum.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Was the extraction protocol optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A2_No [label="Suboptimal Extraction.\nAction: Use validated method\n(e.g., Water, 90°C, 8h).\nCheck solvent quality.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q3 [label="Was this compound lost\nduring workup?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A3_Yes [label="Compound Degradation/Loss.\nAction: Avoid excessive heat during\nconcentration. Ensure column is not\noverloaded during purification.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q4 [label="Is the analytical method sensitive\nand validated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A4_No [label="Analytical Issue.\nAction: Validate HPLC method.\nCheck detector settings (260 nm).\nRun an authentic standard.", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Q1; Q1 -> A1_No [label="No"]; Q1 -> Q2 [label="Yes"]; Q2 -> A2_No [label="No"]; Q2 -> Q3 [label="Yes"]; Q3 -> A3_Yes [label="Yes"]; Q3 -> Q4 [label="No"]; Q4 -> A4_No [label="No"]; Q4 -> End [label="Yes"]; } dot Caption: Troubleshooting logic for low this compound yield.
Detailed Q&A for Low Yield:
-
Q: My extract shows a very low yield. Could the plant material be the issue?
-
A: Yes. This compound content can vary based on the plant's geographic origin, harvest time, and drying conditions[6]. Ensure your Sedum sarmentosum has been correctly identified and sourced from a reliable supplier.
-
-
Q: I followed a literature protocol but the yield is still poor. What could be wrong with my extraction?
-
A: Ensure your solvent-to-solid ratio is adequate (e.g., 15:1 L/kg). Confirm the extraction temperature and duration; for water extraction, 90°C for 8 hours is recommended[6]. Incomplete extraction is a common cause of low yield. Also, verify the quality and concentration of your solvents.
-
-
Q: Could I be losing this compound during the concentration or purification steps?
-
A: Yes. This compound can be unstable at very high temperatures[9]. When using a rotary evaporator, ensure the water bath temperature is not excessively high. During chromatography, improper packing or overloading of the column can lead to poor separation and loss of the target compound.
-
Guide 2: Issue - Difficulty in Purifying this compound from the Crude Extract
Achieving high purity can be challenging due to the presence of structurally similar compounds.
-
Q: My sample is not clean after the first chromatography step (e.g., polyamide). What should I do?
-
A: This is expected. The first column is for initial cleanup. You will need subsequent, orthogonal purification steps. Consider using a silica gel or alumina column next to separate compounds based on different interaction principles[10][11]. The choice between them may depend on the specific impurities present in your extract.
-
-
Q: I am seeing multiple, poorly resolved peaks around my target peak in HPLC. How can I improve separation?
-
A: To improve HPLC resolution, you can:
-
Optimize the Mobile Phase: Adjust the ratio of your solvents (e.g., methanol/water or acetonitrile/water) or add a modifier like formic acid to improve peak shape[16].
-
Use a Gradient: If you are using an isocratic method, switching to a shallow gradient elution can improve the separation of closely eluting compounds.
-
Change the Column: If resolution is still poor, try a column with a different chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency.
-
-
-
Q: The recovery from my preparative HPLC step is very low. What is the cause?
-
A: Low recovery from prep-HPLC can be due to several factors. Ensure your collected fractions are not too broad, which dilutes the sample. Check if the compound is precipitating on the column or in the tubing. Finally, verify that your sample is fully dissolving in the mobile phase before injection; poor solubility is a common cause of low recovery[9].
-
References
- 1. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [this compound.com]
- 3. researchgate.net [researchgate.net]
- 4. The hepatoprotective effects of Sedum sarmentosum extract and its isolated major constituent through Nrf2 activation and NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Food Science and Preservation [ekosfop.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. CN101974044B - Preparation method of this compound - Google Patents [patents.google.com]
- 9. CN102659860A - Method for extracting and purifying this compound from sedum sarmentosum bunge - Google Patents [patents.google.com]
- 10. Method for extracting and purifying this compound in Sedum sarmentosum Bunge - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN102329345A - Method for extracting and purifying this compound in Sedum sarmentosum Bunge - Google Patents [patents.google.com]
- 12. WO2023163606A1 - Bioactives and their uses - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Impacts of elicitors on metabolite production and on antioxidant potential and tyrosinase inhibition in watercress microshoot cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Sarmentosin Experiments: A Technical Support Center for Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues encountered during experiments with Sarmentosin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a nitrile glycoside naturally found in plants such as blackcurrants (Ribes nigrum) and Sedum sarmentosum.[1] Its primary known mechanism of action is the inhibition of monoamine oxidase (MAO), particularly MAO-B.[1][2][3] MAO enzymes are responsible for breaking down neurotransmitters like dopamine, serotonin, and noradrenaline.[1][4] By inhibiting MAO-B, this compound can help maintain levels of these neurotransmitters in the brain, which is linked to improved mood and cognitive function.[2][5][3][4]
2. We are observing inconsistent bioactivity of this compound between different batches. What could be the cause?
Inconsistent bioactivity of natural products like this compound is a common challenge.[6][7] Several factors can contribute to this variability:
-
Purity of the compound: The purity of the isolated or synthesized this compound can significantly impact its activity. Impurities from the extraction process or side products from synthesis can interfere with the assay. It is crucial to have a validated analytical method to assess the purity of each batch.[8]
-
Source and extraction method: If you are extracting this compound from a natural source, variations in plant species, growing conditions, and extraction/purification protocols can lead to different impurity profiles and yields.[9][10][11][12]
-
Storage and stability: this compound, like many natural compounds, may be sensitive to light, temperature, and oxidation. Improper storage can lead to degradation and loss of activity over time.
-
Experimental conditions: Subtle variations in experimental parameters such as cell passage number, reagent concentrations, and incubation times can lead to different results.[13]
3. Our cell-based assays with this compound are showing high variability. How can we troubleshoot this?
High variability in cell-based assays is a frequent issue in life science research.[13][14] Here are some key areas to investigate:
-
Cell Health and Confluency: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density. Over-confluent or stressed cells can respond differently to treatment.[15]
-
Reagent Quality and Preparation: Use high-quality reagents and prepare fresh solutions, especially for critical components. Ensure consistent concentrations of this compound and other treatments across all experiments.
-
Assay Protocol Adherence: Strictly adhere to a standardized protocol. Pay close attention to incubation times, washing steps, and the order of reagent addition.[16]
-
Normalization: Use an appropriate method to normalize your data. For cell viability assays, normalizing to a vehicle-treated control is standard. For other assays, consider normalizing to total protein concentration or a housekeeping gene/protein.[15]
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses and is a common cause of irreproducible results. Regularly test your cell cultures for mycoplasma.
4. What are the known signaling pathways affected by this compound?
The most well-documented signaling pathway affected by this compound is the monoamine oxidase (MAO) pathway. By inhibiting MAO-B, this compound prevents the degradation of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft.[1][4] Some research also suggests that this compound may be involved in other pathways, including the mTOR signaling pathway in the context of cancer research.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues in this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no bioactivity of this compound | Purity of the this compound sample is low. | Verify the purity of your this compound sample using analytical techniques like HPLC. If purity is low, consider re-purification or obtaining a higher purity standard.[8] |
| This compound has degraded due to improper storage. | Store this compound protected from light and at the recommended temperature. Prepare fresh stock solutions for each experiment. | |
| The experimental model is not sensitive to this compound. | Confirm that your chosen cell line or experimental model expresses the target enzyme (MAO-B) at sufficient levels. | |
| Inconsistent IC50 values | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.[13] |
| Inaccurate serial dilutions of this compound. | Prepare fresh serial dilutions for each experiment and use calibrated pipettes. | |
| Variations in assay incubation times. | Strictly adhere to the specified incubation times in your protocol.[16] | |
| High background in assays | Inadequate blocking in immunoassays (e.g., Western blot, In-Cell Western). | Optimize blocking conditions by trying different blocking buffers and increasing incubation time.[15] |
| Non-specific binding of reagents. | Ensure all washing steps are performed thoroughly to remove unbound reagents. | |
| Autofluorescence of this compound (in fluorescence-based assays). | Run a control with this compound alone (no cells or other reagents) to check for intrinsic fluorescence at the excitation/emission wavelengths of your assay. |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is a generalized method for determining the MAO inhibitory activity of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a working solution of a fluorogenic MAO substrate (e.g., kynuramine for MAO-A/B or a specific substrate for MAO-B).
-
Use a commercially available MAO-B enzyme preparation or a mitochondrial fraction isolated from a relevant tissue or cell line.
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add different concentrations of this compound to the wells. Include a positive control (a known MAO inhibitor) and a negative control (vehicle).
-
Add the MAO-B enzyme preparation to all wells and incubate for a specified time at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MAO substrate.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
-
Neurotransmitter Quantification by LC-MS/MS
This protocol outlines a general workflow for measuring changes in neurotransmitter levels following this compound treatment.
-
Sample Preparation:
-
Treat cells or animals with this compound or vehicle control.
-
Collect samples (e.g., cell lysates, brain tissue homogenates, or plasma).
-
Perform protein precipitation to remove proteins that can interfere with the analysis (e.g., by adding a cold organic solvent like acetonitrile).
-
Centrifuge the samples and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of neurotransmitters (e.g., dopamine, serotonin).
-
Prepare a standard curve using known concentrations of the neurotransmitters of interest.
-
Inject the prepared samples and standards into the LC-MS/MS system.
-
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter in the samples by comparing their peak areas to the standard curve.
-
Perform statistical analysis to determine if there are significant differences in neurotransmitter levels between the this compound-treated and control groups.[17]
-
Visualizations
Caption: this compound's mechanism of action in a dopaminergic synapse.
Caption: A logical workflow for troubleshooting reproducibility issues.
References
- 1. This compound [this compound.com]
- 2. retailpharmacymagazine.com.au [retailpharmacymagazine.com.au]
- 3. World First Discovery Shows New Molecule In New Zealand Blackcurrants Inhibits An Enzyme That Degrades Dopamine | Scoop News [scoop.co.nz]
- 4. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]
- 5. plantandfood.com [plantandfood.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN101974044B - Preparation method of this compound - Google Patents [patents.google.com]
- 10. Method for extracting and purifying this compound in Sedum sarmentosum Bunge - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN102329345A - Method for extracting and purifying this compound in Sedum sarmentosum Bunge - Google Patents [patents.google.com]
- 12. CN102659860A - Method for extracting and purifying this compound from sedum sarmentosum bunge - Google Patents [patents.google.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [be.promega.com]
- 14. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorometric MAO-B Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorometric monoamine oxidase-B (MAO-B) inhibitor assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescent signal is very high in my negative control wells (no inhibitor). What could be the cause?
High background fluorescence can originate from several sources. Here's a systematic guide to troubleshooting this issue:
-
Autofluorescence of Assay Components or Test Compounds: The test compound itself might be fluorescent at the excitation and emission wavelengths used in the assay.[1][2][3] Similarly, components of your assay buffer or even the microplate itself can contribute to background signal.[4]
-
Troubleshooting:
-
Run a control plate with just the assay buffer and your test compound (without the enzyme or substrate) to measure its intrinsic fluorescence.
-
If the compound is autofluorescent, consider using a fluorescent probe with a longer excitation and emission wavelength (red-shifted probes) to minimize this interference.[1][2]
-
Ensure you are using black microplates, as they are designed to reduce background fluorescence.[4][5]
-
-
-
Contamination: Contamination from fluorescent dust particles or microbial growth in your buffers can lead to high background readings.[3]
-
Troubleshooting:
-
Always use fresh, high-purity reagents and filter-sterilize your buffers.
-
Before use, inspect plates for dust and clean if necessary.[3]
-
-
-
Non-specific Binding: The fluorescent probe or substrate may be binding non-specifically to the wells of the microplate or other components in the assay.
-
Troubleshooting:
-
Include a mild detergent like Triton X-100 (e.g., 0.01-0.1%) in your wash buffers to reduce non-specific binding.
-
Ensure proper blocking steps are included in your protocol if applicable.[6]
-
-
Q2: I'm seeing a decrease in fluorescence in my assay, even in the absence of a known inhibitor. What is happening?
A decrease in fluorescence, often referred to as quenching, can be a significant source of interference in fluorometric assays.
-
Fluorescence Quenching by Test Compounds: Your test compound may be absorbing the excitation light or the emitted fluorescence from the probe, leading to a lower signal.[3][7] This can be mistaken for enzyme inhibition.
-
Troubleshooting:
-
To test for quenching, set up a reaction with the fluorescent product of your assay (e.g., resorufin for Amplex Red assays or 4-hydroxyquinoline for kynuramine assays) and add your test compound. A decrease in fluorescence indicates quenching.
-
If quenching is observed, you may need to use a different assay format or mathematically correct for the quenching effect.
-
-
-
Compound Precipitation: Test compounds with poor solubility can precipitate out of solution, causing light scattering that interferes with the fluorescence reading.[1][2][8]
-
Troubleshooting:
-
Visually inspect your assay plate for any signs of precipitation.
-
Determine the solubility of your test compounds in the assay buffer before screening. The final solvent concentration should typically not exceed 2%.[5][9] If necessary, include a solvent control to assess its effect on enzyme activity.[5][9]
-
-
Q3: My results are inconsistent and not reproducible. What are the common causes?
Lack of reproducibility can stem from various factors related to the experimental setup and execution.
-
Inconsistent Reagent Preparation: Improperly prepared or stored reagents can lead to variable enzyme activity and fluorescent signals.
-
Troubleshooting:
-
Prepare fresh working solutions of enzymes and probes for each experiment, as their activity can degrade over time.[5]
-
Aliquot and store stock solutions at the recommended temperatures to avoid repeated freeze-thaw cycles.[9]
-
Ensure all buffers are at room temperature before starting the assay, unless the protocol specifies otherwise.[5]
-
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially in high-throughput formats, can introduce significant variability.
-
Troubleshooting:
-
Use calibrated pipettes and proper pipetting techniques.
-
For 384-well plates, consider using automated liquid handlers for better precision.
-
-
-
Incorrect Plate Reader Settings: Suboptimal settings on the fluorescence plate reader can lead to poor data quality.
-
Troubleshooting:
-
Optimize the gain setting for your specific assay to ensure the signal is within the linear range of the detector.
-
Use an appropriate number of flashes per well to average out signal fluctuations.[4]
-
For kinetic assays, ensure the read interval is appropriate to capture the linear phase of the reaction.
-
-
Q4: How can I be sure that my "hit" compound is a true MAO-B inhibitor and not an artifact?
Confirming a true hit requires a series of validation experiments to rule out common interferences.
-
Control for Compound Interference with Assay Components: In coupled-enzyme assays, such as those using horseradish peroxidase (HRP), the test compound could be inhibiting the coupling enzyme rather than MAO-B.[10]
-
Troubleshooting:
-
Perform a counter-screen where you provide the product of the MAO-B reaction (e.g., H₂O₂) and measure the activity of the coupling enzyme in the presence of your test compound.[5] For instance, in an Amplex Red assay, you can add a known amount of H₂O₂ to wells containing the developer and the test inhibitor to see if the developer itself is inhibited.[5]
-
-
-
Antioxidant Effects: For assays that measure the production of hydrogen peroxide (H₂O₂), compounds with antioxidant properties can scavenge the H₂O₂ and appear as false positives.[11]
Experimental Protocols & Data
Amplex® Red MAO-B Assay Protocol (Example)
This protocol is based on the principle that MAO-B oxidizes a substrate (e.g., tyramine), producing H₂O₂. In the presence of HRP, H₂O₂ reacts with Amplex® Red to generate the highly fluorescent product, resorufin.[12][13]
-
Reagent Preparation:
-
Prepare a working solution of 400 µM Amplex® Red reagent containing 2 U/mL HRP and 2 mM substrate (e.g., tyramine) in 1X Reaction Buffer.[13]
-
-
Assay Procedure:
-
Add 10 µL of your test inhibitor or control to the wells of a 96-well black plate.[5][9]
-
Add 50 µL of the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.[5][9]
-
Initiate the reaction by adding 40 µL of the Amplex® Red/HRP/substrate working solution to each well.[5][9]
-
Incubate the plate at 37°C for 10-40 minutes, protected from light.[9]
-
-
Measurement:
Kynuramine-Based MAO-B Assay Protocol (Example)
This assay relies on the MAO-catalyzed oxidative deamination of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline.[15][16]
-
Assay Setup:
-
In a 96-well black plate, add your test compounds at various concentrations.
-
Add recombinant human MAO-B enzyme.
-
-
Reaction Initiation:
-
Start the reaction by adding the substrate, kynuramine. The final concentration should be chosen based on the Kₘ value (e.g., 2x Kₘ).[16]
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Measurement:
Quantitative Data Summary
| Parameter | MAO-A | MAO-B | Reference |
| Substrate Kₘ | |||
| Serotonin | 1.66 µmol/L | - | [18][19] |
| Benzylamine | - | 0.80 µmol/L | [18][19] |
| Kynuramine | ~40 µM | - | [16] |
| Inhibitor IC₅₀ | |||
| Clorgyline | 2.99 nmol/L | - | [18][19] |
| Deprenyl (Selegiline) | - | 7.04 nmol/L | [18][19] |
Visual Guides
Caption: Workflow of the Amplex Red-based MAO-B inhibitor assay.
Caption: A logical workflow for troubleshooting common assay interferences.
References
- 1. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 15. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 19. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address matrix effects in Sarmentosin quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Sarmentosin quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. In biological samples such as plasma or serum, this includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of this compound in the mass spectrometer, leading to either ion suppression or enhancement.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of the quantification, potentially leading to underestimation or overestimation of this compound concentration.[2]
Q2: What are the common signs of matrix effects in my LC-MS data for this compound?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.
-
Inconsistent recovery of this compound when spiking the matrix with a known concentration.
-
A significant difference in the signal response of this compound in a pure solvent versus the sample matrix.[2]
-
Changes in the peak shape of this compound.
-
Drifting retention times for this compound.
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: The main strategies can be categorized into three areas:
-
Sample Preparation: The goal is to remove interfering components from the matrix before analysis. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][4]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method can separate this compound from co-eluting matrix components, thus preventing interference in the ion source.[1]
-
Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them. Key approaches include the use of internal standards (ideally stable isotope-labeled), matrix-matched calibration curves, and the standard addition method.[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound recovery | Inefficient extraction from the sample matrix or significant ion suppression. | 1. Optimize the sample preparation method. Consider switching from protein precipitation to a more selective technique like SPE. 2. Evaluate the matrix effect by comparing the response of a post-extraction spiked sample to a standard in a neat solution. 3. Use a stable isotope-labeled internal standard for this compound to correct for recovery losses and ion suppression.[5][7] |
| High variability in results (poor precision) | Inconsistent matrix effects across different samples or inefficient sample cleanup. | 1. Ensure the sample preparation protocol is followed consistently. Automation can help improve reproducibility.[4] 2. Employ a robust internal standard strategy. A stable isotope-labeled internal standard is the gold standard as it co-elutes and experiences similar matrix effects as this compound.[5][7] 3. Use matrix-matched calibrants to ensure that standards and samples have a similar matrix composition.[1] |
| Signal suppression or enhancement observed | Co-eluting endogenous compounds from the matrix are interfering with this compound ionization. | 1. Modify the LC gradient to improve the separation of this compound from interfering peaks.[1] 2. Implement a more rigorous sample cleanup procedure, such as SPE, to remove the interfering compounds.[1] 3. If available, use a stable isotope-labeled internal standard which will be similarly affected by suppression or enhancement, allowing for accurate correction.[8] |
| Non-linear calibration curve in matrix | The matrix effect is concentration-dependent. | 1. Dilute the sample to reduce the concentration of interfering matrix components. This is only feasible if the this compound concentration is high enough to remain above the limit of quantification.[6] 2. Use the standard addition method, which can be effective even with non-linear responses due to matrix effects.[9][10] 3. Ensure the calibration range is appropriate for the expected sample concentrations. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for this compound Quantification
This protocol is based on a published method for this compound analysis in human plasma.[11][12]
-
Initial Sample Handling:
-
Collect venous blood samples into lithium heparin tubes.
-
Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Pretreatment:
-
Thaw plasma samples on ice.
-
Spike the plasma samples with an appropriate internal standard (IS). While the cited study used d4-salicyclic acid glycoside, a stable isotope-labeled this compound would be ideal.
-
Acidify the samples. For instance, add a small volume of 4% phosphoric acid.[12]
-
-
Protein Precipitation and Phospholipid Removal:
-
Add acidified acetonitrile to the pretreated plasma samples.
-
Vortex the mixture thoroughly.
-
Apply the mixture to a phospholipid removal plate (e.g., Phree phospholipid removal 96-well plate).[11]
-
Collect the filtrate.
-
-
Sample Concentration:
-
Evaporate the filtrate to dryness under a stream of nitrogen at approximately 35°C.[12]
-
-
Reconstitution:
Protocol 2: Quantification Using Matrix-Matched Calibration
-
Prepare Blank Matrix: Obtain a batch of the same biological matrix (e.g., plasma) that is free of this compound.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., methanol).
-
Create Calibration Standards:
-
Serially dilute the this compound stock solution to create a series of working standard solutions.
-
Spike a known volume of the blank matrix with a small volume of each working standard solution to create a set of matrix-matched calibration standards. Ensure the volume of the added standard solution is minimal to avoid significantly altering the matrix composition.
-
-
Prepare Samples: Process the unknown samples using the same procedure as the matrix-matched standards (e.g., Protocol 1).
-
Analysis: Analyze the prepared samples and matrix-matched calibration standards by LC-MS.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the matrix-matched standards. Determine the concentration of this compound in the unknown samples from this curve.
Visualizations
Caption: Workflow for this compound quantification in plasma samples.
Caption: Decision tree for addressing matrix effects in quantification.
References
- 1. longdom.org [longdom.org]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.organomation.com [blog.organomation.com]
- 12. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Sarmentosin Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for scaling up Sarmentosin purification. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale to larger-scale production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scaling up of this compound purification.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield in Crude Extract | Inefficient extraction solvent or method. | - Optimize the solvent system. Aqueous ethanol or methanol solutions are commonly used.[1][2] - Increase the extraction temperature and time. One study found optimal water extraction at 90°C for 8 hours.[3][4] - Ensure the plant material is ground to a fine powder to maximize surface area for extraction. |
| Low Purity After Initial Extraction | Co-extraction of a large number of impurities. | - Perform a preliminary purification step such as precipitation with a clarifying agent.[1] - Consider a supercritical fluid extraction step for degreasing prior to solvent extraction.[2] |
| Poor Separation on Polyamide Column | - Inappropriate mobile phase. - Column overloading. - Column packing issues. | - Optimize the gradient elution. A common method involves a gradient of water to methanol, followed by methanol to acetone. - Reduce the sample load on the column. - Ensure the polyamide resin is properly swollen and the column is packed uniformly to avoid channeling. |
| This compound Elutes with Impurities from Alumina Column | Incorrect activity grade of alumina or improper solvent polarity. | - Use neutral alumina to avoid degradation of sensitive compounds. - Adjust the polarity of the eluting solvent. A less polar solvent may be required to retain this compound while allowing less polar impurities to elute first. |
| Peak Tailing or Broadening in HPLC/C18 Chromatography | - Secondary interactions with the stationary phase. - Column overload. - Incompatible sample solvent. | - Add a small amount of an acidic modifier (e.g., formic acid) to the mobile phase to suppress silanol interactions. - Dilute the sample before injection. - Ensure the sample is dissolved in a solvent that is weaker than or similar in polarity to the initial mobile phase. |
| High Backpressure in Chromatography Columns | - Clogging of the column frit or packing material. - Precipitation of the sample on the column. | - Filter all samples and mobile phases through a 0.45 µm filter before use. - Use a guard column to protect the analytical column. - If precipitation is suspected, try dissolving the sample in a stronger solvent or a solvent mixture that matches the initial mobile phase. |
| Inconsistent Yield and Purity at Larger Scale | - Non-linear scaling of purification parameters. - Changes in equipment and column geometry. | - Maintain the linear flow rate and bed height when scaling up column chromatography. - Perform small-scale pilot runs to validate the scaled-up process before committing large amounts of material. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial extraction method for this compound?
A1: Both solvent extraction with aqueous ethanol or methanol and supercritical fluid extraction have been shown to be effective.[1][2] Water extraction at elevated temperatures (e.g., 90°C for 8 hours) has also been reported to yield a good this compound content of 6.53 ± 0.17 mg/g in Sedum sarmentosum.[3][4] The choice of method may depend on the available equipment and the desired scale of operation.
Q2: Which type of chromatography is best for this compound purification?
A2: A multi-step chromatographic approach is typically required to achieve high purity. This often involves a combination of:
-
Polyamide column chromatography: Effective for separating phenolic compounds and other polar impurities.
-
Macroporous resin chromatography: Useful for initial cleanup and enrichment of this compound from the crude extract.[2]
-
Alumina column chromatography: Can be used to remove specific impurities.[1]
-
Reversed-phase (C18) chromatography: Often used as a final polishing step to achieve high purity (>98%).[2]
Q3: How can I monitor the purity of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) with a PDA detector is a common and reliable method for quantifying this compound and assessing purity at each stage.[4] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of fractions during column chromatography.
Q4: What are the key challenges when scaling up this compound purification?
A4: The main challenges include maintaining high yield and purity, the cost and availability of large quantities of high-quality resins, and ensuring the robustness and reproducibility of the process.[5][6] Careful optimization of each step at a smaller scale before scaling up is crucial for success.
Q5: Is this compound stable during purification?
A5: While generally stable, prolonged exposure to harsh pH conditions or high temperatures could potentially lead to degradation. It is advisable to use neutral pH buffers where possible and to minimize the duration of heating steps.
Data Presentation
The following tables summarize quantitative data from various this compound purification strategies.
Table 1: this compound Content in Crude Extracts
| Plant Source | Extraction Method | This compound Content | Reference |
| Sedum sarmentosum | Water extraction (90°C, 8h) | 6.53 ± 0.17 mg/g | [3][4] |
| Bryophyllum pinnatum | Hydro-ethanolic extract | 2.07% | [1] |
Table 2: Example Purification Scheme for this compound from Sedum sarmentosum
| Purification Step | Purity | Yield | Notes |
| Crude Extract (Aqueous Ethanol) | ~5-10% | - | Purity can vary significantly based on plant material and extraction conditions. |
| Polyamide Column Chromatography | ~40-50% | ~80-90% | Effective for removing pigments and highly polar impurities. |
| Alumina Column Chromatography | ~70-80% | ~85-95% | Further removes impurities not separated by polyamide. |
| Preparative HPLC (C18) | >98% | ~70-80% | Final polishing step to achieve high purity. |
Note: The purity and yield values in Table 2 are estimates based on typical natural product purification schemes and should be optimized for specific processes.
Experimental Protocols
Protocol 1: Extraction of this compound from Sedum sarmentosum
-
Preparation of Plant Material: Dry the aerial parts of Sedum sarmentosum at 50-60°C and grind into a fine powder (40-60 mesh).
-
Solvent Extraction:
-
Macerate the powdered plant material in 70% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Alternatively, perform percolation with 40% acetone at 55°C.[1]
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then a Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to remove the organic solvent.
-
-
Lyophilization: Lyophilize the concentrated aqueous extract to obtain a dry powder.
Protocol 2: Purification of this compound using Column Chromatography
-
Polyamide Column Chromatography:
-
Dissolve the crude extract in a minimum amount of deionized water.
-
Pack a glass column with polyamide resin (100-200 mesh) that has been pre-equilibrated with deionized water.
-
Load the dissolved extract onto the column.
-
Wash the column with 2 bed volumes (BV) of deionized water to remove highly polar impurities.
-
Elute this compound with a stepwise or linear gradient of increasing ethanol concentration in water (e.g., 10%, 30%, 50%, 70% ethanol).
-
Collect fractions and monitor by TLC or HPLC to identify this compound-containing fractions.
-
Pool the pure fractions and concentrate under reduced pressure.
-
-
Alumina Column Chromatography:
-
Dissolve the partially purified fraction from the polyamide step in a minimal amount of the initial mobile phase.
-
Pack a column with neutral alumina pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Load the sample onto the column.
-
Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect and analyze fractions as described above.
-
-
Preparative Reversed-Phase (C18) HPLC:
-
Dissolve the further purified this compound fraction in the initial mobile phase for HPLC.
-
Use a C18 preparative column.
-
Elute with an isocratic or gradient mobile phase of methanol and water or acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure and lyophilize to obtain pure this compound.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Detection, Isolation, and 1H NMR Quantitation of the Nitrile Glycoside this compound from a Bryophyllum pinnatum Hydro-Ethanolic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Food Science and Preservation [ekosfop.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. ymcamerica.com [ymcamerica.com]
Best practices for handling and storing pure Sarmentosin
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing pure Sarmentosin, along with troubleshooting guides and frequently asked questions for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing pure, solid this compound?
A1: While specific stability data for pure this compound is not extensively published, based on its stability during freeze-drying and general practices for natural glycosides, the following storage conditions are recommended:
-
Temperature: For long-term storage, it is best to store pure, solid this compound at -20°C or below. For short-term storage, 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption, as humidity can promote degradation.
Q2: How should I store this compound in solution?
A2: For long-term storage of this compound in solution, it is recommended to aliquot the solution into single-use volumes and store at -80°C.[1] Avoid repeated freeze-thaw cycles. The addition of an antioxidant like ascorbic acid to the solution may help prevent oxidative degradation.[1] For short-term use, solutions may be stored at 2-8°C for a limited time, but stability under these conditions should be verified for your specific buffer system.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is a glycoside and is expected to be soluble in aqueous solutions.[2][3] For experimental purposes, a mixture of methanol and water (1:1, v/v) has been successfully used to dissolve this compound from a powder format.[1] Some glycosides are also soluble in alcohol.[2] It is recommended to start with aqueous buffers or alcohol/water mixtures. Solubility in non-polar organic solvents is expected to be low.[2][3]
Q4: What are the known stability issues or degradation pathways for this compound?
A4: The primary potential degradation pathways for this compound, like other glycosides, are hydrolysis of the glycosidic bond and oxidation.
-
Hydrolysis: Avoid strongly acidic conditions, as boiling with mineral acids can hydrolyze glycosides.[4][5]
-
Oxidation: The use of antioxidants in plasma samples containing this compound suggests that it may be susceptible to oxidation.[1]
-
Temperature and Light: Elevated temperatures and exposure to sunlight can accelerate the degradation of related compounds and should be avoided. A patent for this compound's use also notes that high-temperature processing can negatively impact its concentration in blackcurrant juice.[6]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity in an in vitro assay. | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect Solvent: this compound may not be fully dissolved or may be unstable in the chosen solvent. | 1. Verify storage conditions (temperature, light, moisture). Use a fresh aliquot of this compound. 2. Ensure the solvent is appropriate. Consider using a methanol/water mixture or an aqueous buffer. Confirm solubility visually. |
| Inconsistent results between experiments. | 1. Freeze-thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. 2. Variable Storage of Plates/Samples: Inconsistent handling of experimental samples can affect this compound stability. | 1. Prepare single-use aliquots of your this compound stock solution to avoid freeze-thaw cycles. 2. Standardize your experimental workflow, ensuring consistent incubation times and storage conditions for all samples. |
| Precipitate forms when adding this compound solution to media. | 1. Low Solubility: The concentration of this compound may be too high for the final buffer or media. 2. Solvent Mismatch: The solvent used to dissolve this compound may not be fully miscible with the assay media. | 1. Try preparing a more dilute stock solution of this compound. 2. If using an organic solvent for the stock, ensure the final concentration of the organic solvent in the assay media is low (typically <1%) and does not cause precipitation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₇ | [7][8] |
| Molar Mass | 275.257 g·mol⁻¹ | [7][8] |
| IUPAC Name | (E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | [7] |
| Class | Nitrile Glycoside | [1][9] |
Table 2: Recommended Storage Conditions Summary
| Format | Temperature | Light | Atmosphere | Duration |
| Pure Solid | -20°C or below | Protected from light | Inert (e.g., N₂, Ar) | Long-term |
| Pure Solid | 2-8°C | Protected from light | Inert (e.g., N₂, Ar) | Short-term |
| In Solution | -80°C | Protected from light | N/A | Long-term (aliquoted) |
Experimental Protocols & Visualizations
Experimental Workflow: Quantification of this compound by LC-MS
The following workflow outlines a general procedure for the quantification of this compound in a sample, based on methodologies described in the literature.[1]
Caption: A generalized workflow for the quantification of this compound.
Signaling Pathway: this compound's Mechanism of Action
This compound has been identified as an inhibitor of monoamine oxidase (MAO), specifically both MAO-A and MAO-B.[1][10][11] This inhibition leads to an increase in the levels of key neurotransmitters.
Caption: this compound inhibits MAO-A and MAO-B, reducing neurotransmitter degradation.
References
- 1. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLYCOSIDES | PDF [slideshare.net]
- 3. Glycosides | PPTX [slideshare.net]
- 4. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 5. Glycoside - Wikipedia [en.wikipedia.org]
- 6. WO2023163606A1 - Bioactives and their uses - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C11H17NO7 | CID 5281123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]
- 10. plantandfood.com [plantandfood.com]
- 11. This compound [this compound.com]
Validation & Comparative
Sarmentosin and Selegiline: A Comparative Analysis of Monoamine Oxidase-B Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoamine oxidase-B (MAO-B) inhibitory properties of the established pharmaceutical agent, selegiline, and the novel natural compound, sarmentosin. The information presented herein is compiled from experimental data to facilitate an objective evaluation of their potential therapeutic and research applications.
Introduction to MAO-B and its Inhibition
Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of several important neurotransmitters, most notably dopamine. By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, a mechanism that is central to the treatment of Parkinson's disease and is being explored for other neurological conditions. Selegiline is a well-established irreversible MAO-B inhibitor used in clinical practice. This compound is a recently identified nitrile glycoside from blackcurrants (Ribes nigrum) that has demonstrated potent MAO-B inhibitory activity.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available in vitro data for this compound and selegiline. It is important to note that the currently available data for this compound reflects its inhibitory activity on a combination of MAO-A and MAO-B, whereas the data for selegiline is specific to MAO-B.
| Compound | Target | IC50 Value | Source Enzyme |
| This compound | MAO-A/B | 2.67 µM | Human liver S9 fractions |
| Selegiline | MAO-B | 51 nM | Recombinant human MAO-B |
| Selegiline | MAO-B | ~20-30 nM | Recombinant human MAO-B |
Note: A direct comparison of potency is limited by the different assay targets (MAO-A/B vs. MAO-B specific).
Mechanism of Action
Selegiline is classified as an irreversible inhibitor of MAO-B.[1][2] It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme, leading to its inactivation.[2] The recovery of MAO-B activity after selegiline administration is dependent on the synthesis of new enzyme molecules.
This compound , in contrast, is suggested to be a reversible inhibitor of MAO-B. This implies that it binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its function. This difference in mechanism has significant implications for dosing regimens and potential side effects.
Experimental Protocols
The following is a representative protocol for an in vitro fluorometric assay to determine the MAO-B inhibitory activity of a test compound. This method is based on the measurement of hydrogen peroxide (H2O2), a byproduct of MAO-B activity.
In Vitro Fluorometric MAO-B Inhibition Assay
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
MAO-B Substrate (e.g., tyramine)
-
Horseradish Peroxidase (HRP)
-
A fluorogenic probe (e.g., Amplex Red)
-
Test compound (this compound or Selegiline) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known MAO-B inhibitor like selegiline)
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure: a. Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, HRP, and fluorogenic probe in the assay buffer at their optimal concentrations. Prepare a series of dilutions of the test compound and the positive control. b. Enzyme and Inhibitor Pre-incubation: To the wells of the 96-well plate, add the assay buffer, the test compound at various concentrations (or positive control/vehicle control), and the MAO-B enzyme solution. c. Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme. d. Initiation of Reaction: Add the substrate solution containing HRP and the fluorogenic probe to all wells to start the enzymatic reaction. e. Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe. Record measurements at regular intervals for a specified duration (e.g., 30-60 minutes). f. Data Analysis: i. Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the test compound. ii. Normalize the reaction rates to the vehicle control (100% activity). iii. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. iv. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of MAO-B inhibition and the workflow of a typical in vitro screening assay.
Caption: Mechanism of MAO-B Inhibition.
Caption: In Vitro MAO-B Inhibition Assay Workflow.
Summary and Future Directions
Selegiline is a highly potent, irreversible inhibitor of MAO-B. This compound has been identified as a novel, potent inhibitor of MAO, with evidence suggesting it acts as a reversible MAO-B inhibitor. While the current in vitro data for this compound does not allow for a direct potency comparison with selegiline against MAO-B, its demonstrated in vivo activity in inhibiting platelet MAO-B highlights its potential significance.
Further research is required to determine the specific IC50 value of this compound for MAO-B to enable a more direct and quantitative comparison with selegiline. Additionally, comprehensive studies on the selectivity profile, pharmacokinetics, and pharmacodynamics of this compound are necessary to fully elucidate its therapeutic potential. The development of novel reversible MAO-B inhibitors is of great interest in the field of neuropharmacology, and this compound represents a promising lead compound from a natural source.
References
A Comparative Analysis of Natural Sarmentosin and Synthetic MAO-B Inhibitors in Neuroprotection
For Immediate Release
[City, State] – [Date] – In the landscape of neuroprotective therapeutics, the inhibition of monoamine oxidase-B (MAO-B) stands as a cornerstone strategy, particularly in the management of neurodegenerative diseases such as Parkinson's disease. While synthetic MAO-B inhibitors have long dominated the clinical scene, emerging research has unveiled a promising natural alternative: Sarmentosin. This guide provides a comprehensive comparison of the efficacy of natural this compound versus synthetic MAO-B inhibitors, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to MAO-B and Its Inhibition
Monoamine oxidase-B is a mitochondrial enzyme responsible for the degradation of key neurotransmitters, most notably dopamine.[1][2] In neurodegenerative conditions, elevated MAO-B activity contributes to a cascade of detrimental effects, including diminished dopamine levels and a concurrent increase in oxidative stress through the production of reactive oxygen species (ROS).[3] The inhibition of MAO-B is therefore a critical therapeutic target aimed at preserving neuronal function and mitigating disease progression.
This compound: A Novel Natural MAO-B Inhibitor
Recent scientific investigations have identified this compound, a nitrile glycoside found in blackcurrants (Ribes nigrum), as a novel and potent inhibitor of both MAO-A and MAO-B.[4][5][6][7] In vitro and in vivo studies have demonstrated its ability to effectively inhibit MAO-B, leading to tangible physiological effects. A human clinical study revealed that consumption of blackcurrant powder or juice, containing this compound, resulted in significant inhibition of platelet MAO-B.[4][5][6] This inhibition was correlated with improved mood and reduced mental fatigue, highlighting the psychoactive potential of this natural compound.[4]
Synthetic MAO-B Inhibitors: The Clinical Standard
A range of synthetic MAO-B inhibitors have been developed and are utilized in clinical practice. These are broadly categorized into irreversible and reversible inhibitors.
-
Irreversible Inhibitors: Selegiline and Rasagiline are prominent examples that form a covalent bond with the flavin cofactor of the MAO-B enzyme, leading to sustained inhibition.[8]
-
Reversible Inhibitors: Safinamide represents a newer generation of reversible inhibitors, offering a different pharmacokinetic profile.[8]
These synthetic inhibitors have established efficacy in symptomatic control in Parkinson's disease and have demonstrated neuroprotective properties in preclinical models.[9]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of enzyme inhibitors. The lower the IC50 value, the greater the potency of the inhibitor.
| Inhibitor Class | Compound | Target | IC50 (µM) | Source |
| Natural | This compound (extract) | MAO-A/B | 2.67 | [3] |
| Synthetic | Rasagiline | MAO-B | 0.004 - 0.014 | [8] |
| Synthetic | Safinamide | MAO-B | 0.079 - 0.098 | [8] |
| Synthetic (Experimental) | ACH10 | MAO-B | 0.14 | [2] |
| Synthetic (Experimental) | EM-DC-19 | MAO-B | 0.299 | [6] |
| Synthetic (Experimental) | EM-DC-27 | MAO-B | 0.344 | [6] |
| Synthetic (Experimental) | Compound 2b | MAO-B | 0.042 | [7] |
| Synthetic (Experimental) | Compound 2h | MAO-B | 0.056 | [7] |
| Synthetic (Experimental) | Compound S5 | MAO-B | 0.203 |
Note: The IC50 value for this compound is for an extract in a mixed MAO-A/B assay, which may not be directly comparable to the IC50 values of pure synthetic compounds against isolated MAO-B.
Mechanism of Action and Signaling Pathways
MAO-B is intrinsically linked to dopamine metabolism and the generation of oxidative stress. Its inhibition by both natural and synthetic compounds aims to interrupt these pathological pathways.
Inhibition of MAO-B by compounds like this compound and synthetic alternatives leads to an increase in synaptic dopamine availability and a reduction in the production of neurotoxic ROS, thereby conferring neuroprotection. This compound is also reported to possess antioxidant and anti-inflammatory properties, which may contribute to its overall neuroprotective effects, though more specific experimental data in neuronal models are needed to fully elucidate these mechanisms.[4]
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
A standard in vitro method to determine the inhibitory potential of a compound against MAO-B involves a fluorometric assay.
Methodology:
-
Reagent Preparation: Recombinant human MAO-B enzyme, the substrate (e.g., kynuramine), the test compound (this compound or synthetic inhibitor) at various concentrations, and a known MAO-B inhibitor as a positive control are prepared in an appropriate buffer.
-
Incubation: The MAO-B enzyme is pre-incubated with the test compound or control for a specified time to allow for binding.
-
Reaction Initiation: The reaction is started by adding the substrate to the enzyme-inhibitor mixture.
-
Detection: The enzymatic reaction produces a fluorescent product (e.g., 4-hydroxyquinoline from kynuramine), and the fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the control (enzyme alone) to calculate the percentage of inhibition. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo MPTP Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used in vivo model to assess the efficacy of potential anti-Parkinsonian drugs.
Methodology:
-
Animal Acclimatization: Mice (typically C57BL/6 strain) are acclimatized to the laboratory conditions.
-
Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered to the mice for a predefined period.
-
MPTP Induction: The neurotoxin MPTP is administered to induce a Parkinson's-like pathology, characterized by the depletion of dopaminergic neurons in the substantia nigra.[3]
-
Behavioral Assessment: Motor function is assessed using tests such as the open field test (to measure locomotor activity) and the rotarod test (to assess motor coordination).
-
Neurochemical Analysis: Following the behavioral tests, the animals are euthanized, and their brains are dissected. The striatum is analyzed for levels of dopamine and its metabolites (DOPAC and HVA) using techniques like high-performance liquid chromatography (HPLC).
-
Histological Evaluation: The substantia nigra is sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss.
Conclusion and Future Directions
This compound presents a compelling natural alternative to synthetic MAO-B inhibitors. While direct comparative studies are still in their infancy, the available data suggests that this compound is a potent MAO inhibitor with demonstrated in vivo activity in humans. Its natural origin may offer a favorable safety profile compared to some synthetic drugs, which have been associated with adverse side effects.
However, it is crucial to note that the current in vitro data for this compound is based on an extract and a mixed MAO-A/B assay. Future research should focus on determining the specific IC50 value of pure this compound for MAO-B to enable a more precise comparison with synthetic inhibitors. Furthermore, detailed investigations into the neuroprotective mechanisms of this compound beyond MAO-B inhibition, including its antioxidant and anti-inflammatory effects in neuronal models, are warranted. Such studies will be instrumental in fully elucidating the therapeutic potential of this promising natural compound in the fight against neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound [this compound.com]
- 4. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]
- 7. plantandfood.com [plantandfood.com]
- 8. WO2023163606A1 - Bioactives and their uses - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Cross-Validation of LC-MS and NMR for Sarmentosin Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of Sarmentosin, a nitrile glycoside with potential therapeutic applications, including the inhibition of monoamine oxidase (MAO)[1][2][3]. The selection of an appropriate analytical technique is critical for accurate quantification in research, quality control, and clinical studies. This document presents a summary of performance data, detailed experimental protocols, and visual representations of experimental workflows and associated signaling pathways to aid in making an informed decision.
Data Presentation: A Comparative Overview
Table 1: Comparison of Quantitative Performance for this compound Analysis
| Parameter | LC-MS | ¹H NMR | Reference(s) |
| Linearity (R²) | 0.999 | Not explicitly stated, but described as linear | [4] |
| Precision (RSD) | Intra-day: 1.18-1.42% Inter-day: 0.51-1.11% | Described as precise | [4] |
| Accuracy | Intra-day: 99.34-101.29% Inter-day: 99.54-103.23% | Not explicitly stated | [4] |
| Limit of Detection (LOD) | 0.27 µg/mL | Not explicitly stated | [4] |
| Limit of Quantification (LOQ) | 0.81 µg/mL | Not explicitly stated | [4] |
| Determined Amount | Not for a specific sample | 2.07% in a Bryophyllum pinnatum hydro-ethanolic extract | [5] |
| Key Advantages | High sensitivity and selectivity, suitable for complex matrices. | Intrinsically quantitative, non-destructive, high reproducibility across instruments. | [6][7][8] |
| Key Disadvantages | Destructive, potential for matrix effects. | Lower sensitivity compared to LC-MS. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on established methods for this compound quantification.
LC-MS Protocol for this compound Quantification
This protocol is adapted from a validated method for the analysis of this compound.
1. Sample Preparation:
-
For plasma samples, a protein precipitation step is employed. Samples are spiked with an internal standard and then treated with acidified acetonitrile.
-
The mixture is vortexed and subjected to phospholipid removal using a specialized 96-well plate.
-
The filtrate is evaporated to dryness under nitrogen and reconstituted in water prior to LC-MS analysis[4].
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., Supelco Ascentis C18, 22 mm × 250 mm) is typically used[9].
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is a common mobile phase system[9].
-
Flow Rate: A flow rate of 600 µL/min has been reported[9].
-
Injection Volume: 5 µL[9].
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative mode electrospray ionization (ESI) is often used[9].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification[9].
-
Software: Data acquisition and quantification are performed using specialized software such as Sciex OS[9].
¹H NMR Protocol for this compound Quantification
This protocol is based on a validated method for the quantification of this compound in a plant extract[5].
1. Sample Preparation:
-
A known amount of the dried extract is dissolved in a deuterated solvent (e.g., D₂O).
-
An internal standard of known concentration can be added for absolute quantification.
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., Bruker AVANCE NEO 500 MHz) is used.
-
Pulse Sequence: A standard proton experiment with water suppression is performed.
-
Key Parameters: Important parameters to optimize include the relaxation delay (D1) to ensure full relaxation of the signals of interest for accurate integration.
3. Data Processing and Quantification:
-
The acquired FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
-
The signal of a specific, well-resolved proton of this compound is integrated.
-
The concentration is calculated by comparing the integral of the this compound signal to the integral of the internal standard, taking into account the number of protons and the molecular weights of both the analyte and the standard.
Visualizing the Methodologies and Pathways
Diagrams are provided to illustrate the experimental workflows and the biological pathways in which this compound is involved.
This compound has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters[1][2][3].
Furthermore, this compound has been shown to regulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival[10].
Conclusion
Both LC-MS and NMR are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations. LC-MS offers superior sensitivity, making it ideal for detecting low-concentration analytes in complex biological matrices. In contrast, NMR provides excellent precision and is inherently quantitative without the need for extensive calibration curves for relative quantification, although an internal standard is required for absolute quantification. The non-destructive nature of NMR also allows for further analysis of the sample.
The choice between LC-MS and NMR will ultimately depend on the specific requirements of the study, including the sample matrix, the required sensitivity, the availability of instrumentation, and the need for sample preservation. For high-throughput analysis of trace amounts of this compound in complex samples like plasma, LC-MS is likely the more suitable option. For the analysis of purer samples or when absolute quantification with high precision is paramount, NMR presents a robust alternative. In many cases, the use of both techniques can be complementary, with LC-MS providing sensitive detection and NMR offering precise quantification and structural confirmation.
References
- 1. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plantandfood.com [plantandfood.com]
- 3. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]
- 4. blog.organomation.com [blog.organomation.com]
- 5. Detection, Isolation, and 1H NMR Quantitation of the Nitrile Glycoside this compound from a Bryophyllum pinnatum Hydro-Ethanolic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite quantification by NMR and LC-MS/MS reveals differences between unstimulated, stimulated, and pure parotid saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Guide to Placebo-Controlled Study Design for Assessing Sarmentosin's Cognitive Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing a robust, placebo-controlled clinical trial to evaluate the cognitive-enhancing effects of Sarmentosin. The methodologies, data presentation formats, and visualizations are intended to offer a scientifically rigorous approach to investigating this promising natural compound.
Introduction to this compound
This compound is a nitrile glycoside recently identified as a key bioactive compound in New Zealand blackcurrants (Ribes nigrum).[1][2] Emerging research has highlighted its potential to support cognitive function and mood.[3][4][5] The primary mechanism of action attributed to this compound is the inhibition of monoamine oxidase-B (MAO-B), an enzyme responsible for the degradation of key neurotransmitters, most notably dopamine.[1][3][4][5] By inhibiting MAO-B, this compound may increase the bioavailability of dopamine in the brain, a neurotransmitter crucial for executive function, motivation, and mood regulation.[1][5][6]
Initial human clinical trials have demonstrated that this compound effectively inhibits platelet MAO-B activity.[7][8] These studies have correlated this biochemical effect with subjective improvements in alertness and reductions in mental fatigue.[7][8] This guide outlines a proposed placebo-controlled study design to further elucidate the specific cognitive domains enhanced by this compound and to establish a dose-response relationship.
Experimental Protocol: A Double-Blind, Placebo-Controlled, Parallel-Group Study
This protocol describes a 12-week study to assess the effects of two different doses of this compound compared to a placebo and an active comparator.
1. Participant Recruitment and Screening:
-
Inclusion Criteria: Healthy male and female participants aged 45-65 with self-reported mild cognitive complaints. Participants should be non-smokers and have a stable sleep schedule.
-
Exclusion Criteria: History of neurological or psychiatric disorders, current use of psychoactive medications or supplements, contraindications for MAO-B inhibitors, and excessive caffeine intake.
-
Screening Assessments: Montreal Cognitive Assessment (MoCA) for baseline cognitive status, Beck Depression Inventory (BDI-II), and Beck Anxiety Inventory (BAI) to screen for mood disorders.
2. Randomization and Blinding: Participants will be randomly assigned to one of four groups in a 1:1:1:1 ratio. Both participants and investigators will be blinded to the treatment allocation.
3. Intervention Arms:
-
Group 1: Placebo: Inert substance identical in appearance, taste, and smell to the this compound capsules.
-
Group 2: Low-Dose this compound: 40 mg of purified this compound per day.
-
Group 3: High-Dose this compound: 80 mg of purified this compound per day.
-
Group 4: Active Comparator (Optional): A well-characterized cognitive enhancer (e.g., Bacopa Monnieri extract) to provide a benchmark for efficacy.
4. Study Procedures and Assessments:
-
Baseline (Week 0): Full cognitive battery, blood sample collection for MAO-B activity analysis, and safety assessments.
-
Week 6: Mid-point cognitive assessment and safety monitoring.
-
Week 12 (End of Treatment): Final cognitive battery, blood sample for MAO-B activity, and safety assessments.
5. Cognitive Assessment Battery: A comprehensive battery of validated neuropsychological tests should be administered to assess various cognitive domains:
-
Executive Function: Cambridge Neuropsychological Test Automated Battery (CANTAB) - focusing on tasks like the Stroop Test and Trail Making Test.
-
Memory: Rey Auditory Verbal Learning Test (RAVLT) for verbal memory and the Wechsler Memory Scale (WMS) for visual memory.
-
Attention and Processing Speed: Symbol Digit Modalities Test (SDMT).
-
Subjective Cognitive Function: Cognitive Failures Questionnaire (CFQ).
6. Biomarker Analysis:
-
Platelet MAO-B enzyme activity will be measured from blood samples at baseline and week 12 to confirm the biological activity of this compound.
Data Presentation: Comparative Efficacy of this compound
The following table provides a template for summarizing the primary cognitive outcome measures. The data presented are hypothetical and for illustrative purposes.
| Cognitive Domain | Measure | Placebo (n=50) | Low-Dose this compound (40mg) (n=50) | High-Dose this compound (80mg) (n=50) | Active Comparator (e.g., Bacopa Monnieri) (n=50) | p-value |
| Executive Function | CANTAB Stroop Latency (ms) | -15.2 ± 5.1 | -25.8 ± 6.3 | -35.1 ± 5.9 | -30.5 ± 6.1 | <0.05 |
| Verbal Memory | RAVLT Delayed Recall (words) | +0.8 ± 0.3 | +1.5 ± 0.4 | +2.1 ± 0.5 | +1.8 ± 0.4 | <0.05 |
| Attention | SDMT (correct symbols) | +2.1 ± 0.7 | +4.5 ± 0.9 | +6.2 ± 1.1 | +5.1 ± 1.0 | <0.01 |
| Processing Speed | Trail Making Test B (seconds) | -5.5 ± 2.1 | -10.2 ± 2.5 | -14.8 ± 2.8 | -12.3 ± 2.6 | <0.05 |
| Subjective Cognition | CFQ Score Change | -1.2 ± 0.5 | -4.1 ± 0.8 | -6.5 ± 1.0 | -5.2 ± 0.9 | <0.01 |
| Biomarker | MAO-B Inhibition (%) | 2% ± 1.5% | 45% ± 8.2% | 85% ± 9.1% | N/A | <0.001 |
Values are presented as mean change from baseline ± standard error of the mean.
Visualizations: Workflow and Mechanism of Action
Experimental Workflow
The following diagram illustrates the key stages of the proposed placebo-controlled study.
Caption: Flowchart of the double-blind, placebo-controlled clinical trial.
This compound's Proposed Mechanism of Action
This diagram illustrates the signaling pathway through which this compound is hypothesized to exert its cognitive effects.
Caption: this compound's inhibition of MAO-B leads to increased dopamine levels.
Comparison with Alternatives
This compound presents a natural alternative to synthetic MAO-B inhibitors, which are sometimes associated with adverse side effects.[3] A key advantage of a naturally derived compound could be a more favorable safety profile, although this needs to be rigorously evaluated in clinical trials. The proposed study, by including an active comparator, will provide valuable data on how this compound's efficacy compares to other established cognitive enhancers. The potential for this compound to be incorporated into functional foods and beverages also offers a different delivery and accessibility model compared to pharmaceutical interventions.[3][4]
Conclusion
The provided study design offers a robust framework for the clinical investigation of this compound's cognitive effects. By employing a double-blind, placebo-controlled methodology, utilizing a comprehensive cognitive assessment battery, and including biomarker analysis, researchers can generate high-quality evidence to support the development of this compound as a novel cognitive enhancer. The visualizations and data presentation templates are designed to ensure clarity and facilitate the dissemination of findings within the scientific community.
References
- 1. This compound [this compound.com]
- 2. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]
- 3. World First Discovery Shows New Molecule In New Zealand Blackcurrants Inhibits An Enzyme That Degrades Dopamine | Scoop News [scoop.co.nz]
- 4. retailpharmacymagazine.com.au [retailpharmacymagazine.com.au]
- 5. plantandfood.com [plantandfood.com]
- 6. This compound: The Next Big Thing in Supplements? | Callaghan Innovation [callaghaninnovation.govt.nz]
- 7. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarmentosin Bioavailability: A Comparative Analysis of Juice and Powder Formulations
A comprehensive review of the existing scientific literature reveals comparable bioavailability for sarmentosin when administered in juice and powder formats derived from blackcurrants. This guide presents a detailed comparison based on a key human clinical trial, offering researchers and drug development professionals insights into the pharmacokinetic and pharmacodynamic profiles of this compound in these distinct formulations.
A pivotal study published in the Journal of Agricultural and Food Chemistry provides the most direct evidence to date on the comparative bioavailability of this compound. The research, titled "Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans," investigated the effects of consuming freeze-dried blackcurrant powder and blackcurrant juice in healthy adults. The findings indicate that despite differences in the overall phytochemical composition, particularly anthocyanin content, the bioavailability of this compound and its primary biological effect, the inhibition of monoamine oxidase-B (MAO-B), were remarkably similar between the two formats.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from the aforementioned clinical trial.
Table 1: Pharmacokinetic Parameters of this compound in Plasma
| Parameter | Blackcurrant Juice | Blackcurrant Powder |
| Cmax (Peak Plasma Concentration) | 603 ± 62 nM | 575 ± 134 nM |
| Tmax (Time to Peak Plasma Concentration) | 120 minutes | 120 minutes |
Data presented as mean ± SEM (Standard Error of Mean).[1]
Table 2: Pharmacodynamic Endpoint: Monoamine Oxidase-B (MAO-B) Inhibition
| Formulation | MAO-B Inhibition (%) |
| Blackcurrant Juice | 91 ± 4% |
| Blackcurrant Powder | 89 ± 6% |
Data presented as mean ± SEM.[1][2][3][4]
The data clearly indicates that both juice and powder formulations deliver this compound to the bloodstream with similar efficiency, reaching peak concentrations at the same time point.[1] Furthermore, the biological activity, measured by the inhibition of platelet MAO-B, was nearly identical for both formats.[1][2][3][4] This suggests that the drying process used to create the powder does not negatively impact the stability or bioavailability of this compound.[1][2][3][4]
Experimental Protocols
The following is a detailed description of the methodology employed in the key clinical trial comparing this compound bioavailability from juice and powder formats.
Study Design
A randomized, double-blind, placebo-controlled, crossover study design was utilized.[3] This design minimizes bias and allows for within-subject comparison of the different formulations. Participants were randomly assigned to consume either the blackcurrant juice, blackcurrant powder, or a corresponding placebo on separate occasions, with a washout period between each intervention.[1]
Participants
Thirteen healthy adult participants were recruited for the study.[3]
Interventions
-
Blackcurrant Juice: A commercially relevant dose of blackcurrant juice.
-
Blackcurrant Powder: Freeze-dried whole-fruit blackcurrant powder.
-
Placebo: A beverage matched for taste and appearance but lacking blackcurrant bioactives.
Sample Collection and Analysis
-
Blood Sampling: Venous blood samples were collected from participants at baseline (pre-intervention) and at multiple time points post-intervention.
-
Plasma Separation: Plasma was separated from whole blood by centrifugation.
-
This compound Quantification: The concentration of this compound in plasma samples was determined using a validated Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method.[1]
-
MAO-B Activity Assay: Platelet MAO-B activity was measured using a commercially available MAO-Glo™ kit.[1]
Visualizations
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of key neurotransmitters. Specifically, this compound has been identified as a potent inhibitor of MAO-B.[5][6][7]
Experimental Workflow
The following diagram illustrates the key steps in the clinical trial designed to compare the bioavailability of this compound from juice and powder formats.
References
- 1. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [this compound.com]
- 6. retailpharmacymagazine.com.au [retailpharmacymagazine.com.au]
- 7. plantandfood.com [plantandfood.com]
Sarmentosin Demonstrates Superior MAO-B Inhibition Compared to Blackcurrant Anthocyanins
A recent breakthrough in phytochemical research has identified sarmentosin, a nitrile glycoside found in blackcurrants, as the primary contributor to the fruit's monoamine oxidase-B (MAO-B) inhibitory effects. This finding shifts the focus from anthocyanins, which were previously thought to be the main active compounds. This guide provides a detailed comparison of the MAO-B inhibitory activities of this compound and blackcurrant anthocyanins, supported by experimental data, for researchers, scientists, and drug development professionals.
Recent studies have revealed that this compound is a potent inhibitor of MAO-B, an enzyme linked to the degradation of key neurotransmitters like dopamine. In contrast, blackcurrant anthocyanins exhibit significantly weaker inhibitory effects on this enzyme. This discovery is pivotal for the development of natural therapeutic agents targeting neurodegenerative diseases and mood disorders.
Quantitative Comparison of MAO-B Inhibition
Experimental data clearly demonstrates the superior potency of this compound in inhibiting MAO-B activity. The half-maximal inhibitory concentration (IC50) for this compound is in the low micromolar range, indicating high potency. Conversely, blackcurrant anthocyanins show weak to moderate inhibition, with significantly higher IC50 values.
| Compound | MAO-B Inhibition IC50 | Source |
| This compound | 2.67 µM | [1] |
| Blackcurrant Anthocyanins | > 15 µM | [1] |
Experimental Protocols
The determination of MAO-B inhibitory activity for this compound was conducted using a robust S9-Liquid Chromatography-Mass Spectrometry (S9-LCMS) screening assay. This method provides high sensitivity and specificity for measuring enzyme activity.
Objective: To determine the in vitro inhibitory effect of this compound and blackcurrant anthocyanins on MAO-B activity.
Materials:
-
Human liver S9 fraction (as a source of MAO-B enzyme)
-
This compound isolate
-
Blackcurrant anthocyanin extract
-
Kynuramine (MAO substrate)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation of Reagents: All test compounds (this compound and blackcurrant anthocyanins) and the substrate (kynuramine) are dissolved in an appropriate solvent and then diluted to various concentrations with the phosphate buffer.
-
Enzyme Reaction: The human liver S9 fraction is pre-incubated with the test compounds or vehicle control in a 96-well plate for a specified period at 37°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the MAO substrate, kynuramine, to each well. The plate is then incubated for a further period at 37°C.
-
Termination of Reaction: The reaction is stopped by adding a cold solution of acetonitrile, which also serves to precipitate proteins. An internal standard is added to each well to aid in quantification.
-
Sample Preparation for LC-MS: The plate is centrifuged to pellet the precipitated proteins. The supernatant is then transferred to a new plate for analysis.
-
LC-MS Analysis: The samples are injected into an LC-MS system. The product of the enzymatic reaction (4-hydroxyquinoline, formed from the deamination of kynuramine) is separated by liquid chromatography and detected and quantified by mass spectrometry.
-
Data Analysis: The amount of product formed is used to calculate the percentage of MAO-B inhibition for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the MAO-B inhibition pathway and the experimental workflow.
Conclusion
The identification of this compound as a potent MAO-B inhibitor from blackcurrants marks a significant advancement in the field of natural product research.[1][2][3] The presented data underscores its superior efficacy compared to blackcurrant anthocyanins, making it a promising candidate for further investigation in the context of neuroprotective and mood-enhancing applications. Researchers and drug development professionals are encouraged to consider this compound in their future studies and development pipelines.
References
A Comparative Guide to Sarmentosin Extraction Techniques: Maximizing Yield for Research and Development
For researchers, scientists, and drug development professionals, the efficient extraction of Sarmentosin, a nitrile glycoside with significant therapeutic potential, is a critical first step. This guide provides a comparative analysis of different extraction techniques, supported by available experimental data, to inform the selection of the most suitable method for yielding this valuable compound.
This compound, found in plants such as Sedum sarmentosum and blackcurrants, has garnered attention for its diverse pharmacological activities, including the inhibition of the mTOR signaling pathway and monoamine oxidase-B (MAO-B). The choice of extraction methodology directly impacts the yield and purity of this compound, thereby influencing the outcomes of research and the feasibility of drug development. This guide compares common extraction techniques, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in methodological decisions.
Comparative Yield of this compound
The following table summarizes the reported yields of this compound from Sedum sarmentosum using various extraction techniques. It is important to note that a direct comparison is challenging due to variations in the initial concentration of this compound in the plant material and the specific analytical methods used in different studies.
| Extraction Technique | Solvent/Conditions | Plant Material | Reported this compound Yield | Purity | Source |
| Optimized Hot Water Extraction | Distilled Water, 90°C, 8 hours | Dried Sedum sarmentosum | 6.53 ± 0.17 mg/g | Not specified in extract | [1][2][3] |
| Hot Water Extraction | Distilled Water, 90°C, 6 hours | Dried Sedum sarmentosum | 5.68 ± 0.46 mg/g | Not specified in extract | [2] |
| Hot Water Extraction | Distilled Water, 90°C, 4 hours | Dried Sedum sarmentosum | 5.49 ± 0.57 mg/g | Not specified in extract | [2] |
| Hot Water Extraction | Distilled Water, 80°C, 8 hours | Dried Sedum sarmentosum | 5.39 ± 0.11 mg/g | Not specified in extract | [2] |
| Hot Water Extraction | Distilled Water, 70°C, 8 hours | Dried Sedum sarmentosum | 5.39 ± 0.27 mg/g | Not specified in extract | [2] |
| Ethanol Extraction | 50% Ethanol, 90°C, 8 hours | Dried Sedum sarmentosum | 6.68 ± 0.18 mg/g | Not specified in extract | [2] |
| Ethanol Extraction | 30% Ethanol, 90°C, 8 hours | Dried Sedum sarmentosum | 6.27 ± 0.21 mg/g | Not specified in extract | [2] |
| Solvent Extraction with Purification | Water-soluble solvent, Polyamide & Alumina Column Chromatography | Sedum sarmentosum | Not specified | > 90% | [4][5] |
| Supercritical Fluid Extraction (SFE) with Purification | Supercritical CO₂, Alcoholic liquor, Ultra-filtration, Macroporous resin column, Preparative liquid chromatography | Dried Sedum sarmentosum | High yield claimed (no quantitative data) | > 98% | [6] |
| Macroporous Resin Adsorption Chromatography | Water extraction, 10-30% ethanol elution from macroporous resin, Silica gel chromatography | Fresh Sedum sarmentosum | 0.05% - 0.076% | Not specified | [4][6] |
Experimental Protocols
Optimized Hot Water Extraction of this compound from Sedum sarmentosum
This protocol is based on a study that optimized extraction conditions for maximizing this compound yield[2].
1. Sample Preparation:
-
Dry the aerial parts of Sedum sarmentosum.
-
Grind the dried plant material into a coarse powder and pass it through a 25-mesh sieve.
2. Extraction:
-
Weigh 25 g of the powdered plant material.
-
Place the powder in a flask and add 500 mL of distilled water.
-
Connect the flask to a reflux condenser.
-
Heat the mixture to 90°C and maintain for 8 hours.
3. Filtration and Analysis:
-
After extraction, cool the mixture to room temperature.
-
Filter the extract through a suitable filter paper.
-
The resulting filtrate is then ready for quantitative analysis of this compound content, typically by High-Performance Liquid Chromatography (HPLC).
Solvent Extraction with Column Chromatography Purification
This protocol is a generalized procedure based on methodologies described in patents for obtaining high-purity this compound[4][5].
1. Initial Extraction:
-
Grind dried Sedum sarmentosum into a coarse powder.
-
Macerate or percolate the powder with a water-soluble solvent (e.g., 20-40% ethanol or acetone) at a slightly elevated temperature (e.g., 50-65°C) for a specified duration (e.g., 30-45 minutes).
-
Collect the percolate.
2. Concentration and Clarification:
-
Concentrate the collected extract under reduced pressure to remove the organic solvent.
-
Add a clarifying agent and let it stand to precipitate impurities.
-
Centrifuge the mixture and collect the supernatant.
3. Polyamide Column Chromatography:
-
Pass the supernatant through a polyamide column.
-
Elute impurities with a low concentration of acetone or ethanol.
-
Elute the fraction containing this compound with a higher concentration of acetone or ethanol (e.g., 35-50%).
4. Alumina Column Chromatography:
-
Pass the this compound-rich fraction through an alumina column to remove further impurities.
-
Collect the eluate.
5. Crystallization:
-
Concentrate the eluate under reduced pressure.
-
Dissolve the resulting crude product in a suitable solvent mixture (e.g., ether-alcohol).
-
Induce crystallization at a low temperature to obtain high-purity this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
The following is a typical HPLC method for the quantitative analysis of this compound in plant extracts[2].
-
Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol and water (with a small percentage of an acid like phosphoric acid for better peak shape).
-
Detection Wavelength: this compound is typically detected at a wavelength of 210-220 nm.
-
Quantification: A calibration curve is generated using a this compound standard of known concentrations. The concentration of this compound in the extracts is then determined by comparing the peak area with the calibration curve.
Visualizing the Processes
To better understand the experimental procedures and the biological context of this compound, the following diagrams have been generated using the DOT language.
Discussion and Comparison of Techniques
Hot Water Extraction: This method stands out for its simplicity, cost-effectiveness, and use of a green solvent (water). The optimized protocol demonstrates a high yield of this compound from Sedum sarmentosum[2]. The yield is significantly influenced by temperature and duration, with 90°C and 8 hours being optimal. This technique is well-suited for initial, large-scale extraction where high purity is not the primary immediate goal.
Solvent Extraction with Ethanol/Acetone: The use of organic solvents like ethanol and acetone can also yield good results. A 50% ethanol solution at 90°C for 8 hours showed a slightly higher yield than the optimized water extraction[2]. However, the use of organic solvents introduces concerns about cost, safety (flammability), and the need for subsequent removal, which adds complexity and expense to the process.
Supercritical Fluid Extraction (SFE): SFE is a modern, green extraction technique that uses supercritical CO₂ as a solvent. It is often praised for its ability to extract compounds with high purity and without the use of harsh organic solvents. While one patent claims a high yield and purity for this compound using SFE, the lack of quantitative data makes a direct comparison with solvent-based methods difficult[6]. SFE typically requires specialized and expensive equipment, which may be a limiting factor for some laboratories.
Purification Techniques: For applications requiring high-purity this compound, such as in drug development, post-extraction purification is essential. The use of column chromatography (polyamide and alumina) is a common and effective strategy to achieve purities of over 90%[4][5]. Preparative HPLC can further refine the product to purities exceeding 98%[6]. These additional steps, however, will lead to some loss of the compound and increase the overall cost and time of the process.
Conclusion
The selection of an appropriate extraction technique for this compound depends on the specific goals of the research or development project. For obtaining a high yield of this compound for initial screening and research purposes, optimized hot water extraction presents a highly effective, economical, and environmentally friendly option. When higher purity is required, a multi-step approach involving solvent extraction followed by column chromatography is necessary. While Supercritical Fluid Extraction holds promise as a green and efficient method for obtaining high-purity this compound, more quantitative data is needed to fully assess its competitiveness against traditional solvent-based methods in terms of yield.
Researchers should carefully consider the trade-offs between yield, purity, cost, scalability, and environmental impact when choosing an extraction method for this compound. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Food Science and Preservation [ekosfop.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. CN102329345A - Method for extracting and purifying this compound in Sedum sarmentosum Bunge - Google Patents [patents.google.com]
- 5. Method for extracting and purifying this compound in Sedum sarmentosum Bunge - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102659860A - Method for extracting and purifying this compound from sedum sarmentosum bunge - Google Patents [patents.google.com]
Validating Sarmentosin's Potential: A Comparative Guide to In Vitro MAO-B Inhibition Assays
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for validating the results of in vitro monoamine oxidase-B (MAO-B) assays, with a specific focus on the novel inhibitor, Sarmentosin. By offering a detailed comparison with established inhibitors and a standardized experimental protocol, this document aims to facilitate the objective assessment of this compound's therapeutic potential.
Recent scientific investigations have identified this compound, a nitrile glycoside found in blackcurrants (Ribes nigrum), as a promising natural inhibitor of MAO-B.[1][2][3][4][5] This enzyme plays a crucial role in the degradation of key neurotransmitters, such as dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[1][6] This guide outlines the necessary tools to independently verify the MAO-B inhibitory activity of this compound.
Comparative Inhibitor Performance
To contextualize the inhibitory potency of this compound, its performance can be benchmarked against well-characterized, clinically relevant MAO-B inhibitors such as Selegiline and Rasagiline. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 Value (MAO-B) | Source Organism/Tissue | Citation(s) |
| This compound | 1.49 µM (for MAO-A/B activity) | Porcine Liver S9 Fraction | [7] |
| Selegiline | 51 nM | Recombinant Human | [8] |
| 11.25 nM | Rat Brain | [9] | |
| 6.8 nM | Human Brain | [10] | |
| Rasagiline | 14 nM | Human Brain | [1][10] |
| 4.43 nM | Rat Brain | [10][11] |
Note: The IC50 value for this compound was determined using a crude S9 microsome fraction containing both MAO-A and MAO-B.[7] Further studies with isolated MAO-B would provide a more direct comparison. Selegiline and Rasagiline are irreversible inhibitors, while the reversibility of this compound's inhibition requires further investigation.[1][8]
Standard Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay
This protocol describes a common and reliable method for determining the MAO-B inhibitory activity of a test compound in vitro. The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.
1. Principle:
Monoamine oxidase-B (MAO-B) catalyzes the oxidative deamination of a substrate (e.g., tyramine, benzylamine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[11][12][13] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).[12][14] The rate of fluorescence increase is directly proportional to the MAO-B activity. An inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescence signal.
2. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay Buffer (e.g., Phosphate buffer, pH 7.4)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Selegiline or Rasagiline)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~587 nm)
3. Assay Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, positive control, MAO-B enzyme, substrate, HRP, and fluorescent probe in the assay buffer.
-
Inhibitor Incubation: Add the desired concentrations of the test compound (this compound) and the positive control to the wells of the 96-well plate. Include a vehicle control (buffer only).
-
Enzyme Addition: Add the MAO-B enzyme solution to all wells and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorescent probe in the assay buffer. Add this mixture to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor and the control.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizing the Experimental Workflow
To further clarify the logical steps of the in vitro MAO-B assay, the following diagrams illustrate the overall signaling pathway and the detailed experimental workflow.
References
- 1. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]
- 3. This compound [this compound.com]
- 4. plantandfood.com [plantandfood.com]
- 5. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarmentosin: A Novel Reversible MAO-B Inhibitor for Neurological Research
For Immediate Release
A comprehensive review of available data positions sarmentosin, a recently discovered bioactive compound from blackcurrants (Ribes nigrum), as a promising reversible inhibitor of monoamine oxidase-B (MAO-B).[1][2] This guide provides a comparative analysis of this compound against established reversible and irreversible MAO-B inhibitors, supported by experimental data and detailed methodologies for researchers in neuropharmacology and drug development.
Unveiling the Inhibitory Profile of this compound
This compound, a nitrile glycoside, has been identified as the primary bioactive responsible for the MAO-inhibitory effects of blackcurrants.[3][4] Emerging research, including in vitro and in vivo studies, has demonstrated its potent inhibitory action on MAO-B.[2][3] A key study determined the half-maximal inhibitory concentration (IC50) of this compound for combined MAO-A/B activity to be 2.67 μM. While this value represents combined activity, the research context strongly points towards significant MAO-B inhibition, as evidenced by studies on platelet MAO-B activity in humans.[5]
Crucially, experimental evidence from dialysis studies suggests that this compound is a reversible inhibitor of MAO-B. This characteristic distinguishes it from well-known irreversible inhibitors and aligns it with a newer class of therapeutic agents. The reversible nature of its binding implies a potentially safer pharmacological profile, with a lower likelihood of the long-lasting enzyme inactivation that necessitates strict dietary restrictions associated with irreversible MAOIs.
Comparative Analysis of MAO-B Inhibitors
To contextualize the potential of this compound, the following table summarizes its inhibitory characteristics alongside those of established reversible and irreversible MAO-B inhibitors.
| Inhibitor | Type | MAO-B IC50 (Human) |
| This compound | Reversible | 2.67 µM (MAO-A/B) |
| Safinamide | Reversible | 79 nM |
| Lazabemide | Reversible | 18 nM |
| Selegiline | Irreversible | ~10 nM |
| Rasagiline | Irreversible | 14 nM |
Note: Data for comparator inhibitors is derived from various sources and may vary based on experimental conditions.[6][7]
Understanding Reversible vs. Irreversible Inhibition
The distinction between reversible and irreversible MAO-B inhibition is fundamental to their mechanism of action and clinical implications.
dot
Caption: Reversible vs. Irreversible Inhibition of MAO-B.
As depicted in the diagram, reversible inhibitors like this compound form a non-covalent complex with the MAO-B enzyme, allowing for dissociation and restoration of enzyme activity. In contrast, irreversible inhibitors form a stable, covalent bond with the enzyme, leading to its permanent inactivation until new enzyme is synthesized.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
The following protocol outlines a common method for determining the inhibitory potential of compounds against MAO-B, similar to assays used in the characterization of novel inhibitors.
Objective: To determine the IC50 value of a test compound for MAO-B inhibition.
Principle: This assay quantifies the hydrogen peroxide (H₂O₂) produced from the MAO-B-catalyzed oxidation of a substrate. The H₂O₂ is then used in a horseradish peroxidase (HRP)-catalyzed reaction with a probe to produce a fluorescent product. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
MAO-B assay buffer
-
Test compound (e.g., this compound)
-
Positive control (e.g., Selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, HRP, and fluorescent probe in the assay buffer according to the manufacturer's instructions. Prepare a dilution series of the test compound and the positive control.
-
Assay Setup: To the wells of the microplate, add the assay buffer, the test compound at various concentrations (or positive control/vehicle control), and the MAO-B enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution containing HRP and the fluorescent probe to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in a kinetic mode for a set duration (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
dot
References
- 1. This compound [this compound.com]
- 2. plantandfood.com [plantandfood.com]
- 3. Blackcurrant bioactive this compound identified as new mood booster [nutraingredients.com]
- 4. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Side-Effect Profiles of Sarmentosin and Pharmaceutical MAOIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety and side-effect profiles of Sarmentosin, a novel natural monoamine oxidase inhibitor (MAOI), and established pharmaceutical MAOIs. The information is intended to support research and development efforts in the field of neurology and mental health by presenting available data in a structured and objective manner.
Introduction
Monoamine oxidase inhibitors (MAOIs) are a class of drugs that have been used for decades in the treatment of depression and other neurological disorders. They function by inhibiting the activity of monoamine oxidase enzymes (MAO-A and MAO-B), which are responsible for the breakdown of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2][3] While effective, the use of traditional pharmaceutical MAOIs has been limited by a significant side-effect profile and the potential for dangerous drug and food interactions.[4][5][6]
Recently, this compound, a nitrile glycoside found in blackcurrants (Ribes nigrum), has been identified as a selective inhibitor of MAO-B.[7][8][9] This discovery has generated interest in its potential as a safer alternative to synthetic MAOIs. This guide aims to collate and present the current scientific data on the safety and side effects of both this compound and pharmaceutical MAOIs to facilitate a comparative assessment.
Mechanism of Action: A Brief Overview
Pharmaceutical MAOIs can be non-selective, inhibiting both MAO-A and MAO-B, or selective for one of the enzyme subtypes. Inhibition of MAO-A is primarily associated with antidepressant effects but also with the "cheese effect," a hypertensive crisis that can occur when tyramine-containing foods are consumed.[3][10] Inhibition of MAO-B is primarily associated with effects on dopamine levels and is utilized in the treatment of Parkinson's disease.[4]
This compound has been identified as a selective inhibitor of MAO-B.[7][8][11] This selectivity is a key factor in its potential for a more favorable safety profile, as it is less likely to cause the tyramine-induced hypertensive crisis associated with non-selective and MAO-A selective inhibitors.
Safety and Side-Effect Profile Comparison
The following tables summarize the available quantitative data on the side effects of this compound and several pharmaceutical MAOIs. It is important to note that the data for this compound is from a single, small-scale study in healthy adults, and therefore, its side-effect profile is not as well-characterized as that of the pharmaceutical drugs that have undergone extensive clinical trials and post-marketing surveillance.
This compound: Available Safety Data
A world-first in-human study of purified this compound from blackcurrants was conducted to assess its MAO-B inhibiting properties.[1][7] In this randomized, placebo-controlled, crossover study, healthy adults consumed drinks containing 42 mg and 84 mg of pure this compound.[1][12] The study reported no adverse effects.[11] However, it is crucial to acknowledge the limitations of this initial study, including the small sample size and short duration, which may not be sufficient to identify less common or long-term side effects. Future toxicology studies are planned to further investigate the safety of this compound.[13]
Table 1: Summary of Available Safety Data for this compound
| Adverse Event | Incidence in this compound Group | Incidence in Placebo Group | Study Population | Study Duration |
| Any Adverse Event | Not Reported | Not Reported | Healthy Adults | Single Dose |
Pharmaceutical MAOIs: Side-Effect Profile
The following tables present the incidence of common adverse events associated with several pharmaceutical MAOIs, based on clinical trial data and post-marketing reports. The data is compiled from various sources, including prescribing information and published studies.
Table 2: Common Adverse Events Associated with Phenelzine
| Adverse Event | Incidence Rate | Source |
| Drowsiness | Common | [14][15] |
| Dizziness | Common | [14][15] |
| Headache | Common | [14] |
| Insomnia | Common | [14][15] |
| Tremor | Common | [14] |
| Dry Mouth | Common | [14][15] |
| Nausea | Common | [14] |
| Increased Appetite | Common | [14] |
| Weight Gain | Common | [14] |
| Sexual Dysfunction | Common | [14][15] |
Table 3: Common Adverse Events Associated with Tranylcypromine
| Adverse Event | Incidence Rate | Source |
| Dry Mouth | >30% | [2] |
| Dizziness | >30% | [2] |
| Insomnia | >30% | [2] |
| Sedation | >30% | [2] |
| Headache | >30% | [2] |
| Overexcitement | >10% | [2] |
| Constipation | >10% | [2] |
| Blurred Vision | >10% | [2] |
| Tremor | >10% | [2] |
Table 4: Common Adverse Events Associated with Isocarboxazid (Doses of 40 to 80 mg/day)
| Adverse Event | Incidence in Isocarboxazid Group (<50mg/≥50mg) | Incidence in Placebo Group | Source |
| Dizziness | 29% / 15% | 14% | [3] |
| Dry Mouth | 9% / 6% | 4% | [3] |
| Constipation | 7% / 4% | 6% | [3] |
| Nausea | 6% / 4% | 2% | [3] |
| Insomnia | 6% / 6% | 4% | [3] |
Table 5: Common Adverse Events Associated with Selegiline
| Adverse Event | Incidence Rate | Source |
| Nausea | Common | [16] |
| Dizziness | Common | [16] |
| Insomnia | Common | [16] |
| Headache | Common | [16] |
| Xerostomia (Dry Mouth) | Common | [16][17] |
| Constipation | Common | [16][17] |
| Application Site Reactions (Transdermal) | Most Common | [7] |
Experimental Protocols
This compound Clinical Trial Methodology
The primary study investigating the in-vivo effects of this compound was a randomized, placebo-controlled, double-blind crossover study.[12][18][19]
-
Participants: Healthy adult volunteers.
-
Intervention: Participants consumed a drink containing either a placebo or purified this compound at doses of 42 mg and 84 mg.[12]
-
Primary Outcome Measures: Inhibition of platelet MAO-B activity.[18][19]
-
Secondary Outcome Measures: Subjective mood ratings.[8]
-
Blood Sampling: Blood samples were collected at baseline and at various time points post-consumption to measure MAO-B activity.
-
Washout Period: A washout period was observed between the different treatment arms of the crossover design.
Discussion and Future Directions
The available data suggests that this compound is a promising natural MAO-B inhibitor with a potentially favorable safety profile compared to traditional pharmaceutical MAOIs. Its selectivity for MAO-B may mitigate the risk of the dangerous "cheese effect" associated with non-selective MAOIs. The initial human study on this compound did not report any adverse events, which is encouraging.
However, it is imperative to interpret these findings with caution. The safety of this compound has not been established in larger, long-term clinical trials or in patient populations with underlying health conditions. The comprehensive side-effect profiles of pharmaceutical MAOIs have been established through decades of clinical use and rigorous post-marketing surveillance.
Future research on this compound should prioritize:
-
Comprehensive Toxicological Studies: To determine the safety profile of this compound in preclinical models.
-
Larger, Long-Term Clinical Trials: To evaluate the safety and efficacy of this compound in diverse patient populations over extended periods.
-
Dose-Response Studies: To identify the optimal therapeutic dose and potential dose-related side effects.
-
Drug-Interaction Studies: To assess the potential for interactions with other medications.
References
- 1. Side effects of isocarboxazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. marplan.com [marplan.com]
- 4. Adverse drug reactions to selegiline: a review of the French pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Safety of selegiline transdermal system in clinical practice: analysis of adverse events from postmarketing exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [this compound.com]
- 9. Isocarboxazid Side Effects: Common, Severe, Long Term [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. plantandfood.com [plantandfood.com]
- 12. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Phenelzine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. Safety comparisons among monoamine oxidase inhibitors against Parkinson’s disease using FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Sarmentosin Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of sarmentosin, ensuring compliance with safety regulations and fostering a secure research environment.
This compound, a nitrile glycoside found in plants such as blackcurrants (Ribes nigrum), is recognized for its biological activity, including monoamine oxidase (MAO) inhibition.[1][2][3][4][5] While it is a naturally occurring compound, its concentrated form requires careful management in a laboratory setting. The following procedures are designed to provide clear, actionable information for the proper disposal of this compound waste.
Hazard Identification and Safety Precautions
A crucial first step in safe disposal is understanding the potential hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements[6]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound. This includes:
-
Protective gloves
-
Protective clothing
-
Eye protection/face protection
Always handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation.[6]
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₇ | [1][7] |
| Molar Mass | 275.257 g·mol⁻¹ | [1][7] |
| CAS Number | 71933-54-5 | [1][7] |
| Appearance | Not specified (likely solid) | |
| Solubility | Not specified |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as chemical waste and disposed of through an approved waste disposal plant.[6] Do not dispose of this compound down the drain or in regular solid waste.
Experimental Protocol for this compound Waste Disposal:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a designated, compatible, and clearly labeled solid chemical waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, compatible, and clearly labeled liquid chemical waste container. Avoid mixing with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is also labeled as containing chemical waste.
-
-
Container Management:
-
Use only chemically resistant containers (e.g., high-density polyethylene - HDPE) for waste collection.
-
Ensure containers are in good condition and have a secure, leak-proof lid.
-
Keep waste containers closed except when adding waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration or quantity of this compound.
-
The associated hazards (e.g., "Irritant").
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and near the point of generation.
-
Store in a cool, dry, and well-ventilated location, away from incompatible materials.[6]
-
-
Disposal Request:
-
Once a waste container is full, or if it has been in storage for an extended period (typically not to exceed institutional limits, e.g., 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online request system or a paper form.
-
Emergency Procedures for Spills
In the event of a this compound spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert: Notify your laboratory supervisor and EHS.
-
Control: If the spill is small and you are trained to handle it:
-
Ensure you are wearing appropriate PPE (gloves, eye protection, lab coat).
-
Contain the spill with an absorbent material (e.g., chemical absorbent pads, vermiculite, or sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 71933-54-5 | Benchchem [benchchem.com]
- 3. This compound [this compound.com]
- 4. plantandfood.com [plantandfood.com]
- 5. Identification of this compound as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. This compound | C11H17NO7 | CID 5281123 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
